4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNICIPCFMPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of this compound, a valuable building block in medicinal chemistry. The synthesis is strategically designed in two key stages: the formation of a Boc-protected intermediate followed by a final deprotection and salt formation step. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the chosen methodology. All quantitative data is summarized for clarity, and the synthesis workflow is visually represented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, three-dimensional structure allows for the precise orientation of functional groups, facilitating interactions with biological targets. The title compound, this compound, incorporates this key moiety, making it a desirable intermediate for the synthesis of novel therapeutic agents. This guide outlines a reliable synthetic route starting from commercially available materials, emphasizing safety, efficiency, and scalability.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The final product is a hydrochloride salt of a primary amine, strongly indicating that the final step is an acid-mediated deprotection of a suitable N-protected precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under various reaction conditions and its facile cleavage under acidic conditions.[3] This leads to the key intermediate, tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate. This intermediate can be synthesized by reacting a Boc-protected 4-aminopiperidine derivative with cyclohexyl isocyanate.
The overall synthetic strategy is as follows:
-
Step 1: Carboxamide Formation. Reaction of tert-butyl piperidin-4-ylcarbamate with cyclohexyl isocyanate to form the N-cyclohexylcarboxamide at the piperidine nitrogen.
-
Step 2: Boc Deprotection and Salt Formation. Removal of the Boc protecting group from the 4-amino position using hydrochloric acid to yield the final product as its hydrochloride salt.
This pathway is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the proposed reactions.
Synthesis Pathway Visualization
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: A two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate
Rationale: This reaction involves the nucleophilic addition of the secondary amine of tert-butyl piperidin-4-ylcarbamate to the electrophilic carbon of cyclohexyl isocyanate. The reaction is typically carried out in an aprotic solvent to prevent any side reactions with the isocyanate. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices. The reaction is generally exothermic and proceeds smoothly at room temperature.
Materials:
-
tert-butyl piperidin-4-ylcarbamate (1.0 eq)
-
Cyclohexyl isocyanate (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate and anhydrous DCM.
-
Stir the mixture until the starting material is fully dissolved.
-
Slowly add cyclohexyl isocyanate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate as a white solid.
Step 2: Synthesis of this compound
Rationale: The final step is the deprotection of the Boc group under acidic conditions. A solution of hydrogen chloride in an organic solvent, such as 1,4-dioxane or ethyl acetate, is commonly used for this transformation.[4][5] The mechanism involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[6] The resulting primary amine is then protonated by the excess HCl to form the hydrochloride salt, which often precipitates from the reaction mixture.
Materials:
-
tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate (1.0 eq)
-
4M HCl in 1,4-dioxane (or a suitable alternative)
-
Diethyl ether (for washing)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane to the stirred solution at room temperature.
-
Stir the mixture for 1-3 hours. The product will likely precipitate as a white solid.[4]
-
Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Data Summary
| Step | Reaction | Starting Material | Reagent(s) | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | Carboxamide Formation | tert-butyl piperidin-4-ylcarbamate | Cyclohexyl isocyanate | DCM | 90-95% | >98% |
| 2 | Boc Deprotection | tert-butyl (1-(cyclohexylcarbamoyl)piperidin-4-yl)carbamate | 4M HCl in 1,4-dioxane | Dioxane | 95-99% | >99% |
Conclusion
The synthetic pathway detailed in this guide provides an efficient and reliable method for the preparation of this compound. The two-step sequence, commencing with commercially available starting materials, is characterized by high yields and the production of a high-purity final product. The methodologies described are well-established in organic synthesis and can be readily implemented in a standard laboratory setting. This guide serves as a valuable resource for researchers requiring access to this important synthetic building block.
References
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed.
- Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]
-
4-Amino-1-Boc-piperidine. PubChem. Available at: [Link]
-
Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Chembiochem. Available at: [Link]
Sources
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
An In-depth Technical Guide to 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the landscape of chemical research and drug discovery, we often encounter compounds that, despite their commercial availability and intriguing structural motifs, lack a comprehensive public profile. "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" is one such molecule. This guide serves as a technical exploration of its chemical properties, framed within the broader context of its structural class. As a Senior Application Scientist, my objective is to provide a document that is both scientifically rigorous and practically insightful. We will delve into the established information, extrapolate potential characteristics based on analogous structures, and clearly delineate the current gaps in our knowledge. This approach is designed to empower researchers to make informed decisions when handling and investigating this compound, while also highlighting opportunities for novel research to fill the existing voids.
Chemical Identity and Structural Elucidation
At the heart of any chemical investigation lies a precise understanding of the molecule's identity and architecture.
Nomenclature and Identification
Proper identification is crucial for regulatory compliance, literature searches, and unambiguous scientific communication.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [1] |
| CAS Number | 1158602-24-4 | [1] |
| Molecular Formula | C₁₂H₂₄ClN₃O | [1] |
| Molecular Weight | 261.79 g/mol | [2] |
| Canonical SMILES | Cl.NC1CCN(C(=O)NC2CCCCC2)CC1 | [1] |
| InChI | InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H | [1] |
| InChI Key | IRKNICIPCFMPLU-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure of this compound combines several key functional groups that dictate its chemical behavior.
The molecule features a central piperidine ring, a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The 4-position is substituted with a primary amine, a potential site for hydrogen bonding and salt formation. The piperidine nitrogen is part of a carboxamide linkage to a cyclohexyl group. The hydrochloride salt form suggests that one of the basic nitrogen atoms is protonated, likely the more basic piperidine ring nitrogen or the exocyclic primary amine, which enhances aqueous solubility.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Melting Point | Likely a high-melting solid | As a hydrochloride salt of an organic molecule with multiple hydrogen bond donors and acceptors, strong intermolecular forces are expected, leading to a relatively high melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility. The presence of polar functional groups (amine, amide) also contributes to solubility in polar solvents. |
| pKa | Two pKa values are expected: one for the piperidinyl nitrogen and one for the 4-amino group, likely in the range of 8-10. | Aliphatic amines typically have pKa values in this range. The exact values would be influenced by the electronic effects of the carboxamide group. |
| LogP | The LogP of the free base is likely to be in the range of 1.5-2.5. | This is an estimation based on the presence of both lipophilic (cyclohexyl, piperidine ring) and hydrophilic (amine, amide) groups. For comparison, the calculated LogP of the similar N-Cyclohexylpiperidine-4-carboxamide is 1.8567.[3] |
Synthesis and Potential Impurities
While a specific, published synthetic route for this compound has not been identified in the current search, a plausible retrosynthetic analysis can be proposed based on common organic chemistry transformations.
A likely synthetic approach would involve the coupling of a protected 4-aminopiperidine derivative, such as 4-amino-1-Boc-piperidine, with cyclohexyl isocyanate. Subsequent deprotection of the Boc group under acidic conditions would yield the desired product.
Potential Impurities:
-
Unreacted Starting Materials: Residual 4-amino-1-Boc-piperidine or cyclohexyl isocyanate.
-
Byproducts of the Coupling Reaction: Di-substituted ureas or other side products.
-
Incomplete Deprotection: The Boc-protected intermediate could remain.
-
Regioisomers or Stereoisomers: Depending on the synthetic route, other isomers could be formed.
The purity of the final compound is often stated by commercial suppliers to be around 95%, indicating the presence of such impurities.[1]
Analytical Methodologies
A robust analytical strategy is essential for the quality control and characterization of any chemical entity.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic molecules.
Recommended HPLC Method:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from potential impurities.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) should be effective, as the molecule lacks a strong chromophore. Mass spectrometric (MS) detection would provide greater specificity and structural information.
One commercial supplier indicates the availability of HPLC and LC-MS data, suggesting these are appropriate analytical techniques.[2]
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals corresponding to the protons on the cyclohexyl and piperidine rings would be expected in the aliphatic region (1-4 ppm). The NH and NH₂ protons would likely appear as broad signals.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxamide (around 160-170 ppm) and the aliphatic carbons of the two rings would be observed.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1640 cm⁻¹), and C-N stretching would be present.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion of the free base, and fragmentation patterns could help to confirm the structure.
Pharmacological Context and Research Potential
There is no direct, published research on the pharmacological activity of this compound. However, the 4-aminopiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.
Potential Areas of Investigation Based on Analogous Structures:
-
Cognition Enhancement: Derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs.[4]
-
Antiviral Activity: The 4-aminopiperidine motif is a key component of CCR5 antagonists, which are being explored as HIV-1 entry inhibitors.[5]
-
Metabolic Disorders: Certain piperidine derivatives have been identified as partial agonists of the farnesoid X receptor (FXR), with potential applications in treating metabolic dysfunction-associated steatohepatitis (MASH).[6]
The presence of the N-cyclohexyl-1-carboxamide group will significantly influence the lipophilicity and steric bulk of the molecule, which in turn will affect its binding to biological targets. The primary amino group at the 4-position provides a key interaction point for hydrogen bonding.
Stability and Handling
Stability Profile
The stability of a compound is a critical factor in its handling, storage, and formulation. While specific stability data is lacking, potential degradation pathways can be inferred.
Potential Degradation Pathways:
-
Hydrolysis: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally more stable than esters.
-
Oxidation: The primary and secondary amine functionalities could be prone to oxidation.
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to fully characterize the stability of this molecule and identify its degradation products.[3][7]
Safety and Handling
A safety data sheet (SDS) for this compound is available from some suppliers.[8] It is crucial to consult the most recent SDS before handling the compound. General precautions for handling chemical compounds should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion and Future Directions
This compound represents a chemical entity with a foundation in a pharmacologically significant structural class. This guide has synthesized the available information and provided a scientifically grounded framework for its further investigation. The clear gaps in our knowledge of its physicochemical properties, spectroscopic data, and biological activity present a compelling opportunity for original research. Elucidation of these properties would not only contribute to the broader understanding of 4-aminopiperidine derivatives but could also unveil novel therapeutic potential for this specific molecule. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this intriguing compound.
References
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2303–2306. [Link]
-
Palani, A., Rao, A. V., Chen, L., Qin, J., V, R., & V, S. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3467–3470. [Link]
-
Yu, Q., Tan, D., Li, J., Liu, Y., Li, Y., Chen, Y., ... & Yu, K. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. [Link]
Sources
- 1. In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1158602-24-4|this compound|BLD Pharm [bldpharm.com]
- 6. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
An Integrated Spectroscopic and Crystallographic Approach to the Definitive Structure Elucidation of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
A Senior Application Scientist's Guide
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock of all subsequent research and development in the pharmaceutical sciences. This guide provides an in-depth, field-proven methodology for the complete molecular structure elucidation of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (Molecular Formula: C₁₂H₂₄ClN₃O, Molecular Weight: 261.79 g/mol )[1]. We move beyond a simple recitation of techniques, instead detailing a holistic and self-validating analytical strategy. This whitepaper explains the causality behind the selection of orthogonal analytical methods—including High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—to construct an unassailable structural proof. Detailed protocols and data interpretation frameworks are provided for each technique, designed for researchers, analytical scientists, and drug development professionals who require absolute certainty in molecular characterization.
The Strategic Imperative: An Orthogonal Approach
This guide follows a logical workflow that begins with confirming the elemental composition and proceeds through mapping the molecular framework, identifying functional groups, and finally, determining the precise three-dimensional arrangement of atoms in space.
Caption: A strategic workflow for molecular structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Confirming the Foundation
Expertise: The first step is to confirm the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. We choose Electrospray Ionization (ESI) as it is a "soft" ionization technique ideal for polar molecules, minimizing fragmentation and ensuring the observation of the molecular ion.[4]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Data Acquisition: Acquire the spectrum, focusing on the isotopic distribution and accurate mass of the most abundant ion.
Expected Data & Interpretation: The compound is a hydrochloride salt. In the ESI+ source, we expect to detect the protonated free base, not the intact salt.
-
Free Base Formula: C₁₂H₂₂N₂O
-
Exact Mass (Monoisotopic): 210.1732 u
-
Protonated Molecule [M+H]⁺: C₁₂H₂₃N₂O⁺
-
Expected m/z: 211.1805 u
The primary goal is to match the experimentally observed m/z to the theoretical value. A mass error of <5 ppm provides strong evidence for the proposed elemental composition. Fragmentation analysis (MS/MS) can further support the structure by identifying characteristic losses, such as the cleavage of the carboxamide bond to produce acylium ions or the loss of the cyclohexyl group.[5][6]
| Fragment | Formula | Expected m/z | Causality |
| [M+H]⁺ | C₁₂H₂₃N₂O⁺ | 211.1805 | Parent Ion (Protonated Free Base) |
| [M+H - C₆H₁₁N]⁺ | C₆H₁₂NO⁺ | 114.0862 | α-cleavage at the carboxamide N-cyclohexyl bond |
| [C₅H₁₀N-C=O]⁺ | C₆H₁₀NO⁺ | 112.0757 | Acylium ion from piperidine ring |
| [C₆H₁₁]⁺ | C₆H₁₁⁺ | 83.0855 | Cyclohexyl cation |
FTIR Spectroscopy: A Rapid Functional Group Screen
Expertise: FTIR provides a quick, non-destructive confirmation of the key functional groups predicted by the name "4-amino-N-cyclohexylpiperidine-1-carboxamide". This rapid check ensures the gross structural features are present before investing significant time in more complex analyses like NMR.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry hydrochloride salt powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR stage.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction on the resulting spectrum.
Expected Data & Interpretation: The spectrum should display characteristic absorption bands confirming the presence of amine, amide, and alkane functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 (broad) | N-H Stretch | Primary Amine (NH₂) & Amide (N-H) | Confirms the presence of both amine and amide groups. Broadening indicates hydrogen bonding, expected in the solid state.[7][8] |
| 2930 & 2850 | C-H Stretch | Alkane (CH₂) | Confirms the piperidine and cyclohexyl aliphatic structures.[9] |
| ~1640 (strong) | C=O Stretch (Amide I) | Carboxamide | A strong, sharp peak is definitive for the carbonyl group in the amide.[10] |
| ~1550 | N-H Bend (Amide II) | Carboxamide | A secondary characteristic peak for the amide linkage. |
| 1300-1000 | C-N Stretch | Amine & Amide | Confirms the carbon-nitrogen bonds. |
Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton
Expertise: NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[11] A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary to assign every proton and carbon and to piece together the molecular fragments. The choice of a deuterated solvent is critical; DMSO-d₆ is often ideal for hydrochloride salts as it solubilizes the sample and its N-H and O-H protons are typically observable.
Protocol: Multidimensional NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integrations, and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate CH, CH₂, and CH₃ groups.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by 2-3 bonds. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.
-
Caption: Using 2D NMR to establish connectivity between molecular fragments.
Expected Data & Interpretation:
-
¹H NMR: Expect a complex aliphatic region (1.0-4.0 ppm) corresponding to the cyclohexyl and piperidine protons. The amide N-H proton will likely appear as a doublet downfield (~7.5-8.5 ppm). The amine protons (now -NH₃⁺ as the hydrochloride salt) will be a broad signal. Integration of the peaks should correspond to the number of protons in each environment.
-
¹³C NMR: Expect 11 unique carbon signals (the two axial/equatorial carbons on the piperidine ring at positions 3 and 5 may be equivalent, depending on the rate of ring flipping). The carbonyl carbon (C=O) will be the most downfield signal (~170 ppm).
-
COSY: Will reveal the H-H coupling networks within the cyclohexyl ring and separately within the piperidine ring.
-
HSQC: Will definitively link each proton signal to its corresponding carbon signal.
-
HMBC: This is the key experiment for final confirmation. Critical correlations to look for are:
-
From the amide N-H proton to the C1 carbon of the cyclohexyl ring.
-
From the amide N-H proton to the carbonyl carbon.
-
From the piperidine protons at C2/C6 to the carbonyl carbon.
-
These correlations unambiguously connect the three major fragments of the molecule.
-
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise: While the combination of MS and NMR provides overwhelming evidence for the molecular structure, single-crystal X-ray diffraction offers the ultimate, irrefutable proof.[12][13] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and the location of the chloride counter-ion relative to the protonated amine.[14][15][16]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Growing a diffraction-quality single crystal is often the most challenging step. Slow evaporation is a common method. Dissolve the compound in a minimal amount of a polar solvent (e.g., ethanol or methanol) and add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid. Seal the vial and allow the solvent to evaporate slowly over several days.
-
Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Expected Data & Interpretation: The output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data will confirm:
-
The exact connectivity previously deduced by NMR.
-
The chair conformations of the piperidine and cyclohexyl rings.
-
The location of protonation: The data will show the chloride ion (Cl⁻) in close proximity to the protonated 4-amino group (-NH₃⁺), confirming the structure as a hydrochloride salt at that position.
-
Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the -NH₃⁺ group, the amide N-H, and the chloride ion.
Conclusion: A Unified Structural Assignment
The molecular structure of this compound is definitively confirmed through the strategic integration of orthogonal analytical techniques. HRMS establishes the correct elemental formula. FTIR rapidly confirms the presence of the required functional groups. An extensive suite of 1D and 2D NMR experiments elucidates the complete covalent bonding framework and atomic connectivity in solution. Finally, single-crystal X-ray diffraction provides an unambiguous three-dimensional model of the molecule in the solid state, validating the previous findings and confirming the specific location of the hydrochloride salt formation. This rigorous, multi-faceted approach provides the highest level of confidence required for advancing a compound in a research or drug development pipeline.
References
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- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
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- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.
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- JoVE. (2024).
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- University of Leeds.
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- PubMed. (2017). Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine.
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- SpectraBase. 4-Aminopiperidine - Optional[FTIR] - Spectrum.
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- PubMed. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole.
- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)
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"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" CAS number 1158602-24-4
An In-depth Technical Guide to 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (CAS: 1158602-24-4) for Advanced Research Applications
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. This compound, identified by CAS number 1158602-24-4, represents a key molecular building block with significant potential for these endeavors.[1] Its structure, featuring a piperidine core, a primary amine, and an N-cyclohexylcarboxamide group, offers multiple points for chemical modification and interaction with biological targets.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development scientists. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on the compound's synthesis, potential applications in screening campaigns, and essential handling protocols. The focus is on the causality behind experimental design, empowering researchers to effectively integrate this compound into their discovery workflows.
Core Physicochemical and Structural Characteristics
The utility of any chemical tool begins with a thorough understanding of its fundamental properties. This compound is a solid material at room temperature, characterized by the structural features and identifiers summarized below.
| Property | Value | Source |
| CAS Number | 1158602-24-4 | [1][2] |
| Molecular Formula | C₁₂H₂₄ClN₃O | [2] |
| Molecular Weight | 261.79 g/mol | [2] |
| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [2] |
| Purity | Typically ≥95% | [2] |
| Physical Form | Solid | |
| InChI Key | IRKNICIPCFMPLU-UHFFFAOYSA-N | [2] |
| Canonical SMILES | Cl.NC1CCN(C(=O)NC2CCCCC2)CC1 | [2] |
The molecule's architecture is a deliberate combination of functional groups essential for medicinal chemistry. The piperidine ring provides a common, conformationally restricted scaffold. The 4-amino group acts as a potent hydrogen bond donor and a crucial vector for synthetic elaboration, while the N-cyclohexylcarboxamide moiety imparts lipophilicity and additional hydrogen bonding capabilities, which can be critical for modulating pharmacokinetic properties and target affinity.
Synthetic Strategy and Characterization
While specific manufacturing protocols are often proprietary, a robust and logical synthetic pathway can be devised from established principles of organic chemistry. The following represents a plausible and efficient approach for laboratory-scale synthesis, emphasizing the rationale behind each step.
Proposed Synthetic Workflow
The key to this synthesis is strategic protection and deprotection. The 4-amino group is significantly more nucleophilic than the parent piperidine's secondary amine. However, to ensure selective and high-yield formation of the carboxamide at the 1-position, protecting the 4-amino group is the most prudent strategy.
Caption: Plausible 2-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process checks and final analytical characterization.
Step 1: Carboxamide Formation
-
Rationale: To selectively form the carboxamide on the piperidine nitrogen, we react a commercially available, Boc-protected 4-aminopiperidine with cyclohexyl isocyanate. The isocyanate is highly reactive towards the secondary amine, leading to a clean urea-type linkage.
-
Procedure:
-
Dissolve tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
To this stirring solution, add cyclohexyl isocyanate (1.05 eq) dropwise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to yield the crude Boc-protected intermediate. This product can often be carried forward without further purification.
-
Step 2: Boc Deprotection and Salt Formation
-
Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Treatment with a strong acid like hydrochloric acid simultaneously removes the Boc group and forms the hydrochloride salt of the now-free primary amine, yielding the final desired product.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in a minimal amount of methanol.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours. Formation of a precipitate is typically observed.
-
Monitor for the disappearance of the protected intermediate by TLC or LC-MS.
-
Upon completion, filter the resulting solid, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.
-
Purification and Analytical Characterization
-
Purification: The final product is often of high purity after filtration and washing. If required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.
-
Identity and Purity Confirmation:
-
¹H NMR: The proton NMR spectrum should confirm the presence of signals corresponding to the cyclohexyl and piperidine ring protons, with appropriate integrations. The disappearance of the large singlet for the Boc group's t-butyl protons (~1.4 ppm) is a key indicator of successful deprotection.
-
LC-MS: This provides a precise mass measurement corresponding to the molecular ion of the free base (C₁₂H₂₃N₃O), confirming the molecular weight, and the purity can be assessed by the peak area at a relevant UV wavelength (e.g., 210 nm).[3]
-
Research Applications and Strategic Workflows
The primary value of this compound in a research context is as a versatile building block for creating libraries of more complex molecules or as a fragment in initial screening campaigns.[3][4]
Conceptual Workflow in Drug Discovery
This compound is an ideal starting point for a drug discovery cascade, particularly in lead generation and optimization phases. Its utility stems from the strategically placed 4-amino group, which serves as a handle for diversification.
Caption: Role of the compound in a drug discovery workflow.
Application in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 261.79 g/mol , the compound falls within the accepted range for a fragment. FBDD is a powerful technique where low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to a protein target.
High-Level Protocol: Thermal Shift Assay (TSA) Screening
-
Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for ligand binding. A ligand that binds to and stabilizes a protein will increase its melting temperature (Tₘ).
-
Procedure:
-
Prepare a stock solution of the target protein in a suitable buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a 96- or 384-well PCR plate, aliquot the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the compound to a final desired concentration. Include appropriate controls (protein + dye only, buffer + dye).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature and monitoring fluorescence. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Analyze the resulting melt curves. The Tₘ is the inflection point of the curve. A positive "hit" is identified by a significant positive shift in Tₘ for the wells containing the compound compared to the control.
-
Application as a Scaffold for Lead Optimization
A confirmed "hit" from an FBDD screen is often a low-affinity binder. The next critical phase is to grow the fragment into a more potent lead compound. The 4-amino group is the ideal anchor point for this chemical elaboration. By performing reactions such as reductive amination, acylation, or sulfonylation at this position, chemists can rapidly generate a library of analogues to build out a structure-activity relationship (SAR) and improve potency and selectivity.
Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable. This compound is classified as harmful and an irritant.[2]
| Hazard Type | GHS Classification & Statement | Precautionary Measures |
| Acute Toxicity | GHS07 - H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[2] |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[2][5] |
| Eye Irritation | H319: Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[2][5] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2][6] |
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation risk. Ensure an eyewash station and safety shower are readily accessible.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is more than just an entry in a chemical catalog; it is a strategically designed molecular tool. Its value lies not in a known, potent biological activity of its own, but in its potential as a starting point for innovation. For research teams engaged in fragment-based screening and medicinal chemistry, this compound offers a robust, versatile, and synthetically tractable scaffold. By understanding its properties, synthetic logic, and potential applications as outlined in this guide, scientists can leverage this building block to accelerate the journey from initial hit discovery to optimized lead candidates.
References
- 4-cyano-N-cyclohexylpiperidine-1-carboxamide | Benchchem. (n.d.).
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- This compound - Safety Data Sheet. (2022-08-11). ChemicalBook.
- This compound - Fluorochem. (n.d.).
- 1158602-24-4|this compound|BLD Pharm. (n.d.).
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- 4-amino-N-cyclohexyl-1-piperidinecarboxamide hydrochloride | 1158602-24-4 - Sigma-Aldrich. (n.d.).
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Foreword: From Structure to Function
In the landscape of modern drug discovery, the journey from a novel chemical entity to a therapeutic agent is one of rigorous scientific inquiry. The compound at the center of this guide, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride, represents a fascinating structural motif with latent therapeutic potential. While direct pharmacological data on this specific molecule remains nascent, its constituent chemical features—a 4-aminopiperidine core linked to a cyclohexyl carboxamide—place it within a class of compounds known for a remarkable diversity of biological activities.[1][2][3]
This technical guide is designed for researchers, scientists, and drug development professionals. It will not present a known, established mechanism of action. Instead, it will serve as a strategic roadmap, a methodological whitepaper on how to systematically investigate and elucidate the pharmacological identity of this compound. We will leverage established knowledge of analogous structures to formulate hypotheses and detail the experimental cascades required to test them. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for discovery.
Structural Dissection and Mechanistic Hypotheses
The chemical architecture of this compound provides the foundational clues to its potential biological targets. The piperidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of approved drugs targeting the central nervous system, inflammation, and infectious diseases.[2][3] The addition of the amino and N-cyclohexylcarboxamide moieties introduces specific hydrogen bonding and hydrophobic interaction capabilities, which dictate its potential binding partners.
Based on extensive literature precedent for structurally related piperidine carboxamides and 4-aminopiperidines, we can postulate several primary mechanistic avenues to explore:
-
Hypothesis 1: Ion Channel Modulation. Piperidine carboxamides have been identified as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key integrator of noxious stimuli, suggesting a potential role in analgesia.[4]
-
Hypothesis 2: Enzyme Inhibition. This class of compounds has shown inhibitory activity against a variety of enzymes:
-
Proteasome Inhibition: Certain piperidine carboxamides act as species-selective inhibitors of the Plasmodium falciparum proteasome, indicating potential as antimalarial agents.[5]
-
Calpain Inhibition: Derivatives have been shown to inhibit calpains, cysteine proteases involved in neurodegenerative processes, hinting at anticonvulsant or neuroprotective properties.[6]
-
Protein Kinase B (Akt) Inhibition: 4-aminopiperidine derivatives have been developed as potent and orally bioavailable inhibitors of Akt, a central node in cancer cell survival pathways.[7]
-
-
Hypothesis 3: Disruption of Fungal Ergosterol Biosynthesis. The 4-aminopiperidine scaffold is present in antifungal agents that inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[8]
The following sections will detail the experimental workflows designed to systematically test these hypotheses.
Experimental Roadmap for Mechanistic Elucidation
This section provides a series of detailed, self-validating experimental protocols to dissect the mechanism of action of this compound.
Initial Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to identify any observable biological activity. This is crucial for prioritizing which mechanistic pathway to investigate first.
Experimental Protocol: High-Content Cellular Imaging Assay
-
Cell Line Selection: Utilize a panel of diverse human cell lines (e.g., HEK293 for general cytotoxicity, a cancer cell line like A549, a neuronal cell line like SH-SY5Y, and a fungal strain like Candida albicans).
-
Compound Treatment: Treat cells with a concentration gradient of the test compound (e.g., from 10 nM to 100 µM) for 24-48 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes to label various cellular compartments and markers (e.g., Hoechst for nuclei, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton, and a viability dye like Calcein AM/Ethidium Homodimer).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify a multiparametric set of cellular features, including cell count, nuclear morphology, mitochondrial integrity, cytoskeletal structure, and cell viability.
Causality and Interpretation: This unbiased screen can reveal unexpected cellular effects. For instance, significant cytotoxicity in cancer cells might prioritize the Akt inhibition hypothesis. Antifungal activity would point towards the ergosterol biosynthesis pathway. Specific morphological changes in neuronal cells could suggest ion channel or calpain modulation.
Workflow Diagram: Phenotypic Screening
Caption: High-content screening workflow for initial bioactivity assessment.
Target-Based Assays for Hypothesis Validation
Based on the phenotypic screening results, or pursued in parallel, are target-specific biochemical and biophysical assays.
2.2.1. Protocol: Fluorometric TRPV1 Antagonist Assay
-
Principle: This assay measures changes in intracellular calcium in response to a TRPV1 agonist in the presence or absence of the test compound.
-
Methodology:
-
Culture HEK293 cells stably expressing human TRPV1.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of this compound or a known TRPV1 antagonist (positive control).
-
Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Interpretation: A dose-dependent decrease in the capsaicin-induced fluorescence signal indicates antagonistic activity at the TRPV1 channel.
2.2.2. Protocol: Proteasome Activity Assay
-
Principle: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.
-
Methodology:
-
Purify or obtain commercially available 20S proteasome (human and, if applicable, from a pathogen like P. falciparum).
-
Incubate the proteasome with the test compound at various concentrations.
-
Add a fluorogenic substrate for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Monitor the increase in fluorescence over time as the substrate is cleaved.
-
-
Interpretation: Inhibition of the fluorescence increase in a dose-dependent manner suggests proteasome inhibition. Comparing activity against human versus pathogenic proteasomes can reveal selectivity.[5]
2.2.3. Protocol: In Vitro Kinase Inhibition Assay (Akt)
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the Akt kinase.
-
Methodology:
-
Use a commercially available Akt kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).
-
Incubate recombinant Akt enzyme with the test compound and a specific peptide substrate in the presence of ATP.
-
Quantify the amount of phosphorylated substrate or the amount of ADP produced.
-
-
Interpretation: A reduction in substrate phosphorylation or ADP production indicates inhibition of Akt. IC50 values can be calculated to determine potency.[7]
Data Presentation: Summary of In Vitro Target-Based Assays
| Assay Type | Target | Endpoint Measured | Potential Interpretation |
| Fluorometric Calcium Assay | TRPV1 Ion Channel | Inhibition of agonist-induced Ca2+ influx | Analgesic Potential |
| Proteasome Activity Assay | 20S Proteasome (human, P. falciparum) | Inhibition of substrate cleavage (fluorescence) | Antimalarial/Anticancer Potential |
| In Vitro Kinase Assay | Akt (Protein Kinase B) | Inhibition of substrate phosphorylation | Anticancer Potential |
| Calpain Activity Assay | µ-Calpain | Inhibition of substrate cleavage (fluorescence) | Neuroprotective Potential |
| Ergosterol Biosynthesis Assay | Fungal Sterol Pathway Enzymes | Alteration of sterol profile (GC-MS) | Antifungal Potential |
Delving Deeper: Cellular and Pathway Analysis
Positive hits from in vitro assays must be validated in a cellular context to confirm on-target activity and understand downstream consequences.
3.1. Validating Akt Inhibition in Cancer Cells
If the compound inhibits recombinant Akt, the next step is to confirm this in a relevant cancer cell line (e.g., one with a hyperactive PI3K/Akt pathway).
Experimental Protocol: Western Blot Analysis of Akt Signaling
-
Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., PC-3) and starve overnight to reduce basal signaling. Treat with the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) to activate the Akt pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated downstream targets (e.g., p-PRAS40), and a loading control (e.g., GAPDH).
-
Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities.
Interpretation: A dose-dependent decrease in the ratio of p-Akt to total Akt, and a similar decrease in the phosphorylation of its downstream targets, confirms that the compound inhibits the Akt signaling pathway in a cellular environment.
Signaling Pathway Diagram: Akt Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action for this compound. By progressing from broad phenotypic screening to specific target-based assays and finally to cellular pathway analysis, researchers can build a robust, evidence-based understanding of the compound's pharmacological profile. Each experimental stage is designed to be self-validating, ensuring that subsequent, more resource-intensive studies are built on a solid foundation. The true potential of this molecule—be it as an analgesic, an anticancer agent, an antimalarial, or an antifungal—awaits discovery through the rigorous application of these scientific principles. The path forward involves not just executing these protocols, but also interpreting the results with insight, leading to the next logical steps in the drug discovery and development pipeline, such as lead optimization, pharmacokinetic studies, and in vivo efficacy models.
References
- Kirkman, L. A., et al. (2022).
- Chemchart. (n.d.). 1,3-Dicyclohexylurea (2387-23-7). Chemchart.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharmaexcipients.
- Dvorak, C. A., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- MDPI. (n.d.).
- National Center for Biotechnology Inform
- Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
- Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.
- Gfrerer, M., et al. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
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- 8. mdpi.com [mdpi.com]
Unveiling the Therapeutic Landscape of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride: A Technical Guide to Potential Biological Targets
Introduction: Charting a Course for a Novel Scaffold
In the intricate world of drug discovery, the identification of a compound's biological targets is a critical milestone that illuminates its therapeutic potential and potential liabilities. The molecule at the center of this guide, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride, represents a scaffold with significant promise. While direct pharmacological data on this specific entity is nascent, its structural motifs are prevalent in a variety of biologically active agents. This technical guide will provide an in-depth exploration of the potential biological targets of this compound, drawing upon established structure-activity relationships of analogous molecules. Our approach is not merely a survey of possibilities but a logically structured investigation into the most probable protein families and pathways this molecule may modulate. For researchers and drug development professionals, this document will serve as a foundational resource for initiating a comprehensive target identification and validation cascade.
Core Structural Rationale: The 4-Aminopiperidine Carboxamide Moiety
The core structure of this compound, characterized by a 4-aminopiperidine ring linked to a cyclohexyl group via a carboxamide bridge, is a key determinant of its potential biological activity. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to present substituents in defined three-dimensional orientations, facilitating interactions with protein binding pockets. The 4-amino group provides a crucial hydrogen bonding donor and acceptor, while the carboxamide linker introduces a degree of rigidity and further hydrogen bonding capabilities. The lipophilic cyclohexyl group is likely to engage with hydrophobic pockets within target proteins. This combination of features suggests potential interactions with a range of protein classes, which will be explored in detail.
Section 1: G-Protein Coupled Receptors (GPCRs) - A Prime Suspect
GPCRs represent one of the largest and most successfully drugged protein families. The structural elements of our lead compound strongly suggest potential modulation of this receptor class.
Trace Amine-Associated Receptor 1 (TAAR1)
Scientific Rationale: Recent studies have identified compounds with a 4-(2-aminoethyl)piperidine-1-carboxamide core as potent agonists of TAAR1.[1][2] TAAR1 is a GPCR implicated in the modulation of monoaminergic systems, making it a promising target for neuropsychiatric disorders such as schizophrenia.[1] The 4-amino-N-cyclohexylpiperidine-1-carboxamide structure shares key pharmacophoric features with these known TAAR1 agonists, including a basic nitrogen atom and a carboxamide linker.
Proposed Mechanism of Interaction: The protonated aminopiperidine nitrogen likely forms a key ionic interaction with an acidic residue in the TAAR1 binding pocket. The carboxamide moiety can participate in hydrogen bonding with the receptor, while the cyclohexyl group may occupy a hydrophobic sub-pocket, contributing to binding affinity and potentially influencing agonist efficacy.
Experimental Validation Workflow: TAAR1 Engagement
Caption: Workflow for TAAR1 target validation.
Detailed Protocol: Radioligand Binding Assay for TAAR1
-
Objective: To determine the binding affinity (Ki) of this compound for human TAAR1.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human TAAR1.
-
Radioligand: [³H]-labeled TAAR1 agonist (e.g., [³H]-EPPTB).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known non-radioactive TAAR1 ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific control.[3][4]
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
-
Section 2: Ion Channels - Gatekeepers of Cellular Excitability
The ability of small molecules to modulate ion channel function is a cornerstone of modern pharmacology. The 4-aminopiperidine scaffold is a well-established pharmacophore for certain ion channels.
N-type Voltage-Gated Calcium Channels (Ca_v2.2)
Scientific Rationale: A significant body of literature demonstrates that derivatives of 4-aminopiperidine are potent blockers of N-type calcium channels.[6][7] These channels are critical for neurotransmitter release at presynaptic terminals and are validated targets for the treatment of chronic pain. The structural resemblance of our compound to these known N-type calcium channel blockers makes this a high-priority target for investigation.
Proposed Mechanism of Interaction: It is hypothesized that the protonated 4-amino group interacts with the pore region of the channel, physically occluding the passage of calcium ions. The cyclohexyl group may interact with a hydrophobic region within the channel's inner vestibule, enhancing the affinity and duration of the block.
Experimental Validation Workflow: N-type Calcium Channel Blockade
Caption: Workflow for N-type calcium channel target validation.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory effect and IC50 of this compound on N-type calcium channels.
-
Materials:
-
A cell line stably expressing human Ca_v2.2 channels (e.g., HEK293 or CHO cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (e.g., containing Cs-methanesulfonate to block potassium channels).
-
Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier).
-
Test compound solutions at various concentrations.
-
-
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a micropipette with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where the channels are closed (e.g., -80 mV).
-
Apply a depolarizing voltage step (e.g., to +10 mV) to elicit N-type calcium currents.[8][9]
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.
-
At each concentration, record the peak current amplitude.
-
-
Data Analysis:
-
Measure the peak inward current at each test compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Section 3: Protein Kinases - Master Regulators of Cellular Processes
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The 4-aminopiperidine scaffold has been incorporated into potent kinase inhibitors.
Protein Kinase B (Akt)
Scientific Rationale: Several studies have reported the discovery of potent and selective inhibitors of Protein Kinase B (Akt) that feature a 4-amino-1-(heteroaryl)piperidine-4-carboxamide scaffold.[10][11][12][13] Akt is a key node in the PI3K signaling pathway, which is frequently hyperactivated in cancer, promoting cell survival and proliferation.[14] The structural similarity of our compound to the core of these inhibitors suggests it may also interact with the ATP-binding site of Akt.
Proposed Mechanism of Interaction: The aminopiperidine moiety could form hydrogen bonds with the hinge region of the Akt kinase domain, a common interaction motif for ATP-competitive inhibitors. The carboxamide and cyclohexyl groups would likely extend into the hydrophobic pocket of the ATP-binding site, contributing to affinity and selectivity.
Signaling Pathway: PI3K-Akt-mTOR
Caption: The PI3K-Akt-mTOR signaling pathway and the potential point of inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against Akt kinase.
-
Materials:
-
Recombinant human Akt enzyme.
-
A suitable peptide or protein substrate for Akt (e.g., GSK3α peptide).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer.
-
Test compound.
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, set up the kinase reaction by adding the kinase buffer, substrate, and the test compound or vehicle control.
-
Add the Akt enzyme and pre-incubate.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.[5][15]
-
Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Section 4: Other Potential Targets of Interest
Sigma-1 (σ1) Receptor
Scientific Rationale: The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological conditions.[16] A number of piperidine-containing compounds have been identified as high-affinity ligands for the sigma-1 receptor.[17][18] The overall lipophilicity and the presence of a basic nitrogen in our compound of interest are consistent with the general pharmacophore for sigma-1 receptor ligands.
Experimental Approach: A radioligand binding assay using membranes from cells expressing the sigma-1 receptor and a specific radioligand like -pentazocine can be employed to determine the binding affinity.[19][20] Functional assays can then be used to determine if the compound acts as an agonist or antagonist.[21]
Cytochrome P450 (CYP) Enzymes
Scientific Rationale: Piperidine moieties are known to be metabolized by cytochrome P450 enzymes, and some piperidine-containing drugs can also act as inhibitors of these enzymes.[22][23][24] The N-dealkylation of the piperidine ring is a common metabolic pathway.[23] It is crucial to assess the interaction of this compound with major CYP isoforms (e.g., CYP3A4, CYP2D6) to understand its metabolic fate and potential for drug-drug interactions.
Experimental Approach: In vitro assays using human liver microsomes or recombinant CYP enzymes can be used to determine the metabolic stability of the compound and its potential to inhibit specific CYP isoforms.
Quantitative Data Summary
| Potential Target | Key Parameter | Anticipated Range | Rationale based on Analogs |
| TAAR1 | EC₅₀ (agonist) | 0.01 - 1 µM | Similar piperidine carboxamides show potent agonism.[1] |
| N-type Ca²⁺ Channel | IC₅₀ (blocker) | 0.1 - 10 µM | 4-aminopiperidine derivatives are known blockers.[6] |
| Akt Kinase | IC₅₀ (inhibitor) | 0.05 - 5 µM | Piperidine carboxamide core present in known inhibitors.[10][13] |
| Sigma-1 Receptor | Kᵢ (ligand) | 0.01 - 1 µM | Piperidine scaffold is a common feature of sigma-1 ligands.[17] |
Conclusion and Future Directions
This technical guide has delineated a rational, evidence-based framework for investigating the potential biological targets of this compound. Based on robust structure-activity relationships from the scientific literature, the most promising targets include the TAAR1 receptor, N-type voltage-gated calcium channels, and Protein Kinase B (Akt). Secondary targets of interest include the sigma-1 receptor and cytochrome P450 enzymes.
The provided experimental workflows and detailed protocols offer a clear path for the empirical validation of these hypotheses. A systematic execution of these studies will not only elucidate the primary mechanism of action of this novel compound but also provide critical insights into its potential therapeutic applications and safety profile. The journey from a promising scaffold to a potential therapeutic agent is arduous, but a well-defined target identification strategy, as outlined herein, is the essential first step.
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C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels. (2008). PubMed. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). PMC - NIH. [Link]
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Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). NIH. [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ResearchGate. [Link]
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Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). PMC - NIH. [Link]
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Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). PubMed. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Publications. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC - NIH. [Link]
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An In-Depth Technical Guide to the In Vitro Screening of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Introduction
In the landscape of modern drug discovery, the characterization of novel chemical entities is a critical first step. The compound 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride presents a scaffold with the potential for diverse biological activities. Its structural motifs, including the piperidine ring and carboxamide linkage, are prevalent in a wide array of pharmacologically active agents. However, without established biological targets, a systematic and scientifically rigorous screening approach is paramount to elucidate its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for the in vitro screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the proposed experimental workflow. Our approach is a tiered screening cascade designed to systematically investigate the compound's activity against high-probability target classes, including G-protein coupled receptors (GPCRs) and key enzymes within the endocannabinoid system.
Part 1: Proposed Screening Cascade - A Tiered Approach
Given the structural ambiguity of this compound's primary target, a logical screening funnel is the most efficient strategy. This approach begins with broad primary assays to identify potential areas of biological activity, followed by more specific secondary and tertiary assays to confirm and characterize these initial "hits."
Tier 1: Primary Screening - Identifying the Target Family
The initial screening phase is designed to cast a wide net across plausible target families based on the compound's chemical features. The piperidine carboxamide scaffold is a known pharmacophore for GPCRs, particularly cannabinoid and opioid receptors. Additionally, its structure suggests potential interaction with enzymes involved in endocannabinoid metabolism.
Primary Screening Targets:
-
Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system is a crucial regulator of numerous physiological processes, making its receptors prime targets for novel therapeutics.[1][2]
-
Opioid Receptors (µ, δ, κ): The opioid system is a key target for pain management, and compounds interacting with these receptors are of significant interest.[3][4][5]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of the endocannabinoid anandamide.[6][7][8] Inhibiting FAAH can offer therapeutic benefits by enhancing endocannabinoid signaling.[6][8]
-
Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][9]
The following diagram illustrates the proposed primary screening workflow:
Caption: Tier 1 primary screening workflow.
Tier 2: Secondary Screening - Hit Confirmation and Potency Determination
Any positive "hit" from the primary screens will be subjected to secondary assays to confirm the activity and determine the compound's potency (EC50 for agonists, IC50 for antagonists/inhibitors). This stage is crucial for eliminating false positives and prioritizing promising leads.
Tier 3: Tertiary Screening - Mechanism of Action and Selectivity
For confirmed and potent hits, tertiary assays will be employed to elucidate the precise mechanism of action (e.g., competitive vs. non-competitive inhibition, full vs. partial agonism) and to assess selectivity against a broader panel of related targets.
Part 2: Detailed In Vitro Assay Protocols
This section provides detailed, step-by-step methodologies for the key experiments proposed in the screening cascade.
GPCR Activation Assays
GPCRs mediate a multitude of cellular responses through various signaling pathways.[10][11] A comprehensive assessment of a compound's effect on a GPCR target should, therefore, investigate multiple downstream signaling events. We will focus on three key assays: cAMP modulation, GTPγS binding, and β-arrestin recruitment.
2.1.1 Cyclic AMP (cAMP) Modulation Assay
Cyclic AMP is a critical second messenger regulated by the activation of Gs and Gi-coupled GPCRs.[12][13] Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP levels.[12][13]
Principle: This assay quantifies changes in intracellular cAMP levels in response to compound treatment. Commercially available kits, often based on competitive immunoassays or reporter gene systems, provide a robust platform for high-throughput screening.[13][14][15][16]
Workflow Diagram:
Caption: General workflow for a cAMP modulation assay.
Step-by-Step Protocol (Example for a Gi-coupled receptor):
-
Cell Culture: Plate HEK293 cells stably expressing the target GPCR (e.g., CB1 or µ-opioid receptor) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Add the test compound to the cells and incubate for a specified time.
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the data as a dose-response curve and calculate the IC50 value.
Data Presentation:
| Compound Concentration (µM) | cAMP Level (nM) | % Inhibition |
| 0.01 | 9.8 | 2 |
| 0.1 | 8.5 | 15 |
| 1 | 5.2 | 48 |
| 10 | 1.5 | 85 |
| 100 | 0.5 | 95 |
2.1.2 GTPγS Binding Assay
The binding of GTP to the Gα subunit of a G-protein is a proximal event in GPCR activation.[17][18] The GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.[17][18][19][20] This assay is particularly useful for distinguishing between full and partial agonists.[19]
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of radiolabeled, non-hydrolyzable [35S]GTPγS allows for the accumulation and quantification of activated G-proteins.[18]
Workflow Diagram:
Caption: Workflow for a GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP, and the test compound.
-
Initiate Reaction: Add [35S]GTPγS to initiate the binding reaction and incubate.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and count using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding and plot dose-response curves to calculate EC50 and Emax values.
Data Presentation:
| Compound Concentration (µM) | Specific [35S]GTPγS Binding (DPM) | % Stimulation |
| 0.01 | 150 | 5 |
| 0.1 | 500 | 17 |
| 1 | 2000 | 67 |
| 10 | 2800 | 93 |
| 100 | 3000 | 100 |
2.1.3 β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[21] This process is crucial for receptor desensitization and internalization, and also initiates G-protein-independent signaling pathways.[21][22] Assays that measure β-arrestin recruitment are valuable for identifying biased ligands that preferentially activate G-protein or β-arrestin pathways.[22]
Principle: These assays typically employ enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technologies.[22][23][24] The GPCR and β-arrestin are tagged with complementary fragments of a reporter enzyme or with donor/acceptor fluorophores. Agonist-induced interaction brings the tags into proximity, generating a detectable signal.[21][24]
Workflow Diagram:
Caption: Workflow for a FAAH inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, FAAH enzyme solution, and a solution of the test compound.
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and compound to allow for binding.
-
Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 450-465 nm emission for AMC-based substrates) in a kinetic or endpoint mode. [7][8]6. Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| 0.01 | 9500 | 5 |
| 0.1 | 8000 | 20 |
| 1 | 4500 | 55 |
| 10 | 1000 | 90 |
| 100 | 500 | 95 |
2.2.2 Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay
Principle: This assay can be performed using either a colorimetric or a fluorescence-based method. The colorimetric assay measures the hydrolysis of a substrate like 4-nitrophenyl acetate to produce a yellow product, 4-nitrophenol, which can be quantified by absorbance. [1][2][9][25]The fluorescence-based assay utilizes a fluorogenic substrate for MAGL. [26] Workflow Diagram:
Caption: Workflow for a colorimetric MAGL inhibitor screening assay.
Step-by-Step Protocol (Colorimetric):
-
Reagent Preparation: Prepare assay buffer, MAGL enzyme solution, and a solution of the test compound.
-
Reaction Setup: In a 96-well plate, add the MAGL enzyme and the test compound.
-
Pre-incubation: Pre-incubate the enzyme and compound.
-
Reaction Initiation: Add the colorimetric substrate (e.g., 4-nitrophenyl acetate) to start the reaction. [1][9]5. Absorbance Measurement: Incubate for a specified time and then measure the absorbance at 405-412 nm. [1][9][25]6. Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (405 nm) | % Inhibition |
| 0.01 | 0.98 | 2 |
| 0.1 | 0.85 | 15 |
| 1 | 0.50 | 50 |
| 10 | 0.12 | 88 |
| 100 | 0.05 | 95 |
Conclusion
The systematic in vitro screening cascade detailed in this guide provides a robust and scientifically sound approach to characterizing the biological activity of this compound. By employing a tiered strategy that progresses from broad primary screening to specific mechanism-of-action studies, researchers can efficiently identify and validate potential therapeutic targets for this novel compound. The detailed protocols and underlying scientific principles presented herein are intended to empower drug discovery professionals to make data-driven decisions and unlock the full pharmacological potential of new chemical entities.
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Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 53(5), 2236–2248. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of medicinal chemistry, 53(5), 2236–2248. [Link]
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"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" preliminary toxicity assessment
An In-Depth Technical Guide: Preliminary Toxicity Assessment of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Abstract
This guide outlines a strategic, multi-tiered approach for the preliminary toxicological assessment of the novel chemical entity, this compound (CAS No. 1158602-24-4).[1][2] As a compound with limited publicly available safety data, a systematic evaluation is paramount to identify potential liabilities early in the development lifecycle.[3][4] This document provides field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The workflow progresses from rapid, resource-efficient in silico predictions to foundational in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, culminating in the design of a preliminary in vivo acute toxicity study. The causality behind experimental choices is emphasized, ensuring a self-validating and scientifically rigorous assessment.
Introduction: The Imperative for Early Safety Profiling
The journey of a novel chemical entity from discovery to potential therapeutic application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. For a compound like this compound, a substituted piperidine, early and robust toxicological profiling is not merely a regulatory formality but a critical scientific necessity.[5] The piperidine scaffold is common in pharmaceuticals, but substitutions can dramatically alter the toxicological profile.[6] This guide proposes a phased strategy, commencing with computational methods before committing to resource-intensive cellular and animal-based studies. This tiered approach allows for early go/no-go decisions, conserves resources, and aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]
Our assessment strategy is designed as a logical cascade, where data from each stage informs the design and execution of the next.
Caption: Tiered workflow for preliminary toxicity assessment.
Phase 1: Physicochemical Characterization and In Silico Assessment
Before any wet lab experiments are initiated, a thorough computational analysis is essential. In silico toxicology uses computer models to predict the potential toxicity of a compound based on its chemical structure, providing a rapid and cost-effective first pass at safety evaluation.[7]
Rationale: The goal is to identify potential structural alerts—substructures known to be associated with toxicity—and to generate predictive data on absorption, distribution, metabolism, excretion, and toxicity (ADMET).[8] This information is invaluable for prioritizing compounds and designing more efficient in vitro and in vivo studies. For instance, predicting high potential for mutagenicity would elevate the importance of the Ames test, while predicting poor oral absorption might influence the choice of administration route in later animal studies.[9]
Compound Identity and Properties
A clear understanding of the test article is the foundation of any toxicological assessment.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1158602-24-4 | [1] |
| Molecular Formula | C₁₂H₂₄ClN₃O | [1] |
| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [1] |
| SMILES | Cl.NC1CCN(C(=O)NC2CCCCC2)CC1 | [1] |
Computational Toxicology Protocol
-
Structural Alert Analysis:
-
Objective: To identify fragments within the molecule that are known to be reactive and potentially toxic.
-
Method: Process the compound's SMILES string through knowledge-based expert systems like OECD QSAR Toolbox, ToxTree, or commercial software (e.g., DEREK Nexus).
-
Endpoints: Screen for alerts related to mutagenicity (e.g., aromatic amines, nitro groups), carcinogenicity, and skin sensitization.
-
-
Quantitative Structure-Activity Relationship (QSAR) Modeling:
-
Objective: To predict various toxicological endpoints and physicochemical properties using statistical models trained on large datasets of known chemicals.[10][11]
-
Method: Utilize validated QSAR models and platforms (e.g., ToxiM, admetSAR) to predict key parameters.[10]
-
Predicted Endpoints:
-
Toxicity: LD₅₀ (oral), hepatotoxicity, carcinogenicity, mutagenicity.
-
ADME: Aqueous solubility, Caco-2 permeability, blood-brain barrier penetration, hERG inhibition.
-
-
Phase 2: In Vitro Toxicity Profiling
In vitro assays provide the first experimental data on the biological activity of the compound. They are conducted in controlled environments using cell lines or bacteria and are crucial for assessing specific mechanisms of toxicity.[5]
General Cytotoxicity Assessment
Rationale: Determining the concentrations at which a compound causes general cell death is a critical first step. This data establishes a relevant concentration range for subsequent, more specific assays (like genotoxicity), ensuring that observed effects are not simply due to overwhelming cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, robust method for this purpose.[12][13] It measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general toxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: Replace the cell culture medium with a medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of the purple solution using a microplate spectrophotometer (typically at 570 nm).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Rationale: Genotoxicity assays are required to evaluate a compound's potential to damage genetic material (DNA), a key event in carcinogenesis.[15] A standard preliminary screen includes two core assays: the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage.[16]
The Ames test is a widely used method to assess a chemical's mutagenic potential using several strains of Salmonella typhimurium that are auxotrophic for histidine.[17][18] A positive test indicates the chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[19]
-
Strain Selection: Utilize a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).[17]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require bioactivation.[19][20]
-
Exposure: In the plate incorporation method, mix the bacterial strain, the test compound at several concentrations, and the S9 mix (if used) with molten top agar.[15]
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double that of the negative (vehicle) control.[20]
This assay detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[21] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.[22] The cytokinesis-block method is commonly used to ensure only cells that have divided once are scored.[23][24]
-
Cell Culture: Use a mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound (selected based on cytotoxicity data), along with positive and negative controls.
-
Cytokinesis Block: Add Cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells.[22]
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[24]
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[25]
Caption: Workflow for key genotoxicity assays.
Cardiotoxicity Assessment: hERG Channel Inhibition
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias like Torsade de Pointes (TdP).[26][27] Therefore, assessing a compound's hERG liability early is a regulatory expectation and a critical safety checkpoint.[28] Automated patch-clamp systems provide a high-throughput method for this evaluation.[26]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).[26]
-
System Setup: Prepare the automated patch-clamp instrument (e.g., QPatch) according to the manufacturer's instructions.
-
Compound Application: Perfuse the cells with a control solution to establish a stable baseline hERG current. Then, apply increasing concentrations of this compound.
-
Data Acquisition: Measure the hERG tail current in response to a specific voltage-clamp protocol before and after compound application.
-
Analysis: Calculate the percentage of hERG channel inhibition at each concentration relative to the baseline. Determine the IC₅₀ value, which is the concentration that causes 50% inhibition of the hERG current.[26]
| In Vitro Assay | Endpoint | Example Result Interpretation |
| MTT Cytotoxicity | IC₅₀ | An IC₅₀ < 10 µM may indicate significant cytotoxicity. |
| Ames Test | Fold-increase over control | A >2-fold increase in revertants suggests mutagenic potential. |
| Micronucleus Test | % Micronucleated Cells | A significant dose-dependent increase suggests clastogenic/aneugenic potential. |
| hERG Assay | IC₅₀ | An IC₅₀ < 30 µM is often a flag for potential clinical QT prolongation risk.[28] |
Phase 3: Preliminary In Vivo Acute Toxicity Assessment
Rationale: While in vitro tests provide mechanistic insights, an in vivo study is necessary to understand a compound's effects in a whole biological system. An acute oral toxicity study is a foundational test to determine the intrinsic toxicity after a single dose and to help classify the compound for hazard labeling.[29] The OECD Test Guidelines 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) are modern approaches that use fewer animals and rely on observing signs of toxicity rather than lethality as the primary endpoint.[30][31][32]
Conceptual Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley or Wistar rats).[31]
-
Dose Selection: The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on all available in silico and in vitro data.[31] If no information exists, 300 mg/kg is the default starting dose.
-
Sighting Study: Dose a single animal at the starting dose.
-
If evident toxicity is observed but not lethality: Administer the same dose to four more animals.
-
If lethality is observed: Re-test at the next lower dose level.
-
If no toxicity is observed: Re-test at the next higher dose level.
-
-
Main Study: Based on the sighting study, dose a group of animals (typically 5) at the selected dose level to confirm the results.
-
Observations: Observe animals for clinical signs of toxicity (e.g., changes in behavior, respiration, motor activity) immediately after dosing and periodically for 14 days.[33] Record body weights and any instances of mortality.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
-
Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Synthesis and Risk Mitigation Strategy
The culmination of this preliminary assessment is an integrated analysis of all data. A compound with a high in vitro cytotoxicity (low IC₅₀), a positive signal in both the Ames and micronucleus assays, and potent hERG inhibition (low IC₅₀) would represent a high-risk candidate, likely warranting termination of development. Conversely, a compound with low cytotoxicity, no genotoxicity signals, and a high hERG IC₅₀ would be a more promising candidate for further, more extensive preclinical toxicology studies as required by regulatory agencies like the FDA.[34] The results from the acute oral toxicity study provide the first integrated safety data from a living organism and are critical for planning future repeated-dose toxicity studies.[33] This structured, evidence-based approach ensures that only the safest and most promising candidates advance, optimizing the path to clinical development.
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"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability Profiling of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Executive Summary
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of "this compound," a novel aminopiperidine derivative. As a hydrochloride salt, its aqueous solubility and stability are intrinsically linked to pH and ionic strength, presenting unique challenges and considerations for formulation development.
This document, written from the perspective of a Senior Application Scientist, moves beyond rote protocols. It delves into the causality behind experimental choices, emphasizing the development of self-validating systems to ensure data integrity. We will explore the strategic design of solubility and forced degradation studies, the development of a stability-indicating analytical method, and the interpretation of the resulting data. The methodologies described herein are grounded in regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines, to ensure that the generated data is robust, reliable, and suitable for regulatory submissions.
The Central Role of Physicochemical Profiling
This compound is a small molecule featuring a basic aminopiperidine core, an amide linkage, and a non-polar cyclohexyl group. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability. However, the interplay between the amine's pKa, the compound's lipophilicity (LogP), and the solution's pH will govern its behavior. An early and comprehensive understanding of its solubility and degradation profile is not merely a data-gathering exercise; it is a critical risk mitigation strategy that directly impacts:
-
Bioavailability: Poor aqueous solubility is a primary cause of low oral bioavailability, hindering a drug's therapeutic efficacy.
-
Formulation Development: Solubility data dictates the choice of excipients, delivery systems (e.g., oral solid dose, parenteral), and manufacturing processes.
-
Storage and Shelf-Life: Stability data is paramount for defining storage conditions (temperature, humidity, light exposure) and establishing a product's shelf-life, ensuring patient safety and product quality.
This guide outlines the logical progression of studies, beginning with fundamental solubility assessments and culminating in a comprehensive stability profile.
Solubility Assessment: Beyond a Single Number
Solubility should be viewed as a pH-dependent profile, not a single value. For an ionizable compound like our subject molecule, determining this profile is the primary goal. We must differentiate between two key types of solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of the compound in a given medium. It is the maximum concentration of a substance that can be dissolved at a specific temperature and pressure. The shake-flask method is the gold-standard for this determination.
-
Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution prepared by adding a concentrated organic stock solution to an aqueous buffer. This is a high-throughput screening method that helps identify potential liabilities early in discovery.
Experimental Workflow for Solubility Profiling
The following diagram illustrates the decision-making process for a comprehensive solubility assessment.
Caption: Iterative workflow for developing a stability-indicating method.
Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and generate degradants to support the development of a stability-indicating method for this compound.
General Procedure:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 water:acetonitrile).
-
Expose the solutions to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the parent compound.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration for HPLC analysis.
-
Analyze using an HPLC system equipped with a Photodiode Array (PDA) detector and ideally coupled to a Mass Spectrometer (MS). The PDA is critical for assessing peak purity, while the MS helps in the identification of degradants.
Stress Conditions:
-
Acid Hydrolysis:
-
Condition: 0.1 N HCl at 60°C.
-
Rationale: The amide bond is susceptible to acid-catalyzed hydrolysis. This condition mimics the gastric environment.
-
Quenching: Neutralize with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Condition: 0.1 N NaOH at 60°C.
-
Rationale: Amide bonds are also highly susceptible to base-catalyzed hydrolysis. This is often a more aggressive condition than acid hydrolysis.
-
Quenching: Neutralize with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Rationale: The tertiary amine in the piperidine ring and the secondary amine could be susceptible to oxidation, potentially forming N-oxides.
-
-
Thermal Degradation:
-
Condition: Store the solid compound (in a dry oven) and a solution at 70°C.
-
Rationale: Assesses the intrinsic thermal stability of the molecule in both solid and solution states.
-
-
Photostability:
-
Condition: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).
-
Rationale: Determines if the compound is light-sensitive, which has implications for packaging and storage. A dark control must be run in parallel.
-
Anticipated Degradation Profile and Data Summary
The results from the forced degradation study should be summarized to provide a clear overview of the compound's liabilities.
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) | Potential Pathway |
| 0.1 N HCl, 60°C, 24h | 12.5% | 2 | 114.1, 126.2 | Amide Hydrolysis |
| 0.1 N NaOH, 60°C, 8h | 18.2% | 2 | 114.1, 126.2 | Amide Hydrolysis |
| 3% H₂O₂, RT, 24h | 6.8% | 1 | +16 Da from parent | N-Oxidation |
| 70°C (Solid), 7 days | < 0.5% | 0 | - | Thermally Stable |
| ICH Light, 7 days | 2.1% | 1 | Varies | Photolytic Oxidation/Rearrangement |
| Control (Dark) | < 0.5% | 0 | - | Stable at RT |
Interpretation: The primary liability for this molecule appears to be hydrolytic degradation at the amide bond, yielding 4-aminopiperidine and a cyclohexyl-carboxamide related species. It also shows some sensitivity to oxidation. The solid-state appears to be robust. This information is critical for formulation scientists, who may need to protect the compound from extreme pH and oxidative stress.
Conclusion and Forward Look
The systematic solubility and stability evaluation of this compound provides the foundational knowledge required for its progression as a drug candidate. The pH-dependent solubility profile will directly inform the selection of a suitable formulation strategy to ensure adequate bioavailability. The forced degradation studies have successfully established a stability-indicating method and identified the primary degradation pathway—amide hydrolysis—which must be controlled during manufacturing and storage.
The protocols and workflows detailed in this guide represent an industry-standard, ICH-compliant approach to characterizing a novel hydrochloride salt. The emphasis on understanding causality and employing self-validating experimental designs ensures the generation of high-quality, reliable data, thereby de-risking the development process and accelerating the path to the clinic.
References
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105 URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Development and Industrial Pharmacy URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
Spectroscopic Characterization of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (CAS No: 1158602-24-4) is a molecule of interest, featuring a constellation of functional groups including a piperidine core, a primary amine, and a carboxamide linkage to a cyclohexyl moiety. The hydrochloride salt form further influences its physicochemical properties. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For professionals in pharmaceutical research and quality control, this document serves as a practical reference for confirming the identity, purity, and structural integrity of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of 4-amino-N-cyclohexylpiperidine-1-carboxamide, along with a systematic numbering scheme, is presented below. This numbering will be used throughout the guide to correlate specific atoms with their predicted spectroscopic signals.
Caption: Molecular structure of 4-amino-N-cyclohexylpiperidine-1-carboxamide with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The hydrochloride form implies that the primary amine (N13) and potentially the piperidine nitrogen (N1) will be protonated, which will influence the chemical shifts of adjacent protons. The analysis is presented for both ¹H (proton) and ¹³C (carbon) NMR.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (N-H).
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the overlapping signals from the piperidine and cyclohexyl rings. The use of 2D NMR techniques like COSY and HSQC would be instrumental in definitive assignments.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| NH -C10 (Amide) | 7.5 - 8.5 | Doublet (d) | 1H | The amide proton will be downfield due to the electron-withdrawing carbonyl group and will couple to the proton on C10. |
| NH ₃⁺ (Ammonium) | 7.0 - 8.0 | Broad singlet (br s) | 3H | The protons of the ammonium salt are exchangeable and typically appear as a broad signal. Its position is concentration and solvent dependent. |
| CH -4 | 3.0 - 3.5 | Multiplet (m) | 1H | This proton is adjacent to the electron-withdrawing ammonium group, shifting it downfield. |
| CH -10 | 3.4 - 3.8 | Multiplet (m) | 1H | This proton is adjacent to the amide nitrogen, causing a downfield shift. |
| CH ₂-2, CH ₂-6 (axial) | 2.8 - 3.2 | Multiplet (m) | 2H | The axial protons on the piperidine ring adjacent to the amide nitrogen are deshielded. |
| CH ₂-2, CH ₂-6 (equatorial) | 3.8 - 4.2 | Multiplet (m) | 2H | The equatorial protons are further deshielded by the anisotropic effect of the carbonyl group. |
| CH ₂-3, CH ₂-5 (axial) | 1.4 - 1.8 | Multiplet (m) | 2H | Typical aliphatic region for piperidine ring protons. |
| CH ₂-3, CH ₂-5 (equatorial) | 1.9 - 2.3 | Multiplet (m) | 2H | Equatorial protons are typically slightly downfield compared to their axial counterparts. |
| CH ₂-11, CH ₂-15 | 1.0 - 1.9 | Multiplet (m) | 8H | These protons of the cyclohexyl ring will produce a complex, overlapping multiplet in the aliphatic region. |
| CH ₂-12, CH ₂-13, CH ₂-14 | 1.0 - 1.9 | Multiplet (m) |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 7 (C=O) | 155 - 160 | The carboxamide carbonyl carbon is characteristically found in this downfield region. |
| C 10 | 50 - 55 | The carbon attached to the amide nitrogen is deshielded. |
| C 4 | 48 - 53 | The carbon bearing the amino group is deshielded. |
| C 2, C 6 | 43 - 48 | These carbons are adjacent to the piperidine nitrogen and are influenced by the amide group. |
| C 3, C 5 | 28 - 33 | Aliphatic carbons of the piperidine ring. |
| C 11, C 15 | 32 - 36 | Cyclohexyl carbons adjacent to the point of attachment. |
| C 12, C 14 | 25 - 29 | Standard aliphatic cyclohexyl carbons. |
| C 13 | 24 - 28 | The carbon furthest from the substituent on the cyclohexyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is well-suited for polar and ionic compounds.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
The mass range should be set to scan from m/z 50 up to at least m/z 300 to observe the parent ion and potential fragments.
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Predicted Mass Spectrum
The molecular formula of the free base is C₁₂H₂₃N₃O, with a monoisotopic mass of approximately 225.18 Da. The hydrochloride salt has a molecular weight of approximately 261.79 g/mol .
-
Parent Ion: In positive mode ESI-MS, the expected parent ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 226.19.
-
Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 226.19 ion would likely yield fragments resulting from the cleavage of the amide bond and fragmentation of the piperidine and cyclohexyl rings.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 4-amino-N-cyclohexylpiperidine-1-carboxamide.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The simplest method for a solid sample is Attenuated Total Reflectance (ATR). Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The data is typically reported in wavenumbers (cm⁻¹).
-
Predicted IR Spectrum
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H stretch | Primary Amine (NH₂) & Amide (N-H) | This region will likely show multiple, possibly broad, overlapping peaks due to the stretching vibrations of the N-H bonds in the primary amine and the secondary amide. Hydrogen bonding will influence the peak shape and position. |
| 3200 - 2800 | C-H stretch | Aliphatic (Piperidine, Cyclohexyl) | Strong absorptions corresponding to the stretching of sp³ C-H bonds. |
| ~2700 - 2400 | N-H stretch | Ammonium Salt (NH₃⁺) | The stretching of the N-H bonds in the ammonium hydrochloride salt often appears as a broad band in this region. |
| 1650 - 1630 | C=O stretch (Amide I) | Carboxamide | A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide. |
| 1560 - 1540 | N-H bend (Amide II) | Carboxamide | A medium to strong band resulting from the N-H bending vibration coupled with C-N stretching. |
| 1470 - 1440 | C-H bend | Aliphatic (CH₂) | Scissoring and bending vibrations of the methylene groups. |
| 1300 - 1100 | C-N stretch | Amine, Amide | Stretching vibrations of the various C-N bonds in the molecule. |
Conclusion
This technical guide outlines the predicted spectroscopic characteristics of this compound. The combination of NMR, MS, and IR spectroscopy provides a comprehensive and orthogonal approach to verifying the structure and identity of this compound. The provided data, including predicted chemical shifts, mass-to-charge ratios, fragmentation patterns, and vibrational frequencies, serves as a benchmark for researchers and quality control analysts. The experimental protocols described represent standard, robust methods for acquiring high-quality data. Adherence to these analytical principles ensures the scientific integrity required in all phases of drug development.
References
Methodological & Application
"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" experimental protocol for cell culture
An Application Note and Protocol for the Cellular Characterization of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Introduction: A Framework for Characterizing Novel Small Molecule Inhibitors in Oncology Research
The identification and characterization of novel small molecule inhibitors are foundational to modern oncology drug discovery. Compounds such as this compound, hereafter referred to as "Compound X," represent potential starting points for therapeutic development. However, before advancing a candidate compound, a rigorous and systematic evaluation of its cellular effects is paramount. This application note provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy and preliminary mechanism of action of novel chemical entities like Compound X.
This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the investigation. The protocols are designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. By following this framework, researchers can effectively determine a compound's cytotoxic potential, elucidate its mode of cell death induction, and begin to unravel the underlying molecular pathways it modulates. The methodologies described herein are grounded in established, authoritative sources to ensure scientific rigor and adherence to best practices in cell biology research.
Part 1: Initial Characterization - Determining Cytotoxicity and IC50
The first critical step in evaluating any new compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. We will utilize the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of a novel compound using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format but can be scaled as needed.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing HeLa cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for "untreated control" and "vehicle control" (DMSO).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Compound X in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and use a non-linear regression model (e.g., in GraphPad Prism) to determine the IC50 value.
-
| Parameter | Description | Example Value |
| Cell Line | Human Cervical Adenocarcinoma | HeLa |
| Seeding Density | Cells per well in a 96-well plate | 5,000 |
| Compound | 4-amino-N-cyclohexylpiperidine-1-carboxamide HCl | Compound X |
| Concentration Range | For dose-response curve | 0.1 - 100 µM |
| Incubation Time | Duration of compound exposure | 24, 48, 72 hours |
| Assay Readout | Absorbance wavelength | 570 nm |
Part 2: Mechanism of Action - Investigating Apoptosis Induction
Once cytotoxicity is established, the next logical question is how the compound kills the cells. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. We can investigate this using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining late apoptotic or necrotic cells.
Protocol 2: Annexin V/PI Staining for Apoptosis
Materials:
-
HeLa cells
-
6-well cell culture plates
-
Compound X (at concentrations around the determined IC50)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a vehicle control.
-
Positive Control: Treat a separate well with a known apoptosis inducer like staurosporine (1 µM) for 4 hours.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using trypsin-free EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
The data will allow for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Part 3: Delving Deeper - Probing a Key Apoptotic Pathway
To further validate that Compound X induces apoptosis, we can examine the activation of key proteins in the apoptotic signaling cascade using Western blotting. A central event in apoptosis is the cleavage and activation of caspases, particularly the executioner caspase, Caspase-3.
Signaling Pathway: Intrinsic Apoptosis
Caption: A simplified diagram of the intrinsic apoptosis pathway often modulated by anti-cancer compounds.
Protocol 3: Western Blot for Cleaved Caspase-3
Materials:
-
Treated cell pellets (from a similar experiment as Protocol 2)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-Total Caspase-3, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the collected cell pellets in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for Cleaved Caspase-3 (diluted in blocking buffer) overnight at 4°C. β-actin should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. An increase in the band corresponding to Cleaved Caspase-3 in Compound X-treated samples would indicate apoptosis induction.
-
References
-
MTT Assay: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
-
Annexin V/PI Staining: van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry. [Link]
-
Western Blotting Principles: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. [Link]
Application Note and In Vivo Protocol: Evaluating 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride in a Preclinical Model of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document describes a hypothetical application and protocol. The proposed mechanism of action and in vivo efficacy of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride have not been experimentally validated. This guide is based on scientific literature for structurally related compounds and is intended to serve as a strategic framework for investigation, not as a confirmation of established biological activity.
Introduction: A Novel Chemical Entity for CNS Disorders
This compound is a novel piperidine-based compound. While direct pharmacological data for this specific molecule is not publicly available, its core structure shares features with compounds known to modulate central nervous system (CNS) targets. Notably, the piperidine carboxamide scaffold is present in molecules that exhibit activity as Trace Amine-Associated Receptor 1 (TAAR1) agonists.
TAAR1 has emerged as a highly promising non-dopaminergic target for the treatment of psychosis and other neuropsychiatric disorders, including schizophrenia.[1][2] Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, TAAR1 agonists offer a novel mechanism by modulating monoaminergic and glutamatergic neurotransmission.[1] This may lead to a therapeutic profile that addresses positive, negative, and cognitive symptoms of schizophrenia with a potentially lower risk of extrapyramidal and metabolic side effects.[2][3]
Based on the precedent set by structurally similar TAAR1 agonists, this document outlines a comprehensive in vivo protocol to investigate the hypothesis that This compound acts as a TAAR1 agonist with antipsychotic-like properties.
Hypothesized Mechanism of Action
We hypothesize that this compound functions as a TAAR1 agonist. Activation of TAAR1 in dopamine-rich brain regions, such as the ventral tegmental area (VTA), can reduce the firing rate of dopamine neurons, thereby tempering hyperdopaminergic states associated with psychosis.[1][4] This modulatory effect offers a distinct advantage over the direct blockade of D2 receptors.
Figure 1: Hypothesized TAAR1 Agonist Signaling Pathway. The compound is proposed to activate presynaptic TAAR1, leading to reduced dopamine release and a dampening of postsynaptic signaling.
Recommended Animal Model: Dopamine Transporter Knockout (DAT-KO) Rat
To test the antipsychotic potential of our compound, we recommend the dopamine transporter knockout (DAT-KO) rat model .
Rationale:
-
Construct Validity: DAT-KO rats lack the primary mechanism for dopamine reuptake, resulting in chronically elevated extracellular dopamine levels.[5][6] This creates a hyperdopaminergic state that models a core neurochemical feature of psychosis.[7][8]
-
Face Validity: These animals exhibit pronounced spontaneous locomotor hyperactivity, which serves as a robust and easily quantifiable behavioral endpoint.[8][9] This hyperactivity is analogous to the psychomotor agitation seen in psychosis.
-
Predictive Validity: The hyperactivity in DAT-KO models is paradoxically attenuated by psychostimulants and effectively reduced by antipsychotic agents, making it a suitable model for screening novel therapeutic compounds.[9]
Experimental Design and Protocols
This section provides a step-by-step guide for the initial in vivo evaluation of this compound.
Figure 2: Overall Experimental Workflow. A phased approach ensures proper preparation, execution, and analysis for the in vivo study.
Part 1: Compound Formulation and Preparation
The hydrochloride salt form of the compound suggests good aqueous solubility. Initial formulation should begin with sterile saline or water.
-
Vehicle Selection:
-
Primary Vehicle: Sterile 0.9% Saline.
-
Alternative (if solubility is limited): 5% DMSO, 5% Solutol HS 15, in 90% sterile water. Note: Always test vehicle for any behavioral effects in a satellite group of animals.
-
-
Solubility Testing:
-
Prepare a stock solution at the highest desired concentration (e.g., 10 mg/mL).
-
Observe for full dissolution. Use gentle warming or sonication if necessary.
-
Visually inspect for precipitation before each use.
-
-
Dose Preparation:
-
Prepare fresh solutions on each day of dosing.
-
Perform serial dilutions from the stock solution to achieve the desired final concentrations for each dose group.
-
| Parameter | Recommendation | Justification |
| Compound | 4-amino-N-cyclohexylpiperidine-1-carboxamide HCl | Test Article |
| Form | Hydrochloride Salt | Enhances aqueous solubility. |
| Primary Vehicle | 0.9% Sterile Saline | Physiologically compatible and generally inert. |
| Alternative Vehicle | 5% DMSO / 5% Solutol / 90% Water | For compounds with lower aqueous solubility. |
| Storage | 4°C, protected from light | Standard procedure to maintain stability. |
| Preparation | Fresh daily | Ensures potency and prevents degradation. |
Table 1: Formulation and Handling Summary
Part 2: Animal Protocol
-
Subjects: Adult male DAT-KO rats and wild-type (WT) littermates (Age: 2.5-4 months).
-
Housing: Standard housing conditions (12:12 light/dark cycle, ad libitum access to food and water).
-
Ethics: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Step-by-Step Protocol:
-
Acclimation (7 days): Allow animals to acclimate to the animal facility upon arrival to reduce stress. Handle animals daily for 2-3 minutes for the last 3 days to habituate them to the experimenter.
-
Habituation to Test Environment (2 days, 60 min/day):
-
Bring animals to the testing room at least 60 minutes before the session begins to acclimate to ambient conditions (light, sound).[10]
-
Place each rat into a locomotor activity chamber (e.g., a 40x40 cm open field arena equipped with infrared beams) and allow free exploration for 60 minutes.[11] This reduces novelty-induced hyperactivity on the test day.
-
Clean the chambers thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
-
Baseline Activity (1 day):
-
Administer the selected vehicle via the chosen route of administration (Intraperitoneal (IP) injection is recommended for initial screening).
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (total distance traveled, horizontal beam breaks) for 90-120 minutes. This establishes the stable hyperactive phenotype of the DAT-KO rats.
-
-
Test Day (Dose-Response Study):
-
Assign animals to treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg of the test compound). Ensure groups are counterbalanced based on baseline activity levels.
-
Administer the assigned dose of 4-amino-N-cyclohexylpiperidine-1-carboxamide HCl or vehicle.
-
Immediately place the animal in the chamber and record locomotor activity for 90-120 minutes. Data is typically binned in 5- or 10-minute intervals.[12]
-
Part 3: Data Analysis and Interpretation
-
Primary Endpoint: The primary measure of efficacy is the total distance traveled or the total number of horizontal beam breaks following compound administration.
-
Statistical Analysis:
-
Analyze the data using a two-way Analysis of Variance (ANOVA) with 'treatment' and 'time' as factors.
-
If a significant main effect of 'treatment' is found, perform post-hoc tests (e.g., Dunnett's or Tukey's test) to compare each dose group to the vehicle control group.
-
A p-value of <0.05 is typically considered statistically significant.
-
-
Expected Results:
-
Vehicle Group: DAT-KO rats will exhibit significantly higher locomotor activity compared to WT rats.
-
Active Compound: If the compound has antipsychotic-like efficacy, it is expected to produce a dose-dependent reduction in the locomotor hyperactivity of DAT-KO rats. The activity of WT rats should be minimally affected, indicating a lack of general sedative effects.
-
| Group | Genotype | Treatment | Expected Locomotor Activity | Interpretation |
| 1 | Wild-Type | Vehicle | Normal / Low | Normal Baseline |
| 2 | DAT-KO | Vehicle | High / Hyperactive | Disease Model Baseline |
| 3 | DAT-KO | Compound (Low Dose) | Moderately Reduced | Threshold Efficacy |
| 4 | DAT-KO | Compound (Mid Dose) | Significantly Reduced | Robust Efficacy |
| 5 | DAT-KO | Compound (High Dose) | Strongly Reduced | Maximal Efficacy |
| 6 | Wild-Type | Compound (High Dose) | Normal / Low | No Sedative Side Effects |
Table 2: Expected Outcomes of the Dose-Response Study
Conclusion and Future Directions
This application note provides a scientifically-grounded, albeit hypothetical, framework for the initial in vivo characterization of this compound. A dose-dependent reduction of hyperactivity in the DAT-KO rat model, without significant sedation in wild-type animals, would provide strong preliminary evidence for its potential as a TAAR1-based antipsychotic agent.
Positive results would warrant further investigation, including:
-
Target Engagement Studies: Confirming in vitro binding and functional activity at the TAAR1 receptor.
-
Broader Behavioral Phenotyping: Assessing effects in other models of psychosis (e.g., NMDA antagonist-induced hyperactivity) and on negative and cognitive symptoms.
-
Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety Pharmacology: Evaluating potential off-target effects and establishing a therapeutic window.
By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity for the treatment of severe mental illness.
References
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Bradaia, A., et al. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed Central. Available at: [Link]
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Vannabouathong, C., et al. (2022). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. CADTH. Available at: [Link]
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Syeda, T., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology. Available at: [Link]
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Sukhanov, I., et al. (2018). Dopamine transporter knockout rats as the new preclinical model of hyper- and hypo-dopaminergic disorders. V.M. BEKHTEREV REVIEW OF PSYCHIATRY AND MEDICAL PSYCHOLOGY. Available at: [Link]
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Vannabouathong, C., et al. (2022). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. Canadian Journal of Health Technologies. Available at: [Link]
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Liu, J., et al. (2024). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Frontiers in Pharmacology. Available at: [Link]
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Fantegrossi, W. E., et al. (2008). AN ANIMAL MODEL OF SCHIZOPHRENIA BASED ON CHRONIC LSD ADMINISTRATION: OLD IDEA, NEW RESULTS. PubMed Central. Available at: [Link]
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Leo, D., et al. (2018). Pronounced Hyperactivity, Cognitive Dysfunctions, and BDNF Dysregulation in Dopamine Transporter Knock-out Rats. Journal of Neuroscience. Available at: [Link]
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Reinwald, J. R., et al. (2022). Dopamine Transporter Knockout Rats Show Impaired Wellbeing in a Multimodal Severity Assessment Approach. PubMed Central. Available at: [Link]
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Geyer, M. A., & Moghaddam, B. (2002). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. Available at: [Link]
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Voikar, V., & Gaburro, S. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Characterization of Novel 5-HT2C Receptor Modulators: A Case Study with 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Introduction: The Serotonin 5-HT2C Receptor as a Therapeutic Target
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a pivotal player in the central nervous system, modulating a wide array of physiological and psychological processes including mood, appetite, and cognition.[1] Its extensive distribution in brain regions like the cortex, hippocampus, and basal ganglia underscores its significance as a therapeutic target for neuropsychiatric conditions such as obesity, depression, and schizophrenia.[1][2][3] The therapeutic potential of targeting this receptor has driven significant research into the discovery and characterization of novel modulating compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel 5-HT2C receptor modulators, using "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" as a hypothetical lead compound. While direct studies on this specific molecule are not yet prevalent in public literature, its structural similarity to known 4-substituted piperidine-carboxamide positive allosteric modulators (PAMs) of the 5-HT2C receptor makes it an excellent candidate for investigation.[2][4][5] These application notes will therefore detail the essential in vitro and in vivo protocols to elucidate the pharmacological profile of such a compound.
Understanding 5-HT2C Receptor Signaling
The 5-HT2C receptor primarily signals through the Gq/11 pathway.[2] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This canonical pathway is the basis for many functional assays.
Interestingly, the 5-HT2C receptor can also engage other signaling pathways, including coupling to Gi/o/z and G12/13 proteins, and can recruit β-arrestins, highlighting the complexity of its signaling landscape.[4] This promiscuity opens the door for "biased agonism," where a ligand may preferentially activate one pathway over another, a concept with profound implications for designing drugs with improved efficacy and fewer side effects.[4]
Part 1: In Vitro Characterization of a Novel Modulator
The initial characterization of a novel compound involves determining its binding affinity and functional activity at the target receptor. This is typically achieved through a series of in vitro assays using cell lines recombinantly expressing the human 5-HT2C receptor.
Radioligand Binding Assays: Determining Affinity for the 5-HT2C Receptor
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a receptor. These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.
Principle: A radiolabeled ligand (e.g., [³H]-serotonin or a selective antagonist like [³H]-mesulergine) is incubated with a membrane preparation from cells expressing the 5-HT2C receptor. The addition of increasing concentrations of the unlabeled test compound will compete for binding, and the reduction in radioactivity bound to the membranes is measured.
Experimental Protocol: 5-HT2C Receptor Competition Binding Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-mesulergine (specific activity ~80 Ci/mmol).
-
Unlabeled ligand for non-specific binding: Serotonin (5-HT) or a selective 5-HT2C antagonist.
-
Test compound: this compound.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5HT2C cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA).[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation (50-100 µg protein), [³H]-mesulergine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]-mesulergine, and a high concentration of unlabeled ligand (e.g., 10 µM 5-HT).
-
Competition Binding: Add membrane preparation, [³H]-mesulergine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | Description |
| IC₅₀ | The concentration of the test compound that displaces 50% of the radioligand. |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. |
Functional Assays: Assessing Modulatory Activity
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For Gq-coupled receptors like 5-HT2C, calcium flux assays are a robust and high-throughput method.
Principle: Activation of the 5-HT2C receptor leads to an increase in intracellular calcium concentration.[2] This can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) that exhibit increased fluorescence upon binding to Ca²⁺.[2]
Experimental Protocol: Fluo-4 Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic® F-127 (to aid dye solubilization).
-
5-HT2C receptor agonist (e.g., serotonin).
-
Test compound: this compound.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-5HT2C cells into the assay plates the day before the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence reader.
-
To test for agonist activity , add varying concentrations of the test compound and measure the fluorescence change over time.
-
To test for antagonist activity , pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of an agonist (e.g., EC₈₀ of serotonin) and measure the fluorescence response.
-
To test for positive allosteric modulator (PAM) activity , add varying concentrations of the test compound in the presence of a low concentration of an agonist (e.g., EC₂₀ of serotonin) and measure the potentiation of the signal.[4][5]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium.
-
Plot the response (e.g., maximum fluorescence - baseline) against the log concentration of the compound.
-
For agonists, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, determine the IC₅₀.
-
For PAMs, quantify the fold-potentiation of the agonist response.
-
Data Presentation:
| Assay Mode | Parameter | Description |
| Agonist | EC₅₀, Emax | Potency and efficacy of the compound as an agonist. |
| Antagonist | IC₅₀ | Potency of the compound as an antagonist. |
| PAM | Fold-Potentiation | The factor by which the compound enhances the agonist's effect. |
Part 2: In Vivo Evaluation of a Novel 5-HT2C Modulator
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their effects on neurotransmitter systems in a living organism. In vivo microdialysis is a powerful technique for this purpose.
Principle: In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions of freely moving animals.[7] By analyzing the collected dialysate using sensitive analytical methods like HPLC, changes in neurotransmitter levels in response to drug administration can be quantified.[7]
Experimental Workflow:
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Application Notes & Protocols for the Investigation of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride as a Potential Therapeutic Agent
Document ID: AN-ACHC-20260117
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary investigation of "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" (ACHC) as a novel therapeutic candidate. Lacking extensive published data on its biological activity, this guide establishes a foundational research framework. It outlines a logical progression from initial physicochemical characterization and safety profiling to hypothesis-driven screening cascades for several potential therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The protocols provided herein are designed to be self-validating, emphasizing causality and scientific rigor to enable a thorough evaluation of ACHC's therapeutic potential.
Introduction and Rationale
Over 90% of currently marketed drugs are small molecules, valued for their potential to address a wide variety of diseases through oral dosing protocols and their ability to reach intracellular targets.[1][2] The compound this compound (ACHC) represents a novel chemical entity with structural motifs suggestive of diverse biological activities. The core structure, a piperidine-carboxamide, is a privileged scaffold found in compounds with applications ranging from antimalarials that inhibit the proteasome to calpain inhibitors with neuroprotective properties.[3][4] Furthermore, the N-cyclohexyl amide moiety has been explored in the context of bacterial topoisomerase inhibitors.[5][6]
Given the absence of a defined biological target for ACHC, a systematic and multi-pronged investigational approach is warranted. This guide provides the strategic and methodological framework to explore its therapeutic promise, beginning with fundamental characterization and progressing to targeted biological screening.
Table 1: Compound Profile - this compound (ACHC)
| Property | Value | Reference |
| CAS Number | 1158602-24-4 | [7] |
| Molecular Formula | C₁₂H₂₄ClN₃O | [7] |
| IUPAC Name | 4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride | [7] |
| Purity | Typically >95% | [7] |
| Known Hazards | GHS07: Harmful/Irritant. Harmful if swallowed. | [7] |
Foundational Studies: Initial Compound Characterization
Before embarking on efficacy studies, it is critical to establish a baseline understanding of the compound's physicochemical properties and safety profile. These initial studies are essential for interpreting subsequent biological data and for guiding formulation development.[8]
Physicochemical Properties Analysis
Understanding the drug-like properties of ACHC is a prerequisite for any further development.
Protocol 2.1.1: Solubility and Stability Assessment
-
Objective: To determine the solubility of ACHC in various biologically relevant buffers and its stability under different pH and temperature conditions.
-
Materials: ACHC, Phosphate-Buffered Saline (PBS) at pH 5.0, 7.4, and 9.0, Dimethyl Sulfoxide (DMSO), High-Performance Liquid Chromatography (HPLC) system.
-
Method:
-
Prepare a 10 mM stock solution of ACHC in DMSO.
-
Serially dilute the stock solution into each PBS buffer to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Incubate samples at room temperature and 37°C for 0, 2, 8, and 24 hours.
-
Following incubation, centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the concentration of soluble ACHC.
-
Assess stability by comparing the peak area of ACHC at each time point to the zero-hour time point.
-
In Vitro Safety and Toxicity Profiling
Early assessment of cytotoxicity is crucial to identify a suitable concentration range for subsequent cell-based assays.
Protocol 2.2.1: General Cytotoxicity Assay
-
Objective: To evaluate the general cytotoxicity of ACHC in common cell lines to establish a therapeutic window.
-
Cell Lines:
-
HepG2 (human liver carcinoma cell line) - for assessing potential hepatotoxicity.
-
HEK293 (human embryonic kidney cells) - as a model for general cytotoxicity in a non-cancerous human cell line.
-
-
Method:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of ACHC (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
Assess cell viability using a standard method such as an MTT or a luminescence-based ATP assay, which measures metabolic activity as an indicator of cell health.[9]
-
Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Hypothesis-Driven Therapeutic Screening
Based on the structural motifs of ACHC, several therapeutic avenues can be hypothesized. The following sections outline screening cascades for three potential applications: oncology, infectious diseases, and neuroprotection.
Hypothesis 1: ACHC as an Anti-Cancer Agent
The piperidine-carboxamide scaffold is present in molecules that induce cancer cell senescence.[10] This provides a strong rationale for investigating ACHC's potential as an anti-cancer agent.
Diagram 1: Anti-Cancer Screening Workflow
Caption: Workflow for evaluating ACHC as an anti-cancer agent.
Protocol 3.1.1: Anti-Proliferative Screening
-
Objective: To conduct a broad screen of ACHC's ability to inhibit the growth of a diverse panel of human cancer cell lines.
-
Methodology:
-
Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, representing various cancer types (leukemia, melanoma, lung, colon, etc.).
-
Perform a 48-hour continuous exposure of the cells to ACHC at a minimum of five concentrations.
-
Assess cell viability using a suitable assay (e.g., Sulforhodamine B).
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Protocol 3.1.2: Senescence-Associated β-Galactosidase Activity Assay
-
Objective: To determine if ACHC induces a senescence-like phenotype in responsive cancer cells identified in the primary screen.[10]
-
Method:
-
Treat a responsive cell line (e.g., A375 melanoma) with ACHC at its GI₅₀ concentration for 72 hours.
-
Fix the cells and stain for senescence-associated β-galactosidase (SA-β-gal) activity using a commercial kit.
-
Quantify the percentage of blue-stained (senescent) cells via microscopy.
-
Hypothesis 2: ACHC as an Anti-Bacterial Agent
The N-cyclohexyl amide moiety is a key feature of novel bacterial topoisomerase inhibitors (NBTIs).[5][6] This suggests that ACHC could possess anti-bacterial properties.
Diagram 2: Anti-Bacterial Screening Workflow
Caption: Workflow for evaluating ACHC as an anti-bacterial agent.
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of ACHC that inhibits the visible growth of key bacterial pathogens.
-
Bacterial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
-
Method:
-
Use the broth microdilution method according to CLSI guidelines.
-
Prepare a two-fold serial dilution of ACHC in a 96-well plate with cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of ACHC with no visible bacterial growth.
-
Hypothesis 3: ACHC as a Neuroprotective Agent
Piperidine carboxamides have been successfully developed as calpain inhibitors, which show promise in models of neurodegeneration by preventing NMDA-induced convulsions.[4]
Diagram 3: Neuroprotection Screening Workflow
Caption: Workflow for evaluating ACHC as a neuroprotective agent.
Protocol 3.3.1: Glutamate-Induced Excitotoxicity Assay
-
Objective: To assess the ability of ACHC to protect primary neurons from glutamate-induced cell death.
-
Cell Culture: Primary rat or mouse cortical neurons.
-
Method:
-
Culture primary neurons for at least 7 days in vitro.
-
Pre-treat the neurons with various concentrations of ACHC for 1 hour.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.
-
Wash out the glutamate and incubate the cells in fresh media containing ACHC for 24 hours.
-
Measure neuronal viability using an LDH release assay or by counting surviving neurons.
-
Preclinical Development Pathway
Should ACHC demonstrate promising activity in any of the screening cascades, the subsequent steps would involve a more rigorous preclinical development program.[8][11] This phase aims to gather comprehensive data on the compound's efficacy and safety before it can be tested in humans.[2][11]
Table 2: Key Stages of a Preclinical Development Program
| Stage | Key Objectives | Example Activities |
| Lead Optimization | Improve potency, selectivity, and ADME properties. | Medicinal chemistry to synthesize analogs, in vitro ADME assays (metabolic stability, plasma protein binding). |
| Pharmacokinetics (PK) | Characterize absorption, distribution, metabolism, and excretion (ADME). | Dosing in rodents (IV and oral) to determine parameters like half-life, bioavailability, and clearance. |
| Pharmacodynamics (PD) | Relate drug concentration to the observed effect. | Dose-response studies in animal models of disease to establish a relationship between exposure and efficacy. |
| IND-Enabling Toxicology | Assess the safety profile to support human clinical trials. | GLP-compliant safety studies in two species (one rodent, one non-rodent), including dose-range finding and repeat-dose toxicity. |
Conclusion
This compound (ACHC) is a novel chemical entity with unexplored therapeutic potential. Its structural features suggest possible applications in oncology, infectious disease, and neuroprotection. The application notes and protocols outlined in this document provide a rigorous, hypothesis-driven framework for the systematic evaluation of ACHC. By following this structured approach, researchers can efficiently characterize its biological activity, elucidate its mechanism of action, and determine its viability as a candidate for further preclinical and clinical development.
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Application Notes & Protocols for High-Throughput Screening of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
A Senior Application Scientist's Guide to Hypothetical Assay Development and Implementation
Author's Foreword
This document provides a detailed, albeit hypothetical, framework for the integration of "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" into a high-throughput screening (HTS) campaign. As of the date of this publication, this compound is primarily cataloged as a research chemical with limited publicly available data on its specific biological activity.[1][2][3] Consequently, this guide is constructed as a prospective application note. It leverages established principles of HTS assay development to propose a scientifically rigorous workflow for characterizing this molecule.[4][5][6][7][8][9][10][11][12][13][14][15][16][17] The chosen target class for this hypothetical screen—G-Protein Coupled Receptors (GPCRs)—is based on their prevalence as drug targets and the availability of robust HTS technologies. Researchers can adapt the principles and protocols herein to other target classes as preliminary data on the compound's bioactivity emerges.
Introduction to the Molecule and Screening Rationale
1.1. Compound Profile: this compound
This small molecule is characterized by a piperidine core, a functional group prevalent in many biologically active compounds. The structure combines a rigid cyclohexyl group with a polar amino group, suggesting potential for specific interactions with biological macromolecules.
| Property | Value | Source |
| CAS Number | 1158602-24-4 | [1][2] |
| Molecular Formula | C12H24ClN3O | [1][2] |
| Molecular Weight | 261.79 g/mol | [2] |
| Structure | See Figure 1 | [1] |
Figure 1: Chemical Structure
A 2D representation of this compound.
1.2. Rationale for a GPCR-Focused Screening Campaign
G-Protein Coupled Receptors (GPCRs) represent one of the largest and most successfully drugged gene families.[4][6] Given the structural motifs within the query compound, a primary HTS campaign targeting a panel of GPCRs is a logical starting point to identify potential biological activity. GPCRs are involved in a vast array of physiological processes, and assays to monitor their activation are well-established and amenable to HTS.[5][13][15]
This guide will focus on a common HTS approach for GPCRs: a cell-based calcium mobilization assay.[15] This assay is suitable for Gαq-coupled GPCRs and can be adapted for Gαi/Gαs-coupled GPCRs through the use of promiscuous G-proteins.[15]
High-Throughput Screening Workflow
A typical HTS workflow is a multi-stage process designed to efficiently identify and validate "hit" compounds from a large library. The proposed workflow for our compound of interest is outlined below.
Caption: High-level workflow for a typical HTS campaign.
Experimental Protocols
3.1. Compound Handling and Preparation
Proper handling of library compounds is critical for the integrity of the screening data.
-
Stock Solution Preparation : Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay-Ready Plates : Using an acoustic liquid handler, create intermediate "assay-ready" plates by diluting the stock solution. For a final assay concentration of 10 µM in a 20 µL assay volume, an intermediate plate at 1 mM can be prepared, from which 200 nL would be transferred to the final assay plate.
3.2. Assay Development and Miniaturization
The goal is to develop a robust assay in a 384-well format that can reliably distinguish between positive and negative controls.
Protocol: Calcium Mobilization Assay Development
This protocol assumes the use of a Gαq-coupled GPCR expressed in a CHO or HEK293 cell line.
-
Cell Culture : Culture the cells in appropriate media and maintain them in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating : Seed the cells into 384-well, black-walled, clear-bottom plates at a density optimized to achieve 80-90% confluency on the day of the assay.
-
Dye Loading : On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) diluted in assay buffer. Incubate according to the manufacturer's instructions.
-
Control Optimization :
-
Positive Control : A known agonist for the target GPCR.
-
Negative Control : Vehicle (e.g., 0.1% DMSO).
-
Determine the optimal concentration of the agonist to elicit a robust and reproducible signal.
-
-
Z'-Factor Calculation :
-
Prepare a plate with multiple wells (e.g., 16 or 32) of positive and negative controls.
-
Measure the fluorescence signal over time using a plate reader capable of kinetic reads (e.g., a FLIPR instrument).
-
Calculate the Z'-factor using the formula:
where is the standard deviation, is the mean, p is the positive control, and n is the negative control.[18][19][20][21][22] -
An assay is considered robust for HTS if the Z'-factor is consistently ≥ 0.5.[18][19][22]
-
3.3. Primary and Secondary Screening
Protocol: Primary Screen
-
Prepare cell plates as described in the assay development phase.
-
Using a robotic liquid handler, transfer a small volume (e.g., 20-50 nL) of the this compound from the assay-ready plate to the cell plate, achieving a final concentration of 10 µM.
-
Also, include positive and negative controls on every plate for quality control.
-
Read the plates on a kinetic plate reader to measure calcium flux.
-
Data Analysis : Normalize the data to the plate controls and calculate the percent activity or Z-score for each well. Wells exceeding a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls) are considered "hits".
Protocol: Hit Confirmation and Dose-Response
-
"Cherry-pick" the initial hits from the source plates and re-test in the primary assay to confirm activity.
-
For confirmed hits, perform a dose-response analysis by creating a serial dilution of the compound (e.g., 10-point, 3-fold dilution series) and testing in the primary assay.
-
Calculate the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curve.
3.4. Secondary (Orthogonal) Assays
To eliminate false positives and further characterize the mechanism of action, a secondary assay that measures a different signaling event is recommended.
Example Secondary Assay: cAMP Assay
If the primary hit suggests modulation of a Gαs or Gαi-coupled receptor, a cAMP assay would be an appropriate orthogonal test.
Caption: Simplified GPCR signaling pathways relevant to HTS.
Data Management and Interpretation
4.1. Quality Control Metrics
| Metric | Acceptable Range | Purpose |
| Z'-Factor | ≥ 0.5 | Assesses the statistical separation between positive and negative controls, indicating assay robustness.[18][19][22] |
| Signal-to-Background (S/B) | > 2 (assay dependent) | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | < 20% | Indicates the variability of the controls within a plate. |
4.2. Hit Prioritization
Hits should be prioritized based on a combination of factors:
-
Potency : Lower EC50/IC50 values are generally more desirable.
-
Selectivity : Activity in the primary assay but not in counter-screens or orthogonal assays against related targets.
-
Structural Tractability : The chemical structure should be amenable to medicinal chemistry efforts for optimization.
Conclusion and Future Directions
This application note provides a comprehensive, though prospective, guide for evaluating "this compound" in a high-throughput screening context. By following these protocols, a research team can systematically assess the compound's potential as a modulator of GPCR activity. Positive findings from this hypothetical campaign would warrant further investigation, including selectivity profiling against a broader panel of receptors and initiation of structure-activity relationship (SAR) studies to develop more potent and selective analogs. The principles outlined here are broadly applicable and serve as a robust starting point for the characterization of novel chemical matter in drug discovery.
References
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Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]
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Luo, J., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
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Reaction Biology. GPCR Assay Services. [Link]
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Li, M., & Lester, H. A. (2015). High throughput screening technologies for ion channels. Expert Opinion on Drug Discovery. [Link]
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Charles River Laboratories. Ion Channel Assays. [Link]
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On HTS. (2023, December 12). Z-factor. [Link]
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Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Iversen, P. W., et al. (2014). Data analysis approaches in high throughput screening. Slideshare. [Link]
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Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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Aurora Biomed. (2024, June 12). Ion Channel Research: Advancing High Throughput Screening Techniques. [Link]
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BioAscent. GPCR Drug Discovery. [Link]
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Egan, P., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE. [Link]
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Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. [Link]
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Amerigo Scientific. This compound. [Link]
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PubChem. 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. [Link]
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MolPort. 4-[2-({2-[cyclohexyl(methyl)amino]ethyl}amino)-2-oxoethyl]-N-(4-methylphenyl)piperidine-1-carboxamide. [Link]
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PubChem. N-((1S)-2-((4-cyano-1-methylpiperidin-4-yl)amino)-1-(cyclohexylmethyl)-2-oxoethyl)morpholine-4-carboxamide. [Link]
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Application Notes & Protocols: Determination of the Dose-Response Curve for 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Abstract
This document provides a comprehensive, multi-phase guide for researchers, scientists, and drug development professionals to determine the dose-response relationship of the novel compound, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. Given the uncharacterized nature of this molecule, this guide is structured as a strategic workflow, beginning with broad-based cellular screening and progressing to specific functional and in vivo characterization. The protocols herein are designed to be self-validating, with integrated quality control steps and detailed explanations of the scientific rationale behind experimental choices. Our objective is to provide a robust framework for elucidating the potency, efficacy, and potential therapeutic window of this and other novel chemical entities.
Introduction: Characterizing a Novel Chemical Entity
This compound is a piperidine-based carboxamide derivative available from various chemical suppliers.[1][2][3] Its publicly available data is largely limited to its chemical structure and basic properties, with no established biological target or mechanism of action.[4][5] When approaching a novel compound such as this, a systematic and tiered approach to dose-response analysis is critical. This process is not merely about generating a single IC50 value; it is about building a comprehensive pharmacological profile.
This guide will detail a four-phase experimental plan:
-
Phase I: Initial cytotoxicity profiling to establish a viable concentration range for subsequent assays.
-
Phase II: Target engagement and binding affinity determination.
-
Phase III: In vitro functional assays to measure the biological effect of target engagement.
-
Phase IV: Preliminary in vivo studies to assess the compound's effects in a whole organism.
This structured workflow ensures that each experimental phase informs the next, optimizing resource allocation and generating a cohesive dataset for decision-making in a drug discovery pipeline.
Phase I: General Cytotoxicity and Viability Screening
Expertise & Experience: Before investigating specific biological activities, it is imperative to determine the concentration range at which this compound exhibits general cytotoxicity. This step is crucial for differentiating a specific pharmacological effect from a non-specific toxic one and for selecting appropriate, non-toxic concentrations for subsequent, more sensitive assays.[6] We will utilize a resazurin reduction assay, a robust and sensitive method for measuring cell metabolic activity, which serves as a proxy for cell viability.[7]
Protocol 2.1: In Vitro Cytotoxicity Assessment using Resazurin Assay
Objective: To determine the concentration of the compound that causes a 50% reduction in the viability (CC50) of various cell lines.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for a general human cell line, and a relevant cancer cell line like MCF-7)
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Multi-channel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration in all wells should be ≤ 0.5%.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.5% DMSO as the vehicle control (100% viability) and wells with a known cytotoxic agent (e.g., 10% DMSO or 100 µM doxorubicin) as the positive control (0% viability).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.[8]
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell line's metabolic activity.[7]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and the positive control as 0% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression model to determine the CC50 value.[9]
Data Presentation: Example Cytotoxicity Data
| Cell Line | CC50 (µM) | Hill Slope | R² of Curve Fit |
| HepG2 | > 100 | N/A | N/A |
| HEK293 | 85.2 | -1.1 | 0.98 |
| MCF-7 | 45.7 | -1.3 | 0.99 |
Fictional data for illustrative purposes.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity.
Phase II: Target Engagement and Binding Affinity
Expertise & Experience: Once a non-toxic concentration range is established, the next logical step is to determine if the compound directly interacts with a molecular target. If the target is unknown, high-throughput screening methods or computational predictions would be employed. For this guide, we will assume a putative G-protein coupled receptor (GPCR) target has been identified. A competition binding assay is a gold standard method to quantify the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a labeled ligand with known affinity.[10][11]
Protocol 3.1: Radioligand Competition Binding Assay
Objective: To determine the inhibitory constant (Ki) of the test compound for a putative GPCR target.
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR.
-
A suitable radioligand (e.g., ³H-labeled) with known affinity (Kd) for the target receptor.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well filter plates (e.g., GF/C filter).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and the NSB control compound.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the NSB wells from all other wells.
-
Normalize Data: Express the specific binding in the presence of the test compound as a percentage of the total specific binding (Total Binding - NSB).
-
Determine IC50: Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to obtain the IC50.[12]
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: Example Competition Binding Data
| Parameter | Value |
| Radioligand ([L]) | 1.5 nM |
| Radioligand Kd | 2.0 nM |
| Calculated IC50 | 75.4 nM |
| Calculated Ki | 43.1 nM |
Fictional data for illustrative purposes.
Visualization: Principle of Competition Binding Assay
Caption: Test compound competes with a radioligand for the receptor.
Phase III: In Vitro Functional Assays
Expertise & Experience: Demonstrating that a compound binds to a target is only part of the story. A functional assay is required to determine the biological consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist.[13][14] The choice of assay is entirely dependent on the target's mechanism of action.[14] For our hypothetical GPCR target, a common downstream event is the modulation of cyclic AMP (cAMP) levels.
Protocol 4.1: cAMP Functional Assay (HTRF)
Objective: To determine the effect of the test compound on cAMP production and calculate its potency (EC50 for agonists, IC50 for antagonists).
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Stimulation buffer.
-
Forskolin (an adenylyl cyclase activator, used for antagonist mode).
-
A known agonist for the target receptor.
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure (Antagonist Mode):
-
Cell Preparation: Culture and harvest the cells. Resuspend them in stimulation buffer at a determined optimal density.
-
Compound Addition: Add serial dilutions of the test compound to the 384-well plate.
-
Cell Addition: Dispense the cell suspension into the wells containing the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the antagonist to bind.
-
Agonist Stimulation: Add a fixed concentration of a known agonist (typically its EC80 concentration) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Data Analysis:
-
Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize Data: Set the response with agonist alone as 100% and the basal response (no agonist) as 0%.
-
Determine IC50: Plot the percent inhibition against the log concentration of the test compound. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.[15]
Data Presentation: Example Functional Assay Data (Antagonist)
| Parameter | Value |
| Agonist Used | Control Agonist X (at EC80) |
| Max Inhibition | 98% |
| Calculated IC50 | 128 nM |
| Hill Slope | -0.95 |
| R² of Curve Fit | 0.99 |
Fictional data for illustrative purposes.
Visualization: Hypothetical GPCR Antagonism Pathway
Caption: Antagonist blocks agonist-induced cAMP production.
Phase IV: Preliminary In Vivo Dose-Response Studies
Expertise & Experience: The ultimate test of a compound's potential is its activity within a living organism. In vivo studies are essential for understanding a compound's pharmacokinetics (PK) and pharmacodynamics (PD), which together determine the dose, route, and frequency of administration required to achieve a therapeutic effect.[16][17] These studies must be carefully designed to be ethical and informative.
Protocol 5.1: General In Vivo Dose-Ranging Study (Mouse Model)
Objective: To determine the effect of a range of doses of the test compound on a relevant physiological or disease-related endpoint.
Materials:
-
Appropriate animal model (e.g., tumor-bearing mice for an oncology indication).
-
This compound formulated in a sterile, biocompatible vehicle (e.g., saline with 5% Tween 80).
-
Dosing syringes and needles.
-
Calipers for tumor measurement (if applicable).
-
Blood collection supplies for PK analysis.
Procedure:
-
Acclimatization and Grouping: Allow animals to acclimatize to the facility for at least one week. Randomly assign animals to treatment groups (e.g., n=8-10 per group).
-
Dose Selection: Based on in vitro potency and cytotoxicity, select a range of doses. For example, if the in vitro IC50 is ~100 nM, initial doses might aim for plasma concentrations several-fold higher.
-
Dosing: Administer the compound via a selected route (e.g., intraperitoneal injection, oral gavage). Groups would include:
-
Vehicle Control
-
Low Dose (e.g., 1 mg/kg)
-
Mid Dose (e.g., 10 mg/kg)
-
High Dose (e.g., 50 mg/kg)
-
-
Monitoring: Observe animals daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Pharmacodynamic Endpoint Measurement: At specified time points, measure the relevant endpoint. For an anti-cancer agent, this would involve measuring tumor volume with calipers 2-3 times per week.
-
Pharmacokinetic Sampling: At terminal and potentially satellite time points, collect blood samples to measure the plasma concentration of the compound. This links the dose to exposure.
-
Ethical Endpoint: The study should be terminated if animals show excessive weight loss (>20%) or if tumors exceed a predetermined size, in accordance with animal welfare guidelines.
Data Analysis:
-
Plot the pharmacodynamic endpoint (e.g., percent tumor growth inhibition) against the administered dose.
-
Correlate the observed effect with the measured plasma exposure (PK/PD analysis).[18]
-
Determine the minimum effective dose and the maximum tolerated dose.
Data Presentation: Example In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Mean Body Weight Change (%) |
| Vehicle | 0 | +150% | +2% |
| Compound | 1 | +125% | +1.5% |
| Compound | 10 | +40% | -1% |
| Compound | 50 | -25% (regression) | -8% |
Fictional data for illustrative purposes.
Visualization: In Vivo Study Workflow
Caption: General workflow for an in vivo dose-response study.
Data Analysis and Interpretation
Trustworthiness: The accurate interpretation of dose-response data is fundamental to its value. The relationship between the concentration of a drug and the biological response it produces is typically sigmoidal when plotted on a semi-log scale.[12][19] This relationship is mathematically described by a four-parameter logistic model.
Key Parameters of the Dose-Response Curve:
-
Top Plateau: The maximum possible response.
-
Bottom Plateau: The response in the absence of the drug.
-
EC50 / IC50: The concentration of an agonist or antagonist that produces 50% of the maximal effect or inhibition, respectively. It is a critical measure of the compound's potency.[8][15]
-
Hill Slope (or Slope Factor): Describes the steepness of the curve. A slope of 1 suggests a 1:1 interaction between the drug and its target. A slope greater or less than 1 can indicate cooperativity or more complex binding interactions.
Statistical Analysis:
-
Non-Linear Regression: This is the preferred method for fitting dose-response data.[9][20] Software such as GraphPad Prism or R can be used to perform these calculations.
-
Goodness of Fit: The R-squared (R²) value indicates how well the model fits the data. A value closer to 1.0 suggests a better fit.
-
Replication: Experiments should be performed with sufficient biological and technical replicates to ensure the results are robust and reproducible. Statistical significance between different treatments or conditions should be assessed using appropriate tests (e.g., ANOVA followed by post-hoc tests).[20][21]
Conclusion
The determination of a dose-response curve for a novel compound like this compound is a foundational process in pharmacology and drug discovery. The multi-phase approach detailed in these application notes provides a systematic and logical progression from initial toxicity screening to in vivo efficacy. By carefully designing experiments, validating protocols, and rigorously analyzing the resulting data, researchers can build a comprehensive pharmacological profile, elucidating the compound's potency, mechanism of action, and potential for further development. This structured methodology ensures that decisions are based on a solid foundation of high-quality, reproducible scientific evidence.
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Dose–response relationship - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Assay Genie. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component? Retrieved January 17, 2026, from [Link]
-
Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved January 17, 2026, from [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
Concept Life Sciences. (n.d.). Functional Assays. Retrieved January 17, 2026, from [Link]
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- Finney, D. J. (1976). The statistical analysis of dose-effect relationships. In Principles of Ecotoxicology (pp. 115-132).
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Creative Biolabs. (n.d.). Animal Model for Research. Retrieved January 17, 2026, from [Link]
- Mager, D. E., & Jusko, W. J. (2008). Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. Pharmaceutical Research, 25(7), 1505–1518.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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ResearchGate. (2011). (PDF) Guidelines for accurate EC50/IC50 estimation. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2018). In vitro receptor binding assays: General methods and considerations. Retrieved January 17, 2026, from [Link]
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JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? Retrieved January 17, 2026, from [Link]
- Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved January 17, 2026, from [Link]
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Promega Connections. (2023). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Retrieved January 17, 2026, from [Link]
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a4cell. (2023). Truly Effective Cell Assay Design. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Nanobiotechnology, 10, 29.
- Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434.
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Collaborative Drug Discovery. (n.d.). Setting up a Dose Response Protocol. Retrieved January 17, 2026, from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2023). In vitro cell viability assays. (A). Representative dose–response plots... Retrieved January 17, 2026, from [Link]
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Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved January 17, 2026, from [Link]
- Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(4), 259-274.
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Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. Retrieved January 17, 2026, from [Link]
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MolPort. (n.d.). 4-[2-({2-[cyclohexyl(methyl)amino]ethyl}amino)-2-oxoethyl]-N-(4-methylphenyl)piperidine-1-carboxamide. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). N-cyclohexylpiperidine-1-carboxamide. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride as a Putative Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopiperidine moiety is a recognized privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active agents. Derivatives have shown promise as antifungal agents, antiviral compounds, and modulators of various protein targets, including kinases and G-protein coupled receptors.[1][2][3] This document provides a comprehensive guide to utilizing novel compounds based on this scaffold, specifically "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride," as a chemical probe for the identification of its biological targets. While direct biological activity for this specific compound is not extensively documented in public literature, its structural elements suggest potential for interaction with a variety of protein targets. These protocols are therefore presented as a generalized workflow for the characterization and application of such a compound in a target discovery campaign.
Introduction: The Rationale for Piperidine-Based Chemical Probes
A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target.[4][5] The development of such probes is a critical first step in understanding the mechanism of action of a novel compound and in validating its potential therapeutic targets. The 4-aminopiperidine-1-carboxamide scaffold is an attractive starting point for developing chemical probes due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.[6][7][8]
Key Structural Features and Potential Interactions:
-
Piperidine Ring: A common motif in pharmaceuticals that provides a rigid, three-dimensional structure.
-
4-Amino Group: A key site for hydrogen bonding and a potential point for modification to create affinity reagents.
-
N-Cyclohexyl Carboxamide: This lipophilic group can contribute to binding affinity through hydrophobic interactions and can be varied to modulate potency and selectivity.
This guide will outline the necessary steps to convert a novel compound like "this compound" into a functional chemical probe and use it to identify its interacting proteins in a cellular context.
Phase 1: Probe Development and Characterization
The initial phase involves synthesizing a derivative of the compound suitable for affinity-based target identification. This typically involves introducing a linker arm that can be attached to a solid support, such as agarose beads.
Synthesis of an Affinity-Ready Derivative
The primary amino group at the 4-position of the piperidine ring is the most logical point for derivatization. A common strategy is to acylate this amine with a linker that has a terminal functional group (e.g., a carboxylic acid or an alkyne for click chemistry).
Hypothetical Synthetic Scheme:
Caption: Synthetic route for generating an affinity probe.
Protocol: Immobilization of Affinity Probe onto Solid Support
This protocol describes the covalent coupling of a carboxylated affinity probe to amine-functionalized agarose beads.
Materials:
-
Carboxylated affinity probe
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Amine-functionalized agarose beads (e.g., AminoLink™ Plus Coupling Resin)
-
Coupling Buffer (e.g., PBS, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)
Procedure:
-
Bead Preparation: Wash the amine-functionalized agarose beads three times with Coupling Buffer.
-
Probe Activation: Dissolve the carboxylated affinity probe in Coupling Buffer. Add NHS and EDC to activate the carboxyl group. Incubate for 15-30 minutes at room temperature.
-
Coupling: Add the activated probe solution to the washed beads. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Pellet the beads by centrifugation and discard the supernatant. Add Quenching Buffer to block any unreacted amine sites on the beads. Incubate for 30 minutes.
-
Washing: Wash the beads extensively with high-salt and low-salt buffers to remove non-covalently bound probe.
-
Storage: Resuspend the beads in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
Phase 2: Affinity Pulldown and Mass Spectrometry (AP-MS)
With the affinity resin in hand, the next step is to identify interacting proteins from a complex biological sample, such as a cell lysate.
Experimental Workflow for Target Identification
The overall workflow involves incubating the affinity resin with a cell lysate, washing away non-specific binders, eluting the specifically bound proteins, and identifying them by mass spectrometry.
Caption: Workflow for affinity-based target identification.
Protocol: Affinity Pulldown from Cell Lysate
Materials:
-
Affinity resin (probe-coupled beads)
-
Control resin (beads coupled with a structurally similar but inactive compound, or just blocked beads)
-
Cell lysate from a relevant cell line
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a solution of the free compound for competitive elution)
Procedure:
-
Lysate Preparation: Harvest cells and prepare a clarified cell lysate according to standard protocols. Determine the protein concentration.
-
Binding: Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the affinity resin and control resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in Elution Buffer.
-
For SDS-PAGE: Add 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Competitive Elution: Incubate with a high concentration of the free "this compound" for 30-60 minutes.
-
-
Sample Preparation for MS: Collect the eluate. The sample can be run briefly on an SDS-PAGE gel for an in-gel digest or processed directly for an in-solution digest followed by LC-MS/MS analysis.
Data Analysis and Hit Prioritization
The mass spectrometry data will provide a list of identified proteins. True interactors should be enriched in the affinity pulldown compared to the control.
| Metric | Description | Criteria for a High-Confidence Hit |
| Spectral Counts / Intensity | A semi-quantitative measure of protein abundance. | Significantly higher in the affinity sample vs. control. |
| Fold Change | The ratio of protein abundance in the affinity sample to the control. | > 2-3 fold enrichment. |
| p-value / FDR | Statistical measure of the significance of the enrichment. | p < 0.05 or FDR < 0.01. |
| Known Biology | Relevance of the identified protein to a potential mechanism of action. | Plausible biological connection. |
Phase 3: Target Validation
The putative protein targets identified by AP-MS must be validated using orthogonal methods to confirm a direct and functionally relevant interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA for Target Validation
Procedure:
-
Treatment: Treat intact cells with "this compound" or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
Further Validation Strategies
-
Competition Binding Assays: Demonstrate that the free compound can compete with the affinity probe for binding to the target protein.
-
Enzymatic Assays: If the identified target is an enzyme, test the effect of the compound on its activity.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR to reduce the expression of the target protein and assess if this phenocopies the effect of the compound.
Conclusion
While "this compound" is a compound with limited published biological data, its 4-aminopiperidine core is a well-established pharmacophore. The protocols and workflows detailed in this document provide a robust framework for its evaluation as a chemical probe for target identification. A systematic approach, from probe synthesis and affinity proteomics to rigorous orthogonal validation, is essential for confidently identifying the cellular targets of this and other novel small molecules. This, in turn, can illuminate new biological pathways and provide a foundation for future drug discovery efforts.
References
-
Heilmann, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3354. Available at: [Link]
-
Ndubi, F., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 9(11), 1121–1126. Available at: [Link]
-
Li, J. J., et al. (2007). Identification of Substituted 4-aminopiperidines and 3-aminopyrrolidines as Potent MCH-R1 Antagonists for the Treatment of Obesity. Bioorganic & Medicinal Chemistry Letters, 17(6), 1568–1572. Available at: [Link]
-
Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. Available at: [Link]
-
Cui, H., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(10), 1438-1448.e8. Available at: [Link]
-
Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Diva-portal.org. Available at: [Link]
-
Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114683. Available at: [Link]
-
Laraia, L., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Chemistry, 1(10), 0077. Available at: [Link]
-
Chem-Impex International. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxamide. Available at: [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). Development of Chemical Probes. Available at: [Link]
-
Doherty, J. B., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569–4572. Available at: [Link]
-
Herpin, T. G., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221–232. Available at: [Link]
-
Chem-Impex International. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxamide. Available at: [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550. Available at: [Link]
-
Torbeev, V. Y., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 70(19), 7575–7583. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields for this important compound.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of a urea bond between a protected 4-aminopiperidine derivative and cyclohexyl isocyanate. The second key step is the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. While seemingly straightforward, each stage presents unique challenges that can impact yield and purity.
This guide will focus on a common and reliable synthetic route: the reaction of tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine) with cyclohexyl isocyanate, followed by acidic deprotection and salt formation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of Boc-Protected Intermediate (Urea Formation Step)
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Materials | Residual water or other nucleophiles in the Boc-4-aminopiperidine or solvent can react with the highly electrophilic isocyanate, leading to unwanted byproducts. | Ensure starting materials and solvents are anhydrous. Boc-4-aminopiperidine should be of high purity. Consider drying solvents over molecular sieves. |
| Incorrect Stoichiometry | An excess or deficit of cyclohexyl isocyanate can lead to incomplete reaction or the formation of side products. | Use a slight excess (1.05-1.1 equivalents) of cyclohexyl isocyanate to ensure complete consumption of the Boc-4-aminopiperidine. |
| Suboptimal Reaction Temperature | The reaction is typically exothermic. If the temperature is too high, side reactions may be favored. If too low, the reaction may be sluggish. | Maintain the reaction temperature between 0°C and room temperature. An ice bath can be used for controlled addition of the isocyanate. |
| Inefficient Mixing | Poor mixing can lead to localized high concentrations of reagents, promoting side reactions. | Ensure vigorous stirring throughout the addition of the isocyanate and for the duration of the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotection | Insufficient acid or reaction time during the Boc-deprotection step can leave unreacted starting material. | Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent (e.g., dichloromethane, dioxane). Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.[1][2] |
| Formation of Byproducts During Deprotection | The carbocation generated during Boc deprotection can react with nucleophiles present in the reaction mixture. | Consider using a scavenger, such as triethylsilane or anisole, to trap the tert-butyl cation and prevent side reactions. |
| Residual Solvent or Reagents | Improper workup and purification can leave traces of solvents, excess acid, or other reagents. | Ensure thorough washing of the product during workup. Recrystallization or column chromatography may be necessary to achieve high purity. |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | The hydrochloride salt may have some solubility in the reaction or workup solvents, leading to losses during filtration. | After deprotection and salt formation, consider concentrating the reaction mixture and triturating the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation. |
| Oily Product Instead of a Solid | The product may initially form as an oil, making it difficult to handle and purify. | Try dissolving the oil in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and then slowly adding a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Incomplete Salt Formation | If the pH is not sufficiently acidic, the free base may be present, which can have different solubility characteristics. | Ensure the final solution is acidic before attempting to isolate the hydrochloride salt. This can be checked with pH paper. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the urea formation reaction?
A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are generally recommended for the reaction between an amine and an isocyanate.[3] DCM is often a good starting point due to its inertness and ease of removal.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. For the urea formation, you can monitor the disappearance of the Boc-4-aminopiperidine spot. For the deprotection step, you can monitor the disappearance of the Boc-protected intermediate and the appearance of the more polar product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.
Q3: Are there alternative methods for Boc deprotection?
A3: Yes, while TFA and HCl are common, other acidic conditions can be used. For example, a solution of HCl in an organic solvent like dioxane or methanol is often effective.[2] The choice of acid and solvent can influence the reaction time and the ease of product isolation.
Q4: My final product is off-white or slightly colored. How can I decolorize it?
A4: A common technique is to dissolve the product in a suitable solvent and treat it with activated charcoal. The charcoal is then removed by filtration through a pad of celite, and the product is recovered from the filtrate. Recrystallization can also help to improve the color and purity.
Q5: What is the role of the hydrochloride salt formation?
A5: Converting the final product to its hydrochloride salt often improves its stability, crystallinity, and handling properties. It can also aid in purification, as the salt may have different solubility characteristics than the free base.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate
Caption: Workflow for the synthesis of the Boc-protected intermediate.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add cyclohexyl isocyanate (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound
Caption: Workflow for the deprotection and hydrochloride salt formation.
-
Reaction Setup: Dissolve the crude tert-butyl 4-(cyclohexylcarbamoylamino)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Deprotection: Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-5 eq) to the stirred solution at room temperature.
-
Precipitation: Stir the mixture at room temperature for 1-3 hours. The hydrochloride salt should precipitate out of the solution. Monitor the deprotection by TLC.
-
Isolation: If precipitation is slow, the addition of a non-polar solvent like diethyl ether can help. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities. Dry the product under vacuum to obtain the final this compound.
V. Reaction Scheme
Caption: Overall synthetic scheme.
VI. References
-
CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
WO2008080845A1 - Methods for the synthesis of cyclic peptides. Google Patents.
-
WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
-
US7115634B2 - 4-aminopiperidine and their use as a medicine. Google Patents.
-
ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. Google Patents.
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. [Link]
-
1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester - Organic Syntheses. [Link]
-
WO/2003/057131 NOVEL PROCESS FOR THE PREPARATION OF TRANS-3- ETHYL-2,5- DIHYDRO-4 - WIPO Patentscope. [Link]
-
CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
-
US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents.
-
4-Amino-1-Boc-piperidine - PubChem. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
The first example of the use of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl in the Mannich reaction to obtain radical-labeled bispidines - ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. [Link]
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"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" solubility issues in aqueous buffers
Technical Support Center: 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Introduction: Understanding Your Molecule
Researchers working with this compound frequently encounter challenges in achieving stable, clear aqueous solutions. This guide provides a systematic approach to troubleshooting these issues, grounded in the physicochemical properties of the molecule. Understanding the underlying chemistry is the first step to overcoming solubility hurdles.
The compound is a hydrochloride salt of a primary amine. This salt form is intentionally designed to improve aqueous solubility compared to its free base counterpart[1][2][3]. However, this solubility is critically dependent on pH[4][5][6]. The molecule's structure contains a basic 4-aminopiperidine core and a bulky, nonpolar N-cyclohexylcarboxamide group. This combination results in a molecule whose solubility is a delicate balance between its charged (soluble) and neutral (less soluble) states.
| Physicochemical Property | Value (Predicted/Analog) | Implication for Aqueous Solubility |
| pKa (4-aminopiperidine) | ~10.37[7] | The primary amino group is protonated (R-NH3+) at pH < 9, enhancing solubility. Above this pH, it deprotonates to the less soluble free base (R-NH2). |
| Form | Hydrochloride Salt | Supplied in a pre-protonated, generally more water-soluble form[3][8]. Solubility is highest in acidic to neutral pH. |
| Structural Features | Cyclohexyl and piperidine rings | These bulky, lipophilic groups contribute to poor intrinsic water solubility, making pH and co-solvents critical factors. |
Troubleshooting Guide: From Cloudy Solutions to Clear Results
Encountering precipitation or cloudiness when preparing your aqueous solution is a common but solvable problem. Follow this logical progression to diagnose and resolve the issue.
Diagram: Troubleshooting Workflow
Caption: A troubleshooting flowchart for addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in my PBS (pH 7.4) and it immediately turned cloudy. What happened?
This is the most common issue. The compound is a salt of a weak base (the primary amine). In solutions with a pH approaching or exceeding its pKa (~10.37), the protonated, soluble form (R-NH3+) converts to the neutral, poorly soluble free base (R-NH2), which then precipitates out of solution[4][9]. While pH 7.4 is below the pKa, the equilibrium may still favor the less soluble species, especially at higher concentrations.
Recommended Action: Prepare your solutions in a slightly acidic buffer (e.g., pH 5.0-6.5) to ensure the amine group remains fully protonated and thus, fully solvated.
Q2: Can I use DMSO to make a stock solution first?
Yes, this is a highly recommended strategy[10][11]. The compound is generally much more soluble in organic solvents like DMSO or ethanol. Preparing a high-concentration stock in DMSO and then diluting it into your aqueous buffer is a standard method for poorly soluble compounds[10].
Critical Note: When diluting from a DMSO stock, add the stock solution to the vigorously stirring aqueous buffer, not the other way around. This helps prevent the compound from "crashing out" — precipitating due to the rapid solvent change[10]. Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent effects on your experiment.
Q3: Is it okay to heat the solution to get the compound to dissolve?
Gentle warming (e.g., to 37°C) can be an effective way to increase the rate of dissolution. However, prolonged or excessive heating should be avoided without prior knowledge of the compound's thermal stability, as it could lead to degradation. Use this method in conjunction with stirring or sonication[12]. Always cool the solution to room temperature to ensure the compound remains in solution before use.
Q4: What are co-solvents and should I use them?
Co-solvents are water-miscible organic solvents that are added in small amounts to the aqueous buffer to increase the solubility of hydrophobic compounds[13][14]. For this molecule, solvents like ethanol or propylene glycol can be effective. They work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar cyclohexyl group[15][16].
Recommended Action: If pH adjustment is insufficient, consider preparing your buffer with a small percentage (e.g., 1-5%) of a co-solvent like ethanol. Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect the results.
Q5: My buffer contains a high concentration of chloride. Could this be a problem?
Possibly, though it is less common than pH issues. This is known as the "common-ion effect"[17]. Because your compound is a hydrochloride (Cl-) salt, adding it to a buffer already containing a high concentration of Cl- ions can slightly decrease its solubility. This effect is most pronounced for compounds that are only sparingly soluble to begin with[17]. If you suspect this is an issue, try switching to a buffer system with a different counter-ion (e.g., a phosphate or acetate buffer).
Experimental Protocol: Preparation of a 1 mM Aqueous Working Solution
This protocol uses a best-practice approach of creating an organic stock solution followed by dilution into an optimized aqueous buffer.
Materials:
-
This compound (MW: 261.81 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer components
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer and bath sonicator
Methodology:
Part A: Preparation of 100 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 2.62 mg of the compound into a sterile microcentrifuge tube.
-
Add Solvent: Add 100 µL of anhydrous DMSO to the tube.
-
Dissolve: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your 100 mM stock solution.
-
Storage: Store the DMSO stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Part B: Preparation of 1 mM Working Solution in MES Buffer (pH 6.0)
-
Prepare Buffer: Prepare a 50 mM MES buffer and adjust the pH to 6.0 using NaOH or HCl. Filter sterilize if required for your application.
-
Aliquot Buffer: In a new sterile tube, place 990 µL of the pH 6.0 MES buffer.
-
Vortex Buffer: Begin vigorously vortexing the buffer.
-
Dilute Stock: While the buffer is still vortexing, add 10 µL of the 100 mM DMSO stock solution drop-wise into the center of the vortex.
-
Continue Mixing: Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Final Check: Visually inspect the final 1 mM solution. It should be clear and free of any precipitate. If slight cloudiness persists, place the tube in a bath sonicator for 5-10 minutes[12].
-
Usage: Use the freshly prepared working solution immediately for best results. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
-
Cosolvent - Wikipedia. Wikipedia. [Link]
- Millard, J. W., et al. (2002). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Pharmaceutical Research.
-
pH and solubility (video) | Equilibrium - Khan Academy. Khan Academy. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
4-Aminopiperidine - LookChem. LookChem. [Link]
-
Solubility and pH. (2023). Chemistry LibreTexts. [Link]
-
Solubility and pH. (2023). Chemistry LibreTexts. [Link]
-
Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. [Link]
-
How does pH affect solubility? (2025). askIITians. [Link]
-
Why do amines dissolve in hydrochloric acid? (2017). Quora. [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Solubility of organic amine salts. (2011). Sciencemadness.org. [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Technology Networks. [Link]
-
N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. PubChem. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Nutraceuticals World. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). PubMed. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]
-
4-Aminopiperidine. Chem-Impex. [Link]
-
(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. PubChem. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 16. jddt.in [jddt.in]
- 17. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride in Solution
Welcome to the technical support center for 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound in solution are inconsistent. What could be the cause?
A1: Inconsistent analytical results, such as a decrease in the peak area corresponding to the parent compound in chromatographic analyses, often suggest chemical degradation. This compound possesses two primary functional groups susceptible to degradation in solution: the piperidine ring and the carboxamide linkage. The stability of the compound can be influenced by several factors including pH, temperature, solvent, and exposure to light and oxygen.
Q2: What are the most probable degradation pathways for this compound in solution?
A2: Based on the chemical structure, the two most likely degradation pathways are:
-
Hydrolysis of the Carboxamide Bond: The carboxamide linkage can be hydrolyzed under both acidic and basic conditions, although this process is generally slow and may require heating. This would lead to the cleavage of the molecule into 4-aminopiperidine and N-cyclohexyl-carboxamide or its further degradation products.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation. This can result in the formation of an N-oxide or more complex ring-opened products. The presence of atmospheric oxygen or other oxidizing agents in the solution can facilitate this process.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of this compound. Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the carboxamide bond. For many amine-containing pharmaceuticals, optimal stability is often found in the slightly acidic to neutral pH range. It is crucial to control the pH of your solutions, especially for long-term storage.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is advisable to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Container: Use tightly sealed, high-quality glass or chemically resistant plastic containers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis due to inappropriate pH of the solvent or buffer. | Prepare solutions in a pH-controlled buffer, ideally in the slightly acidic to neutral range. Avoid highly acidic or basic conditions. |
| Appearance of new, unidentified peaks in the chromatogram. | Oxidative degradation of the piperidine ring. | Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination, which can catalyze oxidation. |
| Precipitate formation in the solution upon storage. | Poor solubility of the compound or its degradation products in the chosen solvent. | Ensure the compound is fully dissolved. If precipitation occurs, consider using a different solvent system or adjusting the pH. The hydrochloride salt form is intended to enhance aqueous solubility. |
| Discoloration of the solution (e.g., yellowing). | Degradation of the compound, potentially due to oxidation or photodegradation. | Store solutions protected from light and oxygen. Prepare fresh solutions for critical experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade). For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). Common solvents for similar compounds include DMSO, DMF, and ethanol for initial concentrated stocks, which can then be diluted into aqueous buffers.
-
Weighing: Weigh the solid this compound in a clean, dry environment.
-
Dissolution: Dissolve the compound in the chosen solvent at the desired concentration. Gentle warming or sonication may be used to aid dissolution, but prolonged exposure to high temperatures should be avoided.
-
pH Adjustment (for aqueous solutions): If preparing an aqueous solution, use a buffer to maintain a stable pH, preferably in the range of 4-6.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed amber vials at -20°C or -80°C. Before sealing, consider purging the vial with an inert gas.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines. Include a dark control sample stored under the same conditions.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to an appropriate concentration for analysis.
-
Analytical Method: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.
-
Data Evaluation: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term)2-8°C (short-term) | To slow down the rate of chemical reactions, including hydrolysis and oxidation. |
| pH (Aqueous) | 4 - 6 | To minimize acid and base-catalyzed hydrolysis of the carboxamide bond. |
| Light Exposure | Store in amber vials or protect from light. | To prevent photodegradation. |
| Atmosphere | Store under an inert gas (N₂ or Ar). | To minimize oxidative degradation of the piperidine ring. |
| Solvent | High-purity, degassed solvents. | To avoid impurities that could catalyze degradation. |
Table 2: Potential Degradation Products and Their Origin
| Potential Degradation Product | Formation Pathway | Stress Condition |
| 4-Aminopiperidine | Hydrolysis of the carboxamide bond | Acidic or Basic conditions, elevated temperature |
| N-cyclohexyl-carboxamide | Hydrolysis of the carboxamide bond | Acidic or Basic conditions, elevated temperature |
| 4-amino-N-cyclohexylpiperidine-1-carboxamide N-oxide | Oxidation of the piperidine nitrogen | Oxidative conditions (e.g., H₂O₂) |
| Ring-opened products | Further oxidation of the piperidine ring | Strong oxidative conditions |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
[No Author]. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Retrieved from [Link]
-
[No Author]. (n.d.). stability-indicating hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
[No Author]. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmacognosy Research. Retrieved from [Link]
-
Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Combourieu, B., et al. (n.d.).
Technical Support Center: Investigating Off-Target Effects of Piperidine Carboxamides in Cellular Assays
Introduction
This technical support guide addresses the common and complex challenge of understanding and troubleshooting potential off-target effects of small molecules in cellular assays, with a focus on the piperidine carboxamide scaffold, as exemplified by the query on "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" (hereafter designated Cmpd-X for discussion). The piperidine nucleus is a cornerstone in drug discovery, featured in numerous approved drugs due to its favorable pharmacological properties.[1] However, this structural motif can also interact with a wide array of biological targets, making a thorough investigation of off-target effects a critical step in preclinical research.[2][3]
Publicly available data on the specific biological targets of Cmpd-X is limited. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with a robust, systematic framework for deconvoluting unexpected cellular phenotypes and distinguishing on-target activity from off-target effects or experimental artifacts for Cmpd-X or any related piperidine-based compound.
Part 1: Frequently Asked Questions (FAQs) - Initial Triage & Troubleshooting
This section provides answers to common initial questions when encountering unexpected results in cellular assays.
Q1: We are observing no effect, or highly variable results, with Cmpd-X in our assay. What are the most common reasons for this?
There are several potential reasons for a lack of activity or inconsistent results, which can be broadly categorized into issues with the compound, the experimental protocol, or the biological system.[4][5]
-
Compound Integrity and Solubility: The compound may have degraded due to improper storage or repeated freeze-thaw cycles.[4] Crucially, poor aqueous solubility is a primary cause of inactivity. If the compound precipitates in your assay buffer, its effective concentration is significantly lower than intended.[4]
-
Experimental Setup: Ensure the final concentration of your solvent (e.g., DMSO) is not affecting cell health, typically below 0.5%.[4] Inconsistencies in cell density, passage number, reagent preparation, and incubation times are common sources of variability.[5]
-
Target Expression and Pathway Activity: The intended molecular target may not be present or functionally relevant in your specific cell model. The downstream signaling pathway you are measuring might be inactive or compensated for by other mechanisms.[4]
Q2: Our piperidine-based compound is showing an unexpected phenotype (e.g., toxicity). How can we determine if this is an off-target effect?
This is a critical challenge. The first step is to systematically rule out other possibilities before concluding an off-target liability.[2]
-
Confirm On-Target Engagement: First, you must verify that the compound is interacting with its intended target at the concentrations showing the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) or a Western blot for a downstream substrate of a target kinase are essential.[2][4]
-
Use Orthogonal Tools: Test a structurally dissimilar compound that is known to inhibit the same target.[5] If both compounds produce the same phenotype, it strengthens the case for an on-target effect. Conversely, if the phenotypes differ, an off-target mechanism is likely for at least one of the compounds.
-
Rule out Assay Artifacts: Some compounds can interfere directly with assay readouts. For example, auto-fluorescence can be a confounding factor in microscopy or fluorescence-based assays.[6] It is crucial to run compound-only controls (no cells) to check for such interference.
Q3: What are the known off-target liabilities for piperidine-containing molecules?
The piperidine scaffold is structurally versatile and can bind to a wide range of proteins. While this makes it a valuable pharmacophore, it also presents a risk of promiscuous binding. Specific off-target interactions are compound-dependent, but known liabilities for this class include:
-
Sigma Receptors (S1R and S2R): These are chaperone proteins involved in various signaling pathways, and many piperidine-based compounds have shown high affinity for them.[3]
-
Ion Channels: The basic nitrogen atom in the piperidine ring can interact with cation channels.
-
GPCRs and Kinases: Due to their ability to fit into diverse binding pockets, piperidine derivatives have been developed as inhibitors for many targets within these large protein families.[7][8] Unintended interactions with other family members are a common source of off-target effects.
Part 2: Troubleshooting Guide - A Systematic Workflow for Off-Target Deconvolution
This guide provides a structured approach to diagnosing and understanding unexpected cellular activities.
Problem: An Unexpected Cellular Phenotype (e.g., Cytotoxicity, Altered Morphology) is Observed
This workflow is designed to systematically determine if the observed activity is on-target, a specific off-target effect, or a non-specific artifact.
Caption: Workflow for differentiating on-target vs. off-target effects.
Data Summary and Experimental Design
The following table outlines key experiments in the troubleshooting workflow, providing guidance on controls and data interpretation.
| Experimental Question | Recommended Assay | Key Parameters | Positive Control | Negative Control | Interpretation of Results |
| Is the compound stable and soluble? | Visual Precipitation Assay[4] | Highest intended assay concentration, assay buffer, 37°C incubation | - | Vehicle (DMSO) in buffer | Visible precipitate indicates solubility issues, requiring buffer reformulation or lower concentration. |
| Is the compound interfering with the assay? | Compound in assay without cells | Full concentration range, all assay reagents | Reagent known to cause signal (e.g., H₂O₂) | Vehicle (DMSO) | Signal change in cell-free wells indicates direct assay interference (e.g., autofluorescence).[6] |
| Is the compound engaging the target in cells? | Cellular Thermal Shift Assay (CETSA) | Concentration range, heat shock temperature gradient | A known binder to the target | Vehicle (DMSO) | Increased target protein in the soluble fraction upon heating indicates direct target engagement.[4] |
| Is the phenotype due to the target? | Target Knockdown (siRNA/shRNA) or Knockout (CRISPR) | Treat knockdown/knockout and control cells with the compound | - | Scrambled siRNA / Non-targeting gRNA | If the compound effect is lost or significantly reduced in knockdown/knockout cells, the phenotype is on-target. |
| Is the phenotype specific to this chemical scaffold? | Test a structurally dissimilar inhibitor of the same target | Equipotent concentrations | - | Vehicle (DMSO) | If the second inhibitor recapitulates the phenotype, it is likely on-target. If not, it suggests a scaffold-specific off-target effect.[5] |
Part 3: Key Experimental Protocols
Protocol 1: Visual Solubility Assessment
Causality: A compound that is not fully dissolved cannot exert its biological effect accurately, leading to a loss of potency and high variability. This protocol quickly assesses solubility under assay conditions.[4]
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock of Cmpd-X in 100% DMSO (e.g., 10 mM).
-
Prepare Test Solution: In a clear microcentrifuge tube, add the appropriate volume of your final assay buffer (e.g., 995 µL of cell culture medium).
-
Add Compound: Add the volume of Cmpd-X stock solution required to achieve the highest concentration you plan to test (e.g., 5 µL of 10 mM stock for a final concentration of 50 µM). Vortex gently.
-
Incubation: Incubate the solution under the same conditions as your cellular assay (e.g., 37°C, 5% CO₂) for 1-2 hours.
-
Inspection: Visually inspect the tube for any signs of cloudiness or precipitate against a dark background. Centrifuge the tube briefly; a visible pellet indicates precipitation.
Protocol 2: Confirming On-Target Engagement with CETSA (Conceptual Workflow)
Causality: CETSA is a powerful method to confirm direct binding of a compound to its target protein in a physiological context (i.e., within intact cells).[2][4] The principle is that a protein bound to a ligand is stabilized and will resist thermal denaturation and aggregation.
Caption: Conceptual workflow for a Cellular Thermal Shift Assay (CETSA).
References
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Retrieved from [Link]
-
Blake, S., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Flaherty, D. P. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. Retrieved from [Link]
-
Golding, B. T., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Istvan, E. S., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing Oral Bioavailability of 4-amino-N-cyclohexylpiperidine-1-carboxamide Hydrochloride Analogues
Introduction: Researchers focusing on analogues of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride often encounter the significant hurdle of poor oral bioavailability. This can stem from a variety of physicochemical and physiological barriers, including low aqueous solubility, poor membrane permeability, rapid first-pass metabolism, or active efflux back into the intestinal lumen. For instance, related 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structures have been documented to suffer from rapid clearance and low oral bioavailability in preclinical studies, necessitating structural modifications to achieve desired pharmacokinetic profiles.[1][2]
This guide serves as a dedicated technical resource, structured in a troubleshooting format to address the common experimental challenges you may face. It provides not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your drug development pipeline.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My lead analogue shows low oral bioavailability in vivo. What are the first steps to diagnose the problem?
Answer: The first critical step is to determine the root cause of poor absorption. Oral bioavailability is primarily governed by a compound's aqueous solubility and its permeability across the intestinal epithelium. These two factors form the basis of the Biopharmaceutics Classification System (BCS). A compound can fail due to poor solubility (it never gets into solution to be absorbed), poor permeability (it's in solution but cannot cross the gut wall), or a combination of both.
Your immediate goal is to classify your analogue's limitation. This is achieved through a set of straightforward in vitro assays.
Recommended Diagnostic Workflow:
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate its journey through the gastrointestinal (GI) tract.
-
Passive Permeability Assessment: Use a high-throughput in vitro model to estimate passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, cost-effective starting point.[3][4][5] It models passive transcellular permeation and can help diagnose if fundamental lipophilicity and size are the issues.[3]
-
Advanced Permeability & Efflux Assessment: If PAMPA results suggest good passive diffusion yet in vivo absorption is low, you must investigate active transport mechanisms. The Caco-2 cell permeability assay is the gold standard here.[6][7][8] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[9]
This initial screening will guide your entire optimization strategy, as outlined in the workflow below.
Caption: Logic for interpreting bidirectional Caco-2 assay results.
Featured Protocol: Bidirectional Caco-2 Permeability Assay with P-gp Inhibition
Objective: To determine if an analogue is a substrate for active efflux transporters like P-gp.
Materials:
-
Caco-2 cells cultured on Transwell® filter inserts for ~21 days.
-
Your API (dosing solution prepared in transport buffer, e.g., Hanks' Balanced Salt Solution).
-
P-gp inhibitor: Verapamil (positive control inhibitor).
-
Lucifer yellow for monolayer integrity check.
-
LC-MS/MS for quantification.
Methodology:
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Values should be >200 Ω·cm². [10]Also, confirm low permeability of Lucifer yellow (<1%) post-experiment. [8]2. Experimental Setup (in duplicate or triplicate):
-
Group 1 (A -> B): Add API dosing solution to the apical (AP) side. Add fresh buffer to the basolateral (BL) side.
-
Group 2 (B -> A): Add API dosing solution to the BL side. Add fresh buffer to the AP side.
-
Group 3 (A -> B with Inhibitor): Pre-incubate monolayers with Verapamil (e.g., 100 µM) on both sides for 30-60 minutes. Then, perform the A -> B transport experiment in the continued presence of Verapamil.
-
-
Incubation & Sampling:
-
Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours). [7] * At the end of the incubation, take samples from both the donor and receiver compartments for all groups.
-
-
Quantification:
-
Analyze the concentration of your API in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp values for each direction using the standard formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) from Groups 1 and 2.
-
Self-Validation/Interpretation:
-
If ER > 2, active efflux is confirmed.
-
If the Papp (A -> B) value significantly increases in Group 3 (with Verapamil) compared to Group 1, it confirms that your compound is a substrate of P-gp (or another verapamil-sensitive transporter).
-
-
FAQ 4: How can I improve the permeability of my highly polar analogue using a prodrug strategy?
Answer: A prodrug strategy is an excellent choice for overcoming poor passive permeability. [11][12]The core concept is to chemically modify your active drug by attaching a temporary, lipophilic moiety (the "promoietv"). This masks the polar functional groups responsible for poor permeability, allowing the inactive prodrug to cross the intestinal membrane via passive diffusion. Once in circulation, endogenous enzymes (like esterases) cleave the promoiety, releasing the active parent drug. [13][14] For a molecule with amine and carboxamide groups, potential strategies include:
-
Acyloxymethyl or Alkoxycarbonyloxymethyl esters: These can be attached to the amine to create a more lipophilic, cleavable carbamate.
-
Ester Prodrugs: If there's a carboxylic acid elsewhere in the molecule, creating a simple alkyl or aryl ester is a classic approach to increase lipophilicity. [15] Conceptual Workflow for Prodrug Development:
The development of a successful prodrug is a multi-step process that requires balancing permeability enhancement with efficient and clean conversion back to the parent drug.
Caption: A typical workflow for developing and validating a prodrug.
Key Considerations for Prodrug Design:
-
Chemical Stability: The prodrug must be stable in the GI tract but labile enough to be cleaved post-absorption. [16]2. Enzymatic Cleavage: The promoiety must be a substrate for common enzymes, such as esterases, which are abundant in the liver and blood.
-
Toxicity of Promoieties: The cleaved promoiety should be non-toxic. Using small, endogenous molecules (e.g., amino acids) as part of the promoiety can be an effective strategy. [14]4. Solubility: While increasing lipophilicity, ensure the prodrug itself does not become so insoluble that it precipitates in the gut. A delicate balance is required.
FAQ 5: I have a new formulation/prodrug that looks promising in vitro. How do I definitively confirm an improvement in oral bioavailability?
Answer: In vitro models are predictive tools, but the definitive proof of enhanced oral bioavailability comes from in vivo pharmacokinetic (PK) studies in an appropriate animal model, such as the rat or mouse. [17][18]These studies measure the concentration of the drug in the bloodstream over time after oral administration. [19] Experimental Design: A Comparative Oral PK Study
The most effective design compares your new "test" formulation (e.g., your ASD or prodrug) directly against a "control" formulation (e.g., a simple suspension of the parent API). To calculate absolute oral bioavailability (F%), you also need data from an intravenous (IV) dose group.
Key Pharmacokinetic Parameters to Measure:
| Parameter | Description | Implication of Improvement |
| Cmax | Maximum observed plasma concentration. | A higher Cmax suggests a faster and/or greater extent of absorption. |
| Tmax | Time at which Cmax is reached. | A shorter Tmax can indicate a faster rate of absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | A significantly larger AUC is the primary indicator of improved absorption. |
| F% (Oral Bioavailability) | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. | The ultimate measure of success. Your goal is to increase this value. |
High-Level Protocol for a Rat Oral PK Study:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group).
-
Dose Groups:
-
Group 1 (IV Control): Administer parent API intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg).
-
Group 2 (Oral Control): Administer parent API as a suspension (e.g., in 0.5% methylcellulose) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
Group 3 (Oral Test): Administer your new formulation/prodrug orally at the same dose as Group 2.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). [20]4. Sample Processing & Analysis: Process blood to plasma and analyze the concentration of the parent drug (and prodrug, if applicable) using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration vs. time for each group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters listed in the table above.
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available at: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]
-
Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ACS Publications. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]
-
P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. Available at: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]
-
Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]
-
Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]
-
Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. AAPS. Available at: [Link]
-
Modern Prodrug Design for Targeted Oral Drug Delivery. MDPI. Available at: [Link]
-
Optimizing oral absorption of peptides using prodrug strategies. PubMed - NIH. Available at: [Link]
-
Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. PubMed. Available at: [Link]
-
Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. Available at: [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
-
Simulation models to predict oral drug absorption from in vitro data. Sci-Hub. Available at: [Link]
-
Solid Form Strategies For Increasing Oral Bioavailability. Drug Discovery Online. Available at: [Link]
-
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. MDPI. Available at: [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available at: [Link]
-
In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available at: [Link]
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]
-
Strategies to improve oral drug bioavailability. PubMed. Available at: [Link]
-
Segmental Dependent Transport of Low Permeability Compounds along the Small Intestine Due to P-Glycoprotein: The Role of Efflux Transport in the Oral Absorption of BCS Class III Drugs. ACS Publications. Available at: [Link]
-
How are chemical structures modified to improve bioavailability?. Patsnap Synapse. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Advancing Predictions of Oral Drug Absorption, CYP3A4 Induction, and Transporter‐Mediated Interactions Using a Human Primary Intestinal 3D Model (EpiIntestinal™). NIH. Available at: [Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water. PharmaShots. Available at: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]
-
Strategies to improve oral drug bioavailability. Scilit. Available at: [Link]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. PMC - NIH. Available at: [Link]
-
Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]
-
Chemical Modification: A unique solutions to Solubility problem. SciSpace. Available at: [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar. Available at: [Link]
-
Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]
-
SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. Available at: [Link]
-
Chemical Modification: A unique solutions to Solubility problem | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
In vivo pharmacokinetic studies: Significance and symbolism. Elsevier. Available at: [Link]
-
This compound. Amerigo Scientific. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Available at: [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Kent Academic Repository. Available at: [Link]
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]
Sources
- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - Kent Academic Repository [kar.kent.ac.uk]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Welcome to the technical support center for the mass spectrometry analysis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound. Our approach is rooted in established scientific principles and extensive field experience to ensure the integrity and success of your analytical work.
Introduction to the Analyte
4-amino-N-cyclohexylpiperidine-1-carboxamide is a molecule featuring a piperidine ring, an amide linkage, and a cyclohexyl group. The hydrochloride salt form makes it amenable to analysis by electrospray ionization (ESI) mass spectrometry, typically in positive ion mode. Understanding its structure is key to predicting its fragmentation behavior and troubleshooting analytical challenges.
Molecular Structure:
Key Structural Features for Mass Spectrometry:
-
Basic Sites: The primary amine and the piperidine nitrogen are readily protonated, making positive ion mode ESI the method of choice.
-
Amide Bond: This bond is a common site for fragmentation via collision-induced dissociation (CID).
-
Piperidine Ring: The heterocyclic ring can undergo characteristic ring-opening fragmentation pathways.
-
Cyclohexyl Group: This bulky, non-polar group can influence ionization efficiency and fragmentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.
Sample Preparation & Ionization
Question 1: I am not seeing the expected protonated molecule [M+H]+ for my compound. What could be the issue?
Answer:
Poor signal intensity is a frequent challenge in mass spectrometry.[1] Several factors related to your sample preparation and instrument settings could be the cause.
-
Inappropriate Solvent: The choice of solvent is critical for efficient electrospray ionization. Ensure your sample is dissolved in a solvent system compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. Avoid non-volatile buffers or high concentrations of salts other than the analyte's hydrochloride salt.
-
Sample Concentration: The concentration of your analyte should be optimized. If the concentration is too low, the signal may be indistinguishable from the baseline noise. Conversely, if it is too high, you may observe ion suppression.[1]
-
pH of the Solution: For positive ion mode, a slightly acidic pH can enhance protonation. The hydrochloride salt of your compound already provides an acidic environment. However, you can try adding a small amount (e.g., 0.1%) of formic acid to your mobile phase or sample solvent to further promote the formation of [M+H]+.
-
Ionization Source Parameters: The settings of your ESI source, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, need to be optimized for your specific compound and flow rate. An unstable spray can lead to a weak or fluctuating signal.[2]
Troubleshooting Workflow for Poor Signal Intensity:
Caption: Troubleshooting workflow for poor signal intensity.
Mass-to-Charge (m/z) Interpretation
Question 2: I am observing a peak at an m/z value that is higher than the expected [M+H]+. What could this be?
Answer:
The observation of ions at higher m/z values than the protonated molecule is often due to the formation of adducts. In ESI-MS, molecules can associate with various ions present in the solvent or from contaminants.
-
Common Adducts: The most common adducts in positive ion mode are with sodium ([M+Na]+) and potassium ([M+K]+).[3] These are often present as impurities in solvents or glassware. You may also see adducts with ammonium ([M+NH4]+) if ammonia is present.
-
Solvent Adducts: Adducts with solvent molecules, such as methanol ([M+CH3OH+H]+) or acetonitrile ([M+CH3CN+H]+), can also form.
-
Dimer Formation: At higher concentrations, you might observe a dimer of your molecule, which would appear as [2M+H]+.
Table of Common Adducts for 4-amino-N-cyclohexylpiperidine-1-carboxamide:
| Ion Species | Formula | Monoisotopic Mass (Da) | Observed m/z |
| Protonated Molecule | [C12H24N4O + H]+ | 241.2023 | 241.20 |
| Sodium Adduct | [C12H24N4O + Na]+ | 263.1842 | 263.18 |
| Potassium Adduct | [C12H24N4O + K]+ | 279.1581 | 279.16 |
| Ammonium Adduct | [C12H24N4O + NH4]+ | 258.2288 | 258.23 |
| Protonated Dimer | [2(C12H24N4O) + H]+ | 481.4046 | 481.40 |
To confirm the presence of adducts, check the mass differences between your observed peaks and the expected [M+H]+ peak. For example, a sodium adduct will be 22.9898 Da higher than the protonated molecule.[4]
Fragmentation Analysis
Question 3: I am performing MS/MS on the [M+H]+ ion, but the fragmentation pattern is complex. What are the expected fragmentation pathways?
Answer:
The fragmentation of 4-amino-N-cyclohexylpiperidine-1-carboxamide in MS/MS experiments (CID) will be driven by its functional groups. The most likely fragmentation points are the amide bond and the piperidine ring.
-
Amide Bond Cleavage: Amides can undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[5] This can lead to two primary fragmentation pathways.
-
Piperidine Ring Fragmentation: Piperidine derivatives often fragment through α-cleavage, which is the breaking of a carbon-carbon bond next to the nitrogen atom.[6] This can result in ring opening.
Predicted Fragmentation Pathways:
Sources
Technical Support Center: Purification of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
Welcome to the technical support center for the purification of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on the chemical properties of the molecule and established purification principles for related piperidine derivatives.
Introduction to Purification Challenges
This compound is a molecule possessing multiple functional groups that influence its physicochemical properties. The presence of a primary amine, a urea-like carboxamide linkage, and its existence as a hydrochloride salt present a unique set of purification challenges. Key issues often revolve around solubility, the removal of structurally similar impurities, and the stability of the compound under various conditions. This guide provides a systematic approach to troubleshooting these challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Oily or Gummy Precipitate Instead of Crystalline Solid During Recrystallization.
Q: I'm attempting to recrystallize my crude this compound, but it's "oiling out" and forming a viscous gum rather than a crystalline solid. What's causing this and how can I fix it?
A: This is a common issue when the solubility of the compound in the chosen solvent is too high, or when impurities are present that depress the melting point of the solid. The hydrochloride salt form of your compound, combined with its multiple polar functional groups, can lead to complex solvation behavior.
Causality and Solution Workflow:
-
Solvent System Evaluation: The polarity of your solvent system is likely too high, leading to excessive solubility. A systematic approach to selecting an appropriate solvent system is crucial.
-
Recommendation: Employ a binary solvent system. Start by dissolving your compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., isopropanol, ethyl acetate, or diethyl ether) at an elevated temperature until turbidity is observed.
-
-
Temperature Control: Rapid cooling can promote oiling out.
-
Recommendation: After adding the anti-solvent, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Avoid placing the hot solution directly into a cold environment.
-
-
Seeding: The absence of nucleation sites can hinder crystallization.
-
Recommendation: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
-
Impurity Removal: Highly soluble impurities can interfere with crystal lattice formation.
-
Recommendation: Consider a pre-purification step. An acid-base extraction can be effective for removing neutral organic impurities.[1] Dissolve the crude material in a suitable organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic piperidine nitrogen, moving your product into the aqueous layer while neutral impurities remain in the organic phase.[1]
-
Problem 2: Persistent Impurities with Similar Polarity in Column Chromatography.
Q: I'm using silica gel column chromatography to purify my product, but I'm struggling to separate it from an impurity with a very similar Rf value. How can I improve the separation?
A: Co-elution of impurities is a frequent challenge, especially with compounds that have multiple functional groups capable of interacting with the stationary phase. The basicity of the piperidine nitrogen can lead to tailing on silica gel, further complicating separation.
Strategies for Enhanced Chromatographic Resolution:
-
Mobile Phase Modification:
-
Incorporate a Basic Modifier: To mitigate peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface, add a small amount of a basic modifier to your mobile phase.
-
Recommendation: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks and improved separation.
-
-
Solvent System Optimization: A systematic evaluation of different solvent systems can reveal one with better selectivity for your compound versus the impurity.
-
Recommendation: Experiment with different solvent mixtures. For instance, if you are using a dichloromethane/methanol gradient, try substituting methanol with ethanol or isopropanol. Sometimes, a ternary system (e.g., dichloromethane/methanol/ammonia) can provide the necessary selectivity.
-
-
-
Stationary Phase Selection:
-
Alumina: For basic compounds, alumina can sometimes offer better separation and reduced tailing compared to silica gel.
-
Recommendation: Perform a small-scale trial on a TLC plate with neutral or basic alumina to assess separation before committing to a column.
-
-
Reversed-Phase Chromatography: If the impurity has a different lipophilicity, reversed-phase chromatography (e.g., C18) may provide a solution.[2]
-
Problem 3: Product Discoloration (Yellowing) Upon Storage or After Purification.
Q: My purified this compound appears off-white or yellow, and the color seems to darken over time. What is causing this degradation, and how can I prevent it?
A: The discoloration is likely due to the oxidation of the primary amino group or other susceptible parts of the molecule.[1] Piperidine derivatives can be prone to oxidation, especially when exposed to air and light.[1]
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Minimize exposure to atmospheric oxygen.
-
Recommendation: During the final stages of purification (e.g., solvent removal) and during storage, blanket the compound with an inert gas like nitrogen or argon.
-
-
Light Protection: Photochemical degradation can contribute to discoloration.
-
Recommendation: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
-
Storage Conditions: Lower temperatures slow down the rate of chemical reactions, including degradation.
-
Recommendation: Store the purified compound in a cool, dry place. For long-term storage, consider refrigeration or freezing.
-
-
Antioxidant Addition (Process Specific): In some cases, trace amounts of antioxidants can be used during processing, but this must be carefully evaluated to ensure they do not interfere with downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter during the synthesis of this compound?
A1: Based on a typical synthetic route, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-amino-1-Boc-piperidine or cyclohexyl isocyanate.[4]
-
Byproducts from Side Reactions: For example, the formation of symmetrical ureas from the isocyanate starting material.
-
Reagent-Related Impurities: Byproducts from coupling agents or bases used in the reaction.[1]
-
Products of Incomplete Deprotection: If a protecting group (like Boc) is used for the amino group, residual protected material may be present.
Q2: What is the best way to confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A method using a C18 column with a mobile phase of acetonitrile and water with a suitable modifier is a good starting point.[2]
-
Elemental Analysis (CHN): To confirm the elemental composition, which is particularly useful for verifying the salt form.
Q3: My compound is a hydrochloride salt. How does this affect my purification strategy?
A3: The hydrochloride salt form significantly impacts the compound's properties:
-
Solubility: It is generally more soluble in polar solvents (like water and alcohols) and less soluble in non-polar organic solvents compared to its free base form.
-
Chromatography: When performing normal-phase chromatography on silica, the salt may streak or have very low mobility. It is often advantageous to convert the salt to the free base before chromatography by treating it with a mild base, and then converting it back to the hydrochloride salt after purification.
-
Stability: The hydrochloride salt is typically more crystalline and stable than the corresponding free base.
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Ethyl Acetate Solvent System
-
Place the crude this compound in a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat the flask gently on a hot plate in a well-ventilated fume hood.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
While the solution is still hot, slowly add ethyl acetate dropwise until a faint, persistent cloudiness appears.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Free Base)
-
Free Base Conversion: Dissolve the crude hydrochloride salt in water and adjust the pH to >10 with a suitable base (e.g., 1M NaOH). Extract the aqueous layer three times with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent (e.g., 95:5 dichloromethane:methanol with 1% triethylamine).
-
Sample Loading: Adsorb the crude free base onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with your chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of HCl (e.g., as a solution in diethyl ether) to precipitate the pure hydrochloride salt. Collect the solid by filtration.
Data Summary Table
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Scalable, cost-effective, can yield very high purity material. | Can have lower recovery, finding a suitable solvent can be challenging. | Removing small amounts of impurities from a mostly pure product. |
| Acid-Base Extraction | Excellent for removing neutral or acidic/basic impurities. | Only applicable for separating compounds with different acid/base properties. | Initial cleanup of crude reaction mixtures.[1] |
| Normal-Phase Chromatography | Good for separating polar, non-ionic compounds. | Can cause tailing with basic compounds like amines. | Separating isomers or compounds with similar polarity. |
| Reversed-Phase Chromatography | Good for polar compounds, often provides different selectivity than normal-phase. | More expensive stationary phases, may require desalting step. | Purifying polar compounds or when normal-phase fails.[2] |
References
- Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).
-
ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. Available from: [Link]
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PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-N-{(1r,8r,9r,13r)-16-(4-Amino-2-Methylpyrimidin-5-Yl)-1-Benzyl-8-(Cyclohexylmethyl)-9-Hydroxy-13-[(1s)-1-Methylpropyl]-2,6,11,14-Tetraoxo-3,7,12,15-Tetraazahexadec-1-Yl}piperidine-1-Carboxamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]
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PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Piperidine and piperine: extraction and content assessment in black pepper. (2015). Available from: [Link]
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Veeprho. 4-Amino-N-(1-(3-Methoxypropyl)Piperidin-4-yl)-2,3-Dihydrobenzofuran-7-Carboxamide Hydrate. Veeprho. Available from: [Link]
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PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available from: [Link]
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PubChem. N-cyclohexylpiperidine-1-carboxamide. National Center for Biotechnology Information. Available from: [Link]
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minimizing cytotoxicity of "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" at high concentrations
A Guide for Researchers on Mitigating High-Concentration Cytotoxicity
This guide is designed for researchers, scientists, and drug development professionals utilizing "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" (CAS: 1158602-24-4). While this compound holds potential, researchers may encounter challenges with cytotoxicity at higher concentrations during in vitro experiments. This technical support center provides a structured approach to troubleshooting these issues, offering detailed protocols and mechanistic insights to help you distinguish between on-target pharmacological effects and off-target toxicity, thereby refining your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at high concentrations of this compound. What are the likely causes?
A1: While specific data for this exact molecule is limited, cytotoxicity at high concentrations for compounds containing a piperidine carboxamide scaffold can stem from several factors:
-
Off-Target Effects: The piperidine moiety is a "privileged scaffold" in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2] At high concentrations, the compound may bind to unintended proteins, such as kinases or ion channels, leading to toxicity.[1][3]
-
Mitochondrial Dysfunction: Many small molecules can disrupt mitochondrial function, leading to a collapse of the mitochondrial membrane potential (ΔΨm), increased production of Reactive Oxygen Species (ROS), and initiation of the apoptotic cascade.[4][5]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's antioxidant capacity can lead to damage of lipids, proteins, and DNA, ultimately causing cell death.[6]
-
Compound Insolubility: At higher concentrations, the compound may precipitate out of the culture medium. These precipitates can be directly toxic to cells or interfere with cell viability assays, giving false readings.[7]
Q2: How can we differentiate between the compound's intended effect and non-specific cytotoxicity?
A2: This is a critical step. The key is to establish a "therapeutic window" where you observe the desired biological activity without significant cell death.
-
Determine IC50 and CC50: Perform parallel dose-response curves. The IC50 (half-maximal inhibitory concentration) measures the concentration at which the compound elicits 50% of its intended effect. The CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. A favorable compound has a CC50 that is significantly higher than its IC50.
-
Use Mechanistic Assays: If your compound's target is known (e.g., a specific enzyme), measure target engagement at various concentrations. Compare this to viability data. Ideally, target engagement should saturate at concentrations well below those causing widespread cytotoxicity.
-
Employ Less-Toxic Analogs: If available, test structurally related but less active analogs. If these analogs show similar cytotoxicity at similar concentrations, it suggests the toxicity is not related to the primary target.
Q3: We've confirmed high-concentration cytotoxicity. What are the immediate troubleshooting steps?
A3:
-
Refine Concentration Range: The most straightforward step is to lower the concentration. Ensure your dose-response curve has enough points at the lower end to accurately define the IC50 before cytotoxicity becomes a confounding factor.
-
Check Solubility: Visually inspect your culture wells under a microscope for any signs of compound precipitation at the highest concentrations.
-
Evaluate Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%).
-
Reduce Exposure Time: Cytotoxicity is often a function of both concentration and time. Try shorter incubation periods to see if you can achieve the desired effect before significant cell death occurs.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses common experimental problems with a question-and-answer format, providing actionable solutions grounded in scientific principles.
Problem: Cell viability plummets at concentrations just above the effective dose.
Q: Our dose-response curve is very steep, with a narrow window between the desired effect and cell death. How can we widen this window?
A: A narrow therapeutic window is a common challenge in drug discovery. This suggests that off-target effects are occurring at concentrations close to those required for on-target activity.
Solution Strategy:
-
Co-administration with Antioxidants: If you suspect oxidative stress is a primary driver of toxicity, co-incubating your compound with an antioxidant like N-acetylcysteine (NAC) can mitigate this specific off-target effect. If NAC improves viability without altering the IC50, it points towards ROS-mediated cytotoxicity.
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other sources (e.g., high passage number, nutrient depletion, confluency issues). Stressed cells are often more susceptible to chemical insults.
-
Serum Concentration: The presence of serum proteins can affect the free concentration of your compound. Consider if your assay can be performed at different serum concentrations, but be aware that cell health may also be impacted.[8]
Problem: We suspect mitochondrial toxicity.
Q: What are the tell-tale signs of mitochondrial toxicity, and how can we definitively test for it?
A: Mitochondrial toxicity is a frequent cause of drug-induced cell injury. The primary sign is the disruption of the mitochondrial membrane potential (ΔΨm), which is essential for ATP production.[4]
Solution Strategy:
-
Perform a JC-1 Assay: This is the gold standard for measuring ΔΨm.[9] In healthy cells with high ΔΨm, the JC-1 dye forms aggregates that fluoresce red.[4] In apoptotic or unhealthy cells with low ΔΨm, the dye remains in its monomeric form and fluoresces green.[4] A shift from red to green fluorescence upon treatment with your compound is a strong indicator of mitochondrial depolarization.
See Protocol Section 2 for a detailed JC-1 Assay methodology.
Problem: We believe oxidative stress might be the culprit.
Q: How can we measure if our compound is inducing Reactive Oxygen Species (ROS) and how can this be mitigated?
A: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and cell death.[6]
Solution Strategy:
-
Measure ROS Production: Use a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, and subsequent oxidation by ROS yields the highly fluorescent compound DCF.[10][11][12] An increase in fluorescence intensity indicates a rise in intracellular ROS.
See Protocol Section 3 for a detailed ROS Measurement methodology.
Problem: Our compound is causing cell death, but we don't know the mechanism (Apoptosis vs. Necrosis).
Q: How can we determine the specific cell death pathway being activated?
A: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial for understanding the mechanism of toxicity.[13][14][15]
Solution Strategy:
-
Perform Annexin V & Propidium Iodide (PI) Staining: This is a common flow cytometry-based method.[16][17][18]
-
Annexin V binds to phosphatidylserine (PS), which flips to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Interpreting the Results:
-
Annexin V- / PI- : Live cells.
-
Annexin V+ / PI- : Early apoptotic cells.[16]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[16]
See Protocol Section 4 for a detailed Annexin V/PI Staining protocol.
-
Use Pan-Caspase Inhibitors: To confirm if the cell death is caspase-dependent (a hallmark of apoptosis), pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK before adding your compound.[5][13] If the inhibitor prevents cell death, it strongly suggests an apoptotic mechanism.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Cytotoxicity
Caption: A decision tree for troubleshooting cytotoxicity.
Potential Cytotoxicity Pathway
Caption: A simplified mitochondrial apoptosis pathway.
Data Interpretation Guide
The following table summarizes the expected outcomes from the suggested assays and their implications for understanding the cytotoxicity of your compound.
| Assay | Positive Result | Negative Result | Implication of Positive Result |
| JC-1 Assay | Shift from red to green fluorescence. | Predominantly red fluorescence maintained. | Compound causes mitochondrial membrane depolarization, a key early event in apoptosis.[4][9] |
| DCFDA Assay | Increased green fluorescence intensity. | No significant change in fluorescence. | Compound induces the production of intracellular Reactive Oxygen Species (ROS).[10][11][12] |
| Annexin V/PI | Increase in Annexin V+/PI- and/or Annexin V+/PI+ populations. | Majority of cells remain Annexin V-/PI-. | Compound induces apoptosis (early or late stage) and/or necrosis. |
| Caspase Inhibition | Cell death is prevented by a pan-caspase inhibitor (e.g., Z-VAD-FMK). | Cell death still occurs despite caspase inhibition. | The observed cell death is caspase-dependent, confirming an apoptotic pathway.[5][13] |
Experimental Protocols
Protocol 1: Dose-Response Curve for CC50 Determination
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x stock concentration series of "this compound" in culture medium. A 10-point, 3-fold serial dilution is recommended. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add an equal volume of the 2x compound dilutions to the cells.
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a standard viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot viability versus log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This protocol is adapted for flow cytometry.
-
Cell Preparation: Culture and treat cells with your compound (including positive and negative controls) for the desired time. Use CCCP (a protonophore) as a positive control for depolarization.[19]
-
Harvesting: Harvest cells and adjust the density to approximately 1 x 10^6 cells/mL in warm medium.[19]
-
JC-1 Staining: Add JC-1 stock solution to a final concentration of ~2 µM.[19]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[19]
-
Washing (Optional but Recommended): Wash cells once with 2 mL of warm buffer (e.g., PBS) and centrifuge.[19]
-
Resuspension: Resuspend the cell pellet in 500 µL of PBS or binding buffer for analysis.[19]
-
Flow Cytometry: Analyze immediately. Healthy cells with red J-aggregates will be detected in the PE channel (or equivalent), while apoptotic cells with green monomers will be detected in the FITC channel.[9][20]
Protocol 3: Measurement of Reactive Oxygen Species (H2DCFDA Assay)
This protocol is adapted for a microplate reader.
-
Cell Plating: Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.[11]
-
Staining: Remove culture medium and add 100 µL per well of 20 µM H2DCFDA working solution in warm buffer or phenol-red free medium.[11][21]
-
Incubation: Incubate in the dark for 30-45 minutes at 37°C.[11][12]
-
Treatment: Aspirate the H2DCFDA solution. Add 100 µL per well of buffer containing your test compound at various concentrations. Include a positive control (e.g., Pyocyanin or H2O2).[11][21]
-
Incubation: Incubate for the desired treatment period (e.g., 1-2 hours).[11]
-
Fluorescence Measurement: Read the plate on a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
Protocol 4: Annexin V/PI Staining for Apoptosis
This protocol is adapted for flow cytometry.
-
Cell Preparation: Culture and treat cells as required. Include positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. Wash cells twice with cold PBS.[17]
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[17][18]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[16][18]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16][17]
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Image Analyst MKII. (2015). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
-
Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
-
ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Retrieved from [Link]
-
Journal of Visualized Experiments. (n.d.). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Retrieved from [Link]
-
National Institutes of Health. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]
-
Boster Biological Technology. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
-
AACR Journals. (n.d.). Dead or Dying: Necrosis versus Apoptosis in Caspase-deficient Human Renal Cell Carcinoma. Retrieved from [Link]
-
Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]
-
PubMed. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Retrieved from [Link]
-
National Institutes of Health. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (2023). Why does only middle concentration of toxic compound reduces cell viability of in vitro cells but higher concentrations do not?. Retrieved from [Link]
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bioRxiv. (2024). High-throughput screening to identify small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. Retrieved from [Link]
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PubMed Central. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]
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MDPI. (n.d.). Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. Retrieved from [Link]
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YouTube. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]
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PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Retrieved from [Link]
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University of Texas Southwestern Medical Center. (n.d.). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
-
European Pharmaceutical Review. (2011). High Content Screening for in vitro toxicity testing. Retrieved from [Link]
-
PubMed. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Retrieved from [Link]
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"4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" stability in long-term storage
Welcome to the technical support center for "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage and stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the long-term storage and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] It is recommended to keep the container tightly sealed to prevent moisture absorption.[1][2][3] While specific temperature ranges can vary depending on the supplier, a common recommendation for many piperidine derivatives is between 2°C and 8°C.[4] Always refer to the manufacturer's specific storage instructions on the product's safety data sheet (SDS) or certificate of analysis.
Q2: How does humidity affect the stability of this compound?
A2: As a hydrochloride salt, this compound can be hygroscopic, meaning it can absorb moisture from the air. Elevated humidity can lead to hydrolysis or other chemical degradation pathways, which can compromise the compound's purity and effectiveness.[4] Storing the compound in a dry environment, potentially with the use of desiccants, is crucial for maintaining its quality over time.[4]
Q3: Is this compound sensitive to light?
Q4: What are the signs of degradation I should look for?
A4: Visual signs of degradation can include a change in color, caking or clumping of the powder, or the development of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, for critical applications, periodic analytical testing is recommended to confirm the compound's purity and integrity.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life, or re-test period, is determined by the manufacturer based on stability studies.[5][6] This information is typically provided on the product label or certificate of analysis. It is important to adhere to this date to ensure the compound meets the required specifications for your experiments.
II. Troubleshooting Guide
This guide provides solutions to specific experimental issues that may arise from the improper storage of this compound.
Problem 1: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Degradation | 1. Verify the age of the compound and compare it to the manufacturer's recommended re-test date. 2. Perform analytical testing (e.g., HPLC, LC-MS) to assess the purity of the compound. | Chemical degradation can lead to the formation of impurities, reducing the concentration of the active compound and potentially introducing interfering substances into your experiment.[] |
| Improper Storage | 1. Review your storage conditions (temperature, humidity, light exposure) and compare them to the recommended guidelines. 2. If stored improperly, consider acquiring a new batch of the compound. | Exposure to adverse conditions such as high temperatures, moisture, or light can accelerate the degradation of chemical compounds.[4][] |
Problem 2: The compound appears discolored or has changed physically.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Oxidation or other chemical reactions | 1. Do not use the compound for experimental work. 2. Dispose of the compound according to your institution's safety guidelines. | A visible change in the physical appearance of a chemical is a strong indicator of degradation and potential formation of unknown and potentially hazardous byproducts.[3] |
| Moisture Absorption | 1. If the compound appears clumpy or wet, it has likely absorbed moisture. 2. While drying under vacuum may be possible, it is generally recommended to discard the product to avoid using a compound of unknown purity. | Hygroscopic compounds can readily absorb water from the atmosphere, which can initiate hydrolysis and other degradative processes.[4] |
Problem 3: The compound has poor solubility compared to previous batches.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Formation of insoluble impurities | 1. Attempt to dissolve a small amount in the intended solvent and observe for any insoluble material. 2. If insolubility is observed, filter the solution before use, but be aware that the concentration of the active compound may be lower than expected. 3. For critical experiments, it is best to use a fresh, pure batch of the compound. | Degradation products may have different solubility profiles than the parent compound, leading to issues in preparing stock solutions and performing experiments. |
Troubleshooting Workflow
Caption: Troubleshooting flow for experimental issues.
III. Experimental Protocols for Stability Assessment
For researchers who need to validate the integrity of their stored this compound, the following protocols provide a framework for assessment.
Protocol 1: Visual Inspection
-
Objective: To qualitatively assess any physical changes in the compound.
-
Procedure:
-
Retrieve the compound from its storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
On a clean, dry surface, carefully observe the compound's appearance under good lighting.
-
Note any changes in color, texture (e.g., from a fine powder to clumps), or any signs of moisture.
-
Record your observations in your laboratory notebook.
-
-
Interpretation: Any significant deviation from the initial appearance of the compound warrants further analytical investigation or disposal of the material.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively determine the purity of the compound and identify the presence of any degradation products.
-
Materials:
-
This compound (sample to be tested)
-
Reference standard of known purity
-
HPLC-grade solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
-
Procedure:
-
Prepare a standard solution of the reference compound at a known concentration.
-
Prepare a sample solution of the test compound at the same concentration.
-
Develop an appropriate HPLC method (mobile phase composition, gradient, flow rate, detection wavelength) to achieve good separation of the main peak from any potential impurities.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Data Analysis:
-
Calculate the purity of the test sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
-
Compare the chromatogram of the test sample to that of the reference standard to identify any new peaks that may correspond to degradation products.
-
-
Causality: A decrease in the main peak area and the appearance of new peaks over time are indicative of compound degradation. This provides a quantitative measure of the compound's stability under its storage conditions.
Stability Testing Workflow
Caption: Workflow for assessing compound stability.
IV. References
-
Vertex AI Search. (n.d.). 4 - Safety Data Sheet. Retrieved January 17, 2026, from
-
BIOSYNCE. (2023, December 2). Storage method of piperidine - Knowledge. Retrieved January 17, 2026, from
-
Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Retrieved January 17, 2026, from
-
PubChem. (n.d.). Piperidine. Retrieved January 17, 2026, from
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved January 17, 2026, from
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved January 17, 2026, from
-
National Center for Biotechnology Information. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved January 17, 2026, from
-
Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET. Retrieved January 17, 2026, from
-
BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients. Retrieved January 17, 2026, from
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved January 17, 2026, from
-
Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Retrieved January 17, 2026, from
-
Ministry of Health, National Pharmaceutical Regulatory Agency. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved January 17, 2026, from
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Validation & Comparative
A Comparative Guide to PKB/Akt Inhibitors: Positioning 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and its Analogs in the Research Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of various inhibitors targeting the Protein Kinase B (PKB/Akt) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. While direct, extensive research on "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" is limited in publicly accessible literature, its core structure is closely related to a well-documented class of potent and selective ATP-competitive Akt inhibitors.[1][2] This guide will, therefore, analyze this class of compounds in the broader context of other established PKB inhibitors, offering a framework for selecting the most appropriate tool for your research needs.
The PKB/Akt Signaling Pathway: A Central Node in Cellular Regulation
The PKB/Akt pathway is a pivotal intracellular signaling cascade initiated by growth factors and hormones, leading to the activation of receptor tyrosine kinases.[3] This triggers the activation of phosphoinositide 3-kinase (PI3K), which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3][4] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt.[4] This membrane recruitment facilitates the phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[4][5]
Once activated, Akt phosphorylates a multitude of downstream substrates, influencing a wide array of cellular processes.[5][6] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[7][8]
Classes of PKB/Akt Inhibitors: A Mechanistic Overview
PKB/Akt inhibitors are broadly categorized based on their mechanism of action, primarily as ATP-competitive or allosteric inhibitors.[9][10] Understanding these distinctions is crucial for interpreting experimental results and predicting potential off-target effects.
ATP-Competitive Inhibitors
This class of inhibitors, to which the analogs of this compound belong, functions by binding to the ATP-binding pocket of the Akt kinase domain.[11][12] This direct competition with ATP prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.[13]
Key Characteristics:
-
Mechanism: Reversible or irreversible binding to the ATP pocket.[11][14]
-
Examples: AZD5363 (Capivasertib), A-443654, GSK690693.[2][15]
-
Advantages: Often potent and effective at inhibiting kinase activity.
-
Disadvantages: Potential for off-target effects due to the conserved nature of the ATP-binding pocket among various kinases.[16]
The development of compounds like those in the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series has focused on achieving high potency and selectivity for Akt over other closely related kinases, such as PKA and ROCK.[1][2]
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents Akt from adopting its active state.[7][13] These inhibitors often target the PH domain, preventing the membrane translocation and subsequent activation of Akt.[8][13]
Key Characteristics:
-
Mechanism: Bind to the PH domain, locking Akt in an inactive conformation.[13]
-
Advantages: Can offer greater selectivity compared to ATP-competitive inhibitors as the allosteric sites are often less conserved.[16] May be effective against certain mutations that confer resistance to ATP-competitive inhibitors.[18]
-
Disadvantages: May exhibit different resistance mechanisms compared to ATP-competitive inhibitors.[18]
Comparative Analysis of Representative PKB/Akt Inhibitors
The following table summarizes the key properties of selected PKB/Akt inhibitors from different classes, providing a basis for comparison.
| Inhibitor Class | Example Inhibitor | Mechanism of Action | Target Isoforms | IC50/Ki Values | Key Features | References |
| ATP-Competitive | Analogs of 4-amino-N-cyclohexylpiperidine-1-carboxamide | ATP-competitive | Pan-Akt | Nanomolar range | Orally bioavailable, potent, and selective against related kinases. | [1][2] |
| A-443654 | ATP-competitive | Pan-Akt | Ki = 160 pM (Akt1) | Potent and selective, slows tumor progression in vivo. | ||
| AZD5363 (Capivasertib) | ATP-competitive | Pan-Akt | IC50: 3 nM (Akt1), 8 nM (Akt2), 8 nM (Akt3) | Orally bioavailable, potent, and shows in vivo efficacy. | [15] | |
| Allosteric | MK-2206 | Allosteric | Akt1/2/3 | Potent and selective, has been evaluated in clinical trials. | [17] | |
| Miransertib (ARQ-092) | Allosteric | Akt1/2/3 | IC50: 2.7 nM (Akt1), 14 nM (Akt2), 8.1 nM (Akt3) | Orally bioavailable and selective. | [15] |
Experimental Protocols for Evaluating PKB/Akt Inhibitors
The following are standardized protocols for assessing the efficacy and selectivity of PKB/Akt inhibitors in a laboratory setting.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt.
Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, and 0.1 mM EGTA.
-
Enzyme and Substrate Preparation: Dilute recombinant active Akt1, Akt2, or Akt3 and a peptide substrate (e.g., Crosstide) in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, diluted enzyme, substrate, and test compound. Initiate the reaction by adding ATP (e.g., 10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Quantify the phosphorylated substrate using a suitable method, such as ADP-Glo™ Kinase Assay (Promega) or a phosphospecific antibody-based ELISA.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Western Blot Analysis
This method assesses the inhibition of Akt signaling within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines with an activated PI3K/Akt pathway) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-GSK3β, and other relevant downstream targets. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of Akt and its substrates.
Visualizing the Landscape of PKB/Akt Inhibition
The following diagrams illustrate the PKB/Akt signaling pathway and the distinct mechanisms of action of different inhibitor classes.
Caption: The PKB/Akt Signaling Pathway.
Caption: Mechanisms of ATP-Competitive vs. Allosteric Akt Inhibitors.
Conclusion
The selection of a PKB/Akt inhibitor requires careful consideration of the specific research question, the experimental system, and the desired outcome. While direct data on this compound is not extensively published, its structural similarity to potent, selective, and orally bioavailable ATP-competitive inhibitors suggests its potential as a valuable research tool. By understanding the different classes of inhibitors, their mechanisms of action, and the appropriate experimental methods for their evaluation, researchers can make informed decisions to advance our understanding of the critical role of the PKB/Akt pathway in health and disease.
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Han, E. K. et al. (2007). A-443654, a novel inhibitor of Akt/protein kinase B, induces apoptosis and suppresses tumor growth in preclinical models. Cancer Research, 67(14), 6689-6698. [Link]
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Collins, I. et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
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Collins, I. et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]
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A Comparative Analysis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and Established 5-HT2C Receptor Modulators
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive framework for characterizing the novel compound, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride, and comparing its potential pharmacological profile against well-established 5-HT2C receptor modulators. Due to the limited publicly available data on the target compound's biological activity, this document outlines a series of essential experiments to elucidate its mechanism of action and compares the potential outcomes with the known properties of the selective 5-HT2C agonist Lorcaserin , the potent agonist WAY-161503 , and the neutral antagonist Agomelatine .
Introduction to the 5-HT2C Receptor: A Key Therapeutic Target
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including key regions like the choroid plexus, hippocampus, and prefrontal cortex.[1] Its activation by serotonin is implicated in the regulation of mood, appetite, and dopamine release.[1][2] Consequently, the 5-HT2C receptor has emerged as a significant therapeutic target for a range of conditions, including obesity, psychiatric disorders, and substance use disorders.[3][4] Modulation of this receptor by agonists can promote satiety and reduce food intake, while antagonists can increase dopamine and norepinephrine levels in the frontal cortex, contributing to antidepressant effects.[5][6]
The development of selective 5-HT2C receptor modulators has been challenging due to the high homology with other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B.[2] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[3][7] Therefore, a thorough characterization of a novel compound's selectivity is paramount.
Comparative Physicochemical and Pharmacological Profiles
To initiate a comparative analysis, the fundamental physicochemical properties of this compound would first be determined and compared against the known properties of our reference compounds. Subsequently, a comprehensive pharmacological evaluation is necessary to define its activity at the 5-HT2C receptor.
Table 1: Physicochemical Properties of this compound and Reference 5-HT2C Modulators
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C12H24ClN3O | 261.79 | 1158602-24-4 |
| Lorcaserin | C11H14ClN | 195.69 | 616202-92-7 |
| WAY-161503 hydrochloride | C11H12Cl3N3O | 308.59 | 276695-22-8[8] |
| Agomelatine | C15H17NO2 | 243.30 | 138112-76-2 |
Table 2: Comparative Pharmacological Profiles at the Human 5-HT2C Receptor
| Compound | Receptor Activity | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2B |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Lorcaserin | Full Agonist | 15[9] | ~13 | ~18-fold[9] | ~104-fold[9] |
| WAY-161503 | Full Agonist | 4[8][10] | 12[8][10] | ~2-fold[8] | Variable |
| Agomelatine | Neutral Antagonist | pKi = 6.2[6] | - | Low affinity[6] | pKi = 6.6[6] |
Elucidating the 5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor primarily signals through the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: 5-HT2C receptor signaling cascade.
Experimental Protocols for Pharmacological Characterization
To determine the pharmacological profile of this compound, a tiered approach of in vitro and in vivo assays is recommended.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor.
-
Incubate the cell membranes with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Rationale: This assay is the gold standard for determining the affinity of a compound for a specific receptor. By testing against 5-HT2A and 5-HT2B receptors, we can establish the compound's selectivity profile.
2. Functional Assay: Calcium Flux Assay
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compound at the 5-HT2C receptor.
-
Methodology:
-
Culture HEK293 cells stably expressing the human 5-HT2C receptor in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to the release of intracellular calcium.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known 5-HT2C agonist (e.g., serotonin or WAY-161503) at its EC80 concentration. Measure the inhibition of the agonist-induced calcium release.
-
Data is analyzed to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Rationale: This assay directly measures a key downstream signaling event of 5-HT2C receptor activation, providing information on the compound's efficacy and potency.[11]
Caption: Workflow for characterizing a novel 5-HT2C modulator.
In Vivo Assays
1. Rodent Model of Food Intake
-
Objective: To evaluate the effect of the test compound on food intake and body weight, a hallmark of 5-HT2C receptor agonism.
-
Methodology:
-
Use diet-induced obese mice or rats.
-
Acclimatize the animals to the experimental conditions.
-
Administer the test compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Measure cumulative food intake and body weight at various time points post-administration.
-
A selective 5-HT2C antagonist (e.g., SB242084) can be co-administered to confirm that the observed effects are mediated by the 5-HT2C receptor.
-
-
Rationale: This model provides a direct in vivo measure of the compound's potential therapeutic efficacy for obesity.[9][12]
Concluding Remarks
The systematic characterization of this compound is essential to ascertain its potential as a novel 5-HT2C receptor modulator. The proposed experimental workflow, from in vitro binding and functional assays to in vivo behavioral models, will provide a comprehensive pharmacological profile. By comparing the obtained data with the well-established profiles of Lorcaserin, WAY-161503, and Agomelatine, researchers can determine its relative potency, efficacy, and selectivity. This comparative approach will be instrumental in guiding further drug development efforts and understanding the therapeutic potential of this novel chemical entity. The key to its potential success will lie in demonstrating high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes to minimize the risk of adverse effects.
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In Vivo Target Engagement of Putative Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide for Preclinical Validation
For researchers in drug development, demonstrating that a novel compound reaches and interacts with its intended molecular target within a living organism—a concept known as target engagement—is a critical milestone. This guide provides an in-depth comparison of current methodologies for validating in vivo target engagement, using the novel compound "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" as a case study. Based on its structural features, particularly the N-cyclohexylpiperidine-1-carboxamide core, we hypothesize that its primary biological target is Soluble Epoxide Hydrolase (sEH).
sEH is a key enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).[1][2] Inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neurodegenerative diseases.[1][2][3] This guide will explore and compare direct and indirect methods to confirm that our lead compound effectively engages sEH in a preclinical in vivo setting.
The Central Challenge: Moving from in vitro Potency to in vivo Efficacy
A compound may exhibit high potency in biochemical or cellular assays, but this does not guarantee therapeutic efficacy. The journey from the lab bench to a physiological response is fraught with challenges such as poor bioavailability, rapid metabolism, or inability to reach the target tissue at sufficient concentrations. Therefore, robust in vivo target engagement studies are essential to bridge this gap, providing confidence that the compound is hitting its mark before committing to extensive efficacy trials.
Comparative Analysis of In Vivo Target Engagement Methodologies for sEH
We will compare three principal approaches to validate the engagement of "this compound" with sEH in animal models:
-
Direct Target Occupancy Measurement: Cellular Thermal Shift Assay (CETSA)
-
Pharmacodynamic (PD) Biomarker Analysis: EET/DHET Ratio Quantification
-
Advanced Imaging Techniques: Positron Emission Tomography (PET)
The choice of method depends on the specific research question, available resources, and the stage of preclinical development.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in a physiological context.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7]
Causality of Experimental Choices: By binding to sEH, "this compound" is expected to increase the protein's stability, making it more resistant to heat-induced denaturation. This stabilization can be quantified and serves as a direct measure of target engagement. CETSA is particularly valuable as it can be performed on tissues harvested from treated animals, providing direct evidence of target binding at the site of action.[4][8]
Caption: Workflow for in vivo CETSA to validate target engagement.
-
Animal Dosing: Administer "this compound" (e.g., at 10, 30, and 100 mg/kg) and a vehicle control to cohorts of mice.
-
Tissue Collection: At a predetermined time point (based on pharmacokinetics), euthanize the animals and harvest relevant tissues where sEH is expressed (e.g., liver, kidney, brain).[1]
-
Homogenization: Homogenize the tissues in a suitable buffer containing protease inhibitors.
-
Heating: Aliquot the tissue homogenates and heat them at a range of temperatures (e.g., 45°C to 70°C) for a fixed duration (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble sEH using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble sEH against temperature for both the vehicle and drug-treated groups. A shift in the melting curve to higher temperatures for the treated group indicates target stabilization and thus, engagement.
Method 2: Pharmacodynamic (PD) Biomarker Analysis
This indirect method measures the downstream biochemical consequences of target engagement. For an sEH inhibitor, successful engagement will lead to a decrease in the hydrolysis of EETs to DHETs.[9] Therefore, the ratio of EETs to DHETs in plasma or tissues serves as a robust pharmacodynamic biomarker of sEH activity.[9]
Causality of Experimental Choices: An increased EET/DHET ratio is a direct functional readout of sEH inhibition.[9] This method provides a quantitative measure of the compound's biological effect on its target's activity in vivo, which can be correlated with dose and exposure levels.
Caption: Workflow for PD biomarker analysis of sEH inhibition.
-
Animal Dosing and Sample Collection: Dose animals as described for CETSA. Collect blood (for plasma) and/or tissues at various time points post-dose to establish a time-course of the effect.
-
Lipid Extraction: Extract the lipids from the plasma or tissue homogenates using a suitable organic solvent mixture (e.g., Folch method).
-
Solid Phase Extraction (SPE): Purify the extracted lipids using SPE to isolate the oxylipin fraction containing EETs and DHETs.
-
LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to separate and quantify the different regioisomers of EETs and their corresponding DHETs.
-
Data Analysis: For each corresponding pair (e.g., 14,15-EET and 14,15-DHET), calculate the ratio. Compare the ratios between vehicle and treated groups. A dose-dependent increase in the EET/DHET ratio confirms functional target engagement.
Method 3: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the real-time visualization and quantification of a radiolabeled molecule's distribution and target binding in a living animal.[10][11][12] To apply this method, a PET tracer that specifically binds to sEH is required. A known sEH PET tracer is [¹⁸F]FNDP.[10][11][12][13][14]
Causality of Experimental Choices: In a PET study, "this compound" would be used as a "cold" competitor. By pre-dosing with our test compound, we can observe a reduction in the binding of the radiotracer [¹⁸F]FNDP to sEH in target tissues like the brain. This displacement provides quantitative evidence of target occupancy.[11][12]
Caption: Workflow for a PET competition study to determine target occupancy.
-
Baseline Scan: Anesthetize the animal (e.g., a non-human primate or rodent) and perform a dynamic PET scan after intravenous injection of the sEH radiotracer [¹⁸F]FNDP.[10][12]
-
Competition Scan: On a separate day, administer a dose of "this compound". After a suitable pre-incubation time (based on its PK), inject the [¹⁸F]FNDP tracer and perform a second dynamic PET scan.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in tissues known to express sEH (e.g., brain regions).
-
Kinetic Modeling: Apply kinetic models to the PET data to calculate the tracer's binding potential or volume of distribution (Vₜ) in the ROIs for both the baseline and competition scans.
-
Target Occupancy Calculation: The percentage of target occupancy (TO) can be calculated using the formula: TO (%) = 100 * (Vₜ_baseline - Vₜ_competition) / Vₜ_baseline.
Data Summary and Comparison
| Methodology | Principle | Type of Data | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6][7] | Direct measure of target binding in tissues. | Direct physical evidence of engagement; applicable to any tissue; no need for specific probes other than an antibody. | Terminal procedure; lower throughput; may not reflect functional activity. |
| PD Biomarker Analysis | Measures downstream effects of target modulation (EET/DHET ratio).[9] | Indirect, functional measure of target inhibition. | Reflects functional consequence of engagement; highly quantitative; can be performed on plasma (less invasive). | Indirect (assumes the effect is solely due to target engagement); requires sensitive bioanalytical methods (LC-MS/MS). |
| PET Imaging | Competitive displacement of a radiolabeled ligand from the target.[11][12] | Direct, quantitative measure of target occupancy in real-time. | Non-invasive (allows for longitudinal studies in the same animal); provides spatial distribution of engagement; highly quantitative. | Requires a specific, validated radiotracer; expensive; requires specialized facilities and expertise; lower throughput. |
Conclusion and Recommendations
Validating in vivo target engagement is a non-negotiable step in preclinical drug development. For a novel putative sEH inhibitor like "this compound," a multi-pronged approach is recommended for a comprehensive and robust validation package.
-
Initial Confirmation: Begin with PD Biomarker Analysis . Measuring the EET/DHET ratio in plasma is a relatively high-throughput and cost-effective method to confirm that the compound has the intended functional effect in vivo and to establish a dose-response relationship.
-
Direct Proof of Binding: Follow up with in vivo CETSA in a key target tissue (e.g., liver). This will provide direct, physical evidence that the observed functional effect is due to the compound binding to sEH, thus de-risking the possibility of off-target effects.
-
Advanced Characterization: For compounds progressing towards clinical development, especially those targeting the central nervous system, PET imaging offers the most sophisticated and translatable data. It provides invaluable, non-invasive quantification of target occupancy that can directly inform dose selection for human trials.[14]
By strategically combining these methodologies, researchers can build a compelling and self-validating data package that confirms not only if a compound reaches its target, but also how it affects its function in a complex biological system, thereby paving the way for successful clinical translation.
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Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. [Link]
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structure-activity relationship (SAR) studies of "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" analogues
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogues of 4-amino-N-cyclohexylpiperidine-1-carboxamide, a scaffold with potential across various therapeutic areas. Drawing upon field-proven insights and experimental data from related compound series, this document aims to empower researchers to rationally design more potent and selective therapeutic agents.
Introduction: The Versatile Piperidine Carboxamide Scaffold
The piperidine carboxamide core is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and investigational agents.[1] Its prevalence is due to favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug-target interactions and pharmacokinetic profiles.[1] The specific compound, 4-amino-N-cyclohexylpiperidine-1-carboxamide, presents three key regions for chemical modification: the 4-amino group on the piperidine ring, the N-cyclohexyl group of the carboxamide, and the piperidine ring itself. Understanding how alterations in these regions impact biological activity is the central focus of this guide.
While direct and extensive SAR studies on 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride are not abundantly available in the public domain, we can extrapolate and build a predictive SAR model by examining closely related piperidine carboxamide analogues that have been extensively studied for various biological targets. This guide will synthesize findings from research on antimelanoma agents, anaplastic lymphoma kinase (ALK) inhibitors, antimalarials, and protein kinase B (PKB/Akt) inhibitors to provide a comprehensive overview.
General Principles of Piperidine Carboxamide SAR
Before delving into specific therapeutic targets, it's essential to grasp the general SAR principles that have emerged from the study of piperidine carboxamide derivatives. These principles provide a foundational understanding for designing new analogues.
DOT Script for General SAR Principles of Piperidine Carboxamides
Figure 1. Key Structural Regions for SAR Studies
Comparative SAR Analysis Across Therapeutic Targets
This section will compare the SAR of piperidine carboxamide analogues in four distinct therapeutic areas. By examining how similar structural changes affect activity against different targets, we can identify both target-specific and more universal SAR trends.
Antimelanoma Activity: Inducing Senescence in Cancer Cells
Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[2][3][4] While the core scaffold is a regioisomer of our topic compound (piperidine-3-carboxamide vs. piperidine-1-carboxamide), the SAR findings offer valuable insights.
A key study identified a hit compound that was subsequently optimized.[2] The SAR of these analogues revealed several critical features:
-
Piperidine Carboxamide Position: The piperidine-3-carboxamide moiety was found to be crucial for activity. The corresponding piperidine-4-carboxamide regioisomer was inactive, suggesting that the spatial arrangement of the carboxamide relative to the rest of the molecule is critical for interacting with the biological target.[2]
-
Stereochemistry: The S-enantiomer of the optimized compounds demonstrated significantly higher potency, highlighting the importance of stereochemistry in target engagement.[2]
-
N-Aryl Substituent: Modifications to the N-aryl group had a profound impact on activity. The introduction of a pyridine ring in this position, coupled with a pyrrole group at another position, led to a compound with an IC50 of 0.03 µM against A375 melanoma cells.[2]
Table 1: SAR of N-Arylpiperidine-3-carboxamide Analogues as Antimelanoma Agents
| Compound ID | R1 (N-Aryl) | R2 (Other) | A375 IC50 (µM) | Reference |
| Hit 1 | Phenyl | H | >10 | [2] |
| 54 | Pyridine | Pyrrole | 0.03 | [2] |
| 12 | Phenyl | H | Inactive | [2] |
(Note: Compound 12 is a piperidine-4-carboxamide regioisomer)
Anaplastic Lymphoma Kinase (ALK) Inhibition
Piperidine carboxamides have been identified as potent and selective inhibitors of ALK, a receptor tyrosine kinase implicated in several cancers.[5][6][7] High-throughput screening identified a piperidine carboxamide hit with an ALK IC50 of 0.174 µM.[5][6][8] Subsequent SAR studies focused on optimizing both sides of the molecule.
-
DFG-Shifted Conformation: X-ray crystallography revealed that the hit compound binds to an unusual "DFG-shifted" conformation of the ALK kinase domain, providing access to an extended hydrophobic pocket.[5][6][8] This highlights the importance of designing compounds that can stabilize specific kinase conformations.
-
Rapid Parallel Optimization: The SAR was explored through rapid parallel synthesis, allowing for the efficient evaluation of a wide range of substituents. This approach led to the development of molecules with improved potency and selectivity over related kinases like IGF1R.[5][6][8]
-
Anti-Crizotinib Resistance: Further studies on 2-amino-4-(1-piperidine) pyridine derivatives have led to the discovery of compounds with potent activity against crizotinib-resistant ALK mutants, such as ALKL1196M.[9]
Table 2: SAR of Piperidine Carboxamide Analogues as ALK Inhibitors
| Compound ID | Key Structural Features | ALK IC50 (nM) | Reference |
| Hit 1 | Piperidine carboxamide core | 174 | [5][6][8] |
| 2e | 2-amino-4-(1-piperidine) pyridine derivative | 41.3 (L1196M) | [9] |
Antimalarial Activity: Targeting Plasmodium falciparum
The piperidine carboxamide scaffold has also yielded potent antimalarial agents. A phenotypic screen identified a piperidine carboxamide with sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum.[10]
-
Proteasome Inhibition: The mechanism of action for these compounds was identified as inhibition of the P. falciparum 20S proteasome.[10]
-
Species Selectivity: Importantly, these inhibitors showed species selectivity, with minimal activity against the human proteasome. This selectivity is crucial for minimizing off-target toxicity.
-
Oral Efficacy: Optimized analogues demonstrated oral efficacy in a mouse model of human malaria, highlighting the favorable pharmacokinetic properties of this scaffold.[10]
Table 3: SAR of Piperidine Carboxamide Analogues as Antimalarial Agents
| Compound ID | Key Structural Features | P. falciparum 3D7 IC50 (nM) | Reference |
| 12d | 1,4-disubstituted piperidine | 13.64 | [11] |
| 13b | 1,4-disubstituted piperidine | 4.19 | [11] |
Protein Kinase B (PKB/Akt) Inhibition
A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective and orally active inhibitors of PKB, a key node in cell survival signaling pathways that is often deregulated in cancer.[1][12][13][14][15][16] This series is particularly relevant to our topic compound due to the shared 4-aminopiperidine core.
-
Linker Variation: The key innovation in this series was the variation of the linker between the piperidine ring and a lipophilic substituent. Replacing a direct benzyl linkage with a carboxamide linker led to compounds with improved oral bioavailability.[12][13][14]
-
Lipophilic Substitution: Optimization of the lipophilic substituent on the carboxamide provided nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related kinase PKA.[1][12][13]
-
In Vivo Antitumor Activity: Representative compounds from this series demonstrated in vivo antitumor activity in human tumor xenograft models at well-tolerated doses.[12][13][14]
Table 4: SAR of 4-Aminopiperidine Carboxamide Analogues as PKB Inhibitors
| Compound ID | Linker | R (Lipophilic Group) | PKB IC50 (nM) | PKA IC50 (nM) | Reference |
| Analogue A | Benzyl | 4-Chlorophenyl | 18 | 500 | [12] |
| Analogue B | Carboxamide | Substituted Phenyl | <10 | >1000 | [12] |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 4-Amino-N-cyclohexylpiperidine-1-carboxamide Analogues
The synthesis of analogues can be achieved through standard amide coupling reactions. A representative procedure is outlined below.
DOT Script for General Synthesis Workflow
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A Comprehensive Guide to the Comparative Analysis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth comparative analysis of the racemic mixture of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and its constituent enantiomers. In the absence of direct comparative studies in the public domain for this specific molecule, this document outlines the critical importance of such an analysis, proposes a robust experimental framework for the separation and characterization of the enantiomers, and provides detailed, field-proven protocols.
The Imperative of Chirality in Drug Development: Beyond the Racemate
Many pharmaceuticals are chiral, existing as enantiomers—molecules that are non-superimposable mirror images of each other. While they often share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of the human body can differ significantly.[1][2][3][4] This stereoselectivity can lead to profound differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body).[5][6][7][8][9]
One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[10] The practice of developing a single, therapeutically active enantiomer from a previously marketed racemic mixture is known as a "chiral switch".[10][11][12][13][14] This approach can lead to drugs with improved efficacy, better safety profiles, and more predictable dose-responses.[8][13][15]
For this compound, a molecule with a chiral center at the 4-position of the piperidine ring, a comparative analysis of its enantiomers is therefore not merely an academic exercise but a critical step in its potential development as a therapeutic agent.
Hypothetical Physicochemical and Pharmacological Differentiation
Based on established principles of stereochemistry, we can hypothesize the following potential differences between the (R)- and (S)-enantiomers of this compound.
Physicochemical Properties
| Property | Racemic Mixture | (R)-enantiomer | (S)-enantiomer | Rationale |
| Melting Point | Variable | Identical to (S) | Identical to (R) | Enantiomers have identical physical properties.[1][2][3] The racemate may have a different melting point.[16] |
| Boiling Point | Variable | Identical to (S) | Identical to (R) | Enantiomers have identical physical properties.[1][2][3] |
| Solubility (in achiral solvents) | Variable | Identical to (S) | Identical to (R) | Enantiomers have identical solubility in achiral media.[1][3] |
| Optical Rotation | 0° | Equal in magnitude, opposite in sign to (S) | Equal in magnitude, opposite in sign to (R) | Enantiomers rotate plane-polarized light in opposite directions.[1][3] |
Pharmacological Properties
| Property | (R)-enantiomer | (S)-enantiomer | Rationale |
| Receptor Binding Affinity (Ki) | Potentially Higher/Lower | Potentially Higher/Lower | The chiral center can lead to a better or worse fit in the chiral binding pocket of a receptor.[17] |
| Functional Activity (EC50/IC50) | Potentially More/Less Potent | Potentially More/Less Potent | Differences in binding affinity often translate to differences in functional potency.[8] |
| Efficacy (Emax) | Potentially Agonist/Antagonist/Inverse Agonist | Potentially Agonist/Antagonist/Inverse Agonist | Enantiomers can have qualitatively different effects on receptor signaling. |
| Off-Target Activity | Potentially Different Profile | Potentially Different Profile | Stereoselectivity applies to off-target interactions as well, impacting the side-effect profile.[15] |
| Metabolism | Potentially Different Rates and Pathways | Potentially Different Rates and Pathways | Metabolic enzymes are chiral and can preferentially metabolize one enantiomer over the other.[5][18] |
| Toxicity | Potentially Higher/Lower | Potentially Higher/Lower | The distomer may be responsible for unwanted toxic effects.[9] |
Experimental Blueprint for Enantiomer Characterization
A systematic approach is required to isolate and characterize the individual enantiomers of this compound.
Chiral Separation: Isolating the Enantiomers
The first critical step is the separation of the racemic mixture into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry-standard techniques for chiral separations.[19][20][21][22]
Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[19][22][23]
-
Column Screening:
-
Dissolve the racemic standard in an appropriate solvent (e.g., methanol).
-
Screen a panel of chiral stationary phases (CSPs) such as polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS).
-
Use a generic gradient with carbon dioxide as the mobile phase and a modifier like methanol or ethanol with a basic additive (e.g., diethylamine) to improve peak shape.
-
-
Method Optimization:
-
Once a promising CSP is identified, optimize the separation by adjusting:
-
Co-solvent percentage: To modulate retention and selectivity.
-
Back pressure and temperature: To fine-tune the mobile phase properties.
-
Flow rate: To balance resolution and analysis time.
-
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative SFC system.
-
Collect the separated enantiomeric fractions.
-
Evaporate the solvent to obtain the purified enantiomers.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (%ee) of each fraction using the optimized analytical SFC method.
-
Assess the chemical purity using a standard reversed-phase HPLC method.
-
Pharmacological Profiling
Once the enantiomers are isolated and their purity confirmed, a comprehensive pharmacological evaluation is necessary. The following protocols are based on standard assays for characterizing compounds that may interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-based molecules.
This assay determines the affinity of each enantiomer for a specific target receptor.[24][25][26][27]
-
Preparation:
-
Prepare cell membranes expressing the target receptor.
-
Select a suitable radioligand for the target receptor.
-
-
Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled competing ligand).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test enantiomer.
-
Plot the specific binding against the logarithm of the enantiomer concentration to generate a competition curve.
-
Determine the IC50 (concentration that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) for each enantiomer.
-
This assay is used to determine if the enantiomers act as agonists or antagonists at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP).[28][29][30][31][32]
-
Cell Culture:
-
Culture cells expressing the target GPCR.
-
-
Assay:
-
Agonist mode: Treat the cells with varying concentrations of each enantiomer and measure the resulting cAMP levels.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of each enantiomer, then stimulate with a known agonist at its EC80 concentration and measure the inhibition of the agonist-induced cAMP response.
-
-
Detection:
-
Use a commercial cAMP assay kit (e.g., HTRF, luminescence-based) to quantify intracellular cAMP levels according to the manufacturer's instructions.
-
-
Data Analysis:
-
Agonist mode: Plot the cAMP response against the logarithm of the enantiomer concentration to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist mode: Plot the inhibition of the agonist response against the logarithm of the enantiomer concentration to determine the IC50.
-
This assay is suitable for Gq-coupled GPCRs, which signal through the release of intracellular calcium.[33][34][35][36][37]
-
Cell Preparation:
-
Culture cells expressing the target Gq-coupled GPCR in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
-
Assay:
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add varying concentrations of each enantiomer (for agonist testing) or a fixed concentration of agonist in the presence of varying concentrations of each enantiomer (for antagonist testing).
-
Measure the change in fluorescence in real-time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Plot the response against the logarithm of the enantiomer concentration to determine EC50/IC50 values.
-
If the target is an ion channel, the patch-clamp technique provides the most direct measure of channel modulation.[38][39][40][41][42]
-
Cell Preparation:
-
Use isolated cells expressing the ion channel of interest.
-
-
Recording:
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (whole-cell configuration).
-
Clamp the membrane potential at a specific voltage and record the ionic currents flowing through the channels.
-
-
Drug Application:
-
Apply varying concentrations of each enantiomer to the cell and record the effect on the ion channel currents (e.g., inhibition or potentiation).
-
-
Data Analysis:
-
Measure the change in current amplitude at each concentration.
-
Plot the percentage of inhibition or potentiation against the logarithm of the enantiomer concentration to determine the IC50 or EC50.
-
Conclusion: A Path to Informed Drug Development
While direct comparative data for the enantiomers of this compound is not currently available, this guide provides a comprehensive framework for its investigation. The principles of stereochemistry strongly suggest that a thorough comparative analysis is essential for any further development of this compound.[4][8][17] By following the detailed protocols for chiral separation and pharmacological profiling outlined herein, researchers can elucidate the distinct properties of each enantiomer, paving the way for the development of a potentially safer and more effective therapeutic agent. The U.S. Food and Drug Administration (FDA) and other regulatory bodies encourage the early characterization of stereoisomers in drug development, making this a critical and necessary endeavor.[43][44][45]
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Enantiomers: Understanding their Physical and Chemical Properties. (n.d.). Research and Reviews. Retrieved from [Link]
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Chiral switch. (2023, November 29). In Wikipedia. [Link]
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Physical Properties of Enantiomers vs. Diastereomers. (n.d.). In Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link]
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The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025, August 1). DrugPatentWatch. Retrieved from [Link]
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Properties of Enantiomers and Distreiomers. (n.d.). Physics Wallah. Retrieved from [Link]
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cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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Chiral Switch: Unlocking the Potential of Single Enantiomers. (2025, January 19). Chiralpedia. Retrieved from [Link]
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Properties Of Enantiomers. (n.d.). LogosCorp. Retrieved from [Link]
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Physical Properties of Enantiomers. (n.d.). In Organic Chemistry: Stereochemical and Conformational Isomerism. Pharmacy 180. Retrieved from [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved from [Link]
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Patch-Clamp Electrophysiology. (n.d.). In Neuroscience: Canadian 2nd Edition Open Textbook. The Claremont Colleges Pressbooks. Retrieved from [Link]
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Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved from [Link]
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Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved from [Link]
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- Crom, W. R. (1992). Effect of chirality on pharmacokinetics and pharmacodynamics. American journal of hospital pharmacy, 49 Suppl 1, S9–S14.
- Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16-18.
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Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018, August 17). BioPharma Services Inc. Retrieved from [Link]
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Chiral Pharmacology: The Mirror Image of Drug Development. (2025, April 15). Chiralpedia. Retrieved from [Link]
- Asghar, W., & Yawer, M. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 143-149.
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Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
- Perkins, J. R., & Kii, I. (2020). An Introduction to Patch Clamp Recording. Methods in molecular biology (Clifton, N.J.), 2188, 1–17.
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Development of New Stereoisomeric Drugs. (1992, May 1). U.S. Food and Drug Administration. Retrieved from [Link]
- Pham-Huy, C., et al. (2008). Chiral Drugs: An Overview. International Journal of Biomedical Science, 4(2), 85-100.
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9.
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What is the application of stereochemistry in drug design?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]
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Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017, March 16). American Pharmaceutical Review. Retrieved from [Link]
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Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017, May 4). Health Canada. Retrieved from [Link]
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Episode 5: Choosing the Right Twin: Regulatory Expectations for Single Enantiomers. (2025, May 29). Chiral Science. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel small molecule, 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to identifying potential off-target interactions, a critical step in preclinical safety assessment and lead candidate optimization. By leveraging both in silico predictions and a tiered in vitro and ex vivo experimental strategy, this guide aims to provide a robust methodology for de-risking this chemical entity and understanding its broader pharmacological footprint.
The core structure of this compound, featuring a piperidine ring, a carboxamide linker, and a cyclohexyl moiety, is prevalent in a variety of bioactive molecules. This structural similarity to known pharmacophores necessitates a thorough investigation into its potential interactions with a wide range of biological targets. This guide will compare and contrast various experimental approaches to elucidate a comprehensive selectivity profile.
Introduction: The Rationale for Cross-Reactivity Profiling
Early and comprehensive cross-reactivity profiling is paramount in modern drug discovery. Unforeseen off-target interactions are a leading cause of project attrition, leading to toxicity, diminished efficacy, and costly late-stage failures. For a novel compound such as this compound, a systematic evaluation of its selectivity is not merely a regulatory requirement but a foundational element of its scientific validation.
This guide will detail a multi-pronged approach, beginning with computational predictions to generate initial hypotheses, followed by a tiered experimental cascade to confirm and quantify potential interactions. The causality behind experimental choices will be explained, ensuring a self-validating and scientifically rigorous process.
In Silico Profiling: A Starting Point for Hypothesis Generation
Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods can provide valuable initial insights into the potential cross-reactivity of this compound. These computational approaches compare the structural and physicochemical properties of the test compound against databases of known ligands and their biological targets.
Several predictive software platforms and web servers can be utilized for this purpose. These tools employ algorithms based on chemical similarity, pharmacophore modeling, and machine learning to predict potential protein targets.[1][2]
Recommended In Silico Workflow:
-
Chemical Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify compounds with high structural similarity to this compound that have known biological activities. This can provide initial clues about potential target classes.
-
Pharmacophore-Based Screening: Employ pharmacophore models derived from known binders of various target families (e.g., GPCRs, kinases, ion channels) to screen the test compound. This can identify potential interactions even with structurally diverse proteins that share common binding features.
-
Target Prediction Servers: Leverage web-based tools that predict a spectrum of potential targets based on the compound's 2D structure. These servers often provide a ranked list of potential targets with associated confidence scores.
It is crucial to interpret in silico predictions with caution. They are intended to generate hypotheses, not to provide definitive evidence of interaction. Experimental validation is always required.
In Vitro Cross-Reactivity Profiling: A Tiered Experimental Approach
A tiered approach to in vitro profiling allows for a cost-effective and efficient evaluation of a compound's selectivity. This typically begins with broad panel screening at a single high concentration, followed by concentration-response studies for any identified "hits" to determine potency.
Tier 1: Broad Panel Screening
The initial step involves screening this compound against a large panel of receptors, enzymes, ion channels, and transporters at a fixed, high concentration (e.g., 10 µM). This provides a broad overview of potential off-target interactions. Commercial services from companies like Eurofins Discovery or Charles River Laboratories offer comprehensive profiling panels.
Table 1: Example of a Broad Panel for Cross-Reactivity Screening
| Target Class | Representative Targets | Assay Type |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic | Radioligand Binding |
| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Enzyme Inhibition |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Electrophysiology/Binding |
| Transporters | DAT, SERT, NET | Radioligand Uptake |
| Nuclear Receptors | ER, AR, GR | Ligand Binding |
| Enzymes | COX-1, COX-2, PDE family, CYP450 family | Enzyme Inhibition |
Tier 2: Concentration-Response and Potency Determination
Any target showing significant inhibition or binding (typically >50% at 10 µM) in the broad panel screen should be further investigated through concentration-response studies. This allows for the determination of the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), providing a quantitative measure of the compound's potency at the off-target.
Experimental Protocols
This protocol provides a general framework for assessing the binding of this compound to a specific G-protein coupled receptor.
Objective: To determine the binding affinity (Ki) of the test compound for a selected GPCR.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from a stable cell line or tissue homogenate.
-
Assay Buffer: Prepare a suitable binding buffer containing protease inhibitors.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target receptor.
-
Competition Binding:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Incubate at a specific temperature and for a sufficient duration to reach equilibrium.
-
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Interaction with the hERG potassium channel is a critical safety liability due to the risk of QT prolongation and cardiac arrhythmias.[3]
Objective: To evaluate the inhibitory effect of the test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology Setup: Utilize a manual or automated patch-clamp system.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application:
-
Record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG currents at each concentration after steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a hERG Patch-Clamp Assay.
Cellular and Phenotypic Screening: Assessing Functional Consequences
While binding and enzyme assays are crucial for identifying direct interactions, cellular and phenotypic assays provide insights into the functional consequences of these interactions in a more physiologically relevant context.[4]
Recommended Cellular Assays:
-
Cytotoxicity Assays: Evaluate the general toxicity of the compound in various cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) using assays such as MTT or LDH release.
-
Signaling Pathway Analysis: If a specific off-target is identified (e.g., a particular kinase), assess the impact of the compound on the downstream signaling pathway using techniques like Western blotting for phosphorylated proteins or reporter gene assays.
-
High-Content Imaging: This powerful technique can simultaneously assess multiple cellular parameters (e.g., cell morphology, viability, organelle health, protein localization) in response to compound treatment, providing a rich dataset for identifying unexpected phenotypic changes.
Comparative Analysis and Interpretation of Results
The ultimate goal of cross-reactivity profiling is to generate a selectivity index for the compound. This is typically expressed as the ratio of the IC50 or Ki for the off-target to the IC50 or EC50 for the primary target. A larger selectivity index indicates a more selective compound.
Table 2: Example of a Comparative Selectivity Profile
| Target | IC50 / Ki (nM) | Selectivity Index (Off-target IC50 / Primary Target EC50) |
| Primary Target X | 10 (EC50) | - |
| Off-Target A | 1,000 (IC50) | 100-fold |
| Off-Target B | 5,000 (Ki) | 500-fold |
| hERG Channel | >10,000 (IC50) | >1000-fold |
A selectivity window of at least 100-fold is often considered desirable for a lead compound, although this can be target and indication-dependent.
Conclusion and Future Directions
The cross-reactivity profiling of this compound is a critical endeavor to ensure its safety and efficacy as a potential therapeutic agent. The systematic, tiered approach outlined in this guide, combining in silico prediction with in vitro and cellular assays, provides a robust framework for a comprehensive assessment.
The insights gained from these studies will be invaluable for guiding lead optimization efforts, informing the design of subsequent in vivo toxicology studies, and ultimately contributing to the development of a safer and more effective medicine. Adherence to regulatory guidelines, such as those from the ICH, is essential throughout this process to ensure the quality and reliability of the data generated.[5][6][7]
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A Researcher's Guide to the Pharmacokinetic and Pharmacodynamic Profiling of Novel Piperidine Carboxamides: A Comparative Analysis
In the landscape of modern drug discovery, the piperidine carboxamide scaffold has emerged as a versatile and promising structural motif. Molecules incorporating this core have demonstrated potential across diverse therapeutic areas, from oncology to pain management.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel piperidine carboxamide, using "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" as a representative investigational compound.
While specific data for this exact molecule is not yet in the public domain, this guide will leverage data from structurally related compounds and established industry-standard protocols to provide a robust methodology for its evaluation. We will compare its potential profile to that of established drugs acting on similar biological targets, such as proteasome inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, thereby offering a predictive and comparative context for your research.
Part 1: The Pharmacokinetic Journey - From Benchtop to In Vivo Reality
A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to predicting its clinical success. The following sections detail the essential in vitro and in vivo assays required to build a comprehensive PK profile for our investigational compound.
In Vitro ADME & Safety Profiling: The First Line of Investigation
Before advancing to costly and complex in vivo studies, a panel of in vitro assays must be conducted to assess the fundamental drug-like properties of "this compound".
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[4][5][6]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Reagents:
-
Prepare a stock solution of "this compound" (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, pre-warm HLM and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the test compound to the HLM/NADPH mixture (final concentration typically 1 µM).
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
-
Causality Behind Experimental Choices: The use of pooled human liver microsomes provides a representation of the average metabolic capacity of the human population. The inclusion of a NADPH regenerating system is crucial as it provides the necessary cofactors for cytochrome P450 (CYP) enzyme activity, the major drivers of Phase I metabolism.[5]
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[8][9][10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[10]
-
-
Permeability Assessment:
-
Conduct the assay in two directions: apical (A) to basolateral (B) to assess absorption, and basolateral (B) to apical (A) to assess efflux.
-
Add the test compound to the donor chamber (apical or basolateral).
-
At specified time points, collect samples from the receiver chamber.
-
-
Analysis:
-
Quantify the concentration of the test compound in the receiver chamber using LC-MS/MS.
-
-
Data Interpretation:
-
Calculate the apparent permeability coefficient (Papp).[10]
-
The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.
-
Causality Behind Experimental Choices: The 21-day culture period is essential for Caco-2 cells to differentiate and form tight junctions, mimicking the barrier properties of the intestinal epithelium.[9] Measuring permeability in both directions is critical to identify compounds that may be actively pumped out of the cells, a common mechanism of poor oral absorption.
Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[11][12]
Experimental Protocol: CYP Inhibition Assay
-
Incubation: Incubate the test compound with human liver microsomes, a specific CYP probe substrate, and NADPH.[13][14]
-
Analysis: Measure the formation of the probe substrate's metabolite via LC-MS/MS.
-
Data Interpretation: A decrease in metabolite formation indicates inhibition. Calculate the IC50 value for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[15]
hERG Channel Inhibition: Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia.[16][17][18]
Experimental Protocol: hERG Safety Assay (Automated Patch Clamp)
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in the presence of increasing concentrations of the test compound.[17]
-
Data Interpretation: Determine the IC50 value for hERG channel inhibition.
Workflow for In Vitro ADME & Safety Profiling
Caption: Workflow for initial in vitro ADME and safety assessment.
In Vivo Pharmacokinetics: The Whole-Animal Perspective
Following favorable in vitro data, the next step is to evaluate the compound's behavior in a living organism, typically rodents.[19][20][21]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or CD-1 mice.[21][22]
-
Dosing:
-
Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
The IV dose provides data on distribution and elimination, while the PO dose assesses oral absorption.
-
-
Blood Sampling:
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use software like Phoenix WinNonlin to calculate key PK parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Oral bioavailability (%F)
-
-
Causality Behind Experimental Choices: The inclusion of both IV and PO arms is essential. The IV data allows for the determination of fundamental disposition parameters, while a comparison of the AUC from PO and IV administration is used to calculate the absolute oral bioavailability, a key parameter for any aspiring oral drug.
Part 2: Unraveling the Pharmacodynamics - Mechanism of Action
The piperidine carboxamide scaffold has been associated with several biological targets. For this guide, we will consider two plausible mechanisms of action based on published literature for similar compounds: inhibition of the proteasome and antagonism of the TRPV1 channel.[1][3]
Target-Based Assays
If "this compound" is hypothesized to be a proteasome inhibitor, its activity can be quantified using a cell-free enzymatic assay.
Experimental Protocol: Proteasome Activity Assay
-
Enzyme and Substrate: Use purified human 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
-
Incubation: Incubate the proteasome with varying concentrations of the test compound.
-
Reaction Initiation: Add the fluorogenic substrate.
-
Detection: Measure the fluorescence signal over time.
-
Data Interpretation: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the proteasome's activity.
If the compound is a potential TRPV1 antagonist, a radioligand binding assay can determine its affinity for the receptor.[24]
Experimental Protocol: TRPV1 Radioligand Binding Assay
-
Receptor Source: Use cell membranes from a cell line overexpressing human TRPV1.
-
Radioligand: Use a known TRPV1 antagonist radiolabeled with tritium (e.g., [³H]-Capsaicin).
-
Competitive Binding: Incubate the membranes with the radioligand and increasing concentrations of the test compound.
-
Separation: Separate bound from free radioligand using filtration.
-
Detection: Quantify the bound radioactivity using liquid scintillation counting.
-
Data Interpretation: Calculate the Ki (inhibitory constant), which reflects the binding affinity of the compound for the TRPV1 receptor.
Cellular Functional Assays
Cellular assays are crucial to confirm that the target engagement observed in biochemical assays translates to a functional effect in a more biologically relevant context.
Experimental Protocol: Cellular Assay for Proteasome Inhibition
-
Cell Line: Use a relevant cancer cell line (e.g., multiple myeloma cell line RPMI-8226).
-
Treatment: Treat the cells with increasing concentrations of the test compound.
-
Endpoint: Measure cell viability after 72 hours using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Data Interpretation: Calculate the EC50 value, the concentration that causes a 50% reduction in cell viability.
Experimental Protocol: Cellular Assay for TRPV1 Antagonism
-
Cell Line: Use a cell line expressing human TRPV1 (e.g., HEK293-hTRPV1).
-
Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay:
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Interpretation: Determine the IC50 of the compound for inhibiting the capsaicin-induced calcium influx.
Part 3: Comparative Analysis - Benchmarking Against the Competition
To put the potential profile of "this compound" into perspective, we will compare its hypothetical data with that of established drugs.
Scenario 1: As a Proteasome Inhibitor
Here, we compare our investigational compound to Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma.[25]
| Parameter | "this compound" (Hypothetical) | Bortezomib (Reference) | Desired Profile for an Improved Drug |
| Pharmacodynamics | |||
| Proteasome IC50 | 10 nM | 3.8 nM[25] | Potent inhibition (<10 nM) |
| Cell Viability EC50 | 50 nM | ~10 nM | High cellular potency |
| Pharmacokinetics | |||
| Oral Bioavailability | 40% | Low (administered IV/SC) | High oral bioavailability (>50%) |
| Half-life (t½) | 8 hours | ~9-15 hours (IV) | Moderate half-life for convenient dosing |
| CYP Inhibition (IC50) | >10 µM | Moderate inhibitor of some CYPs | Low potential for drug-drug interactions (>10 µM) |
| hERG Inhibition (IC50) | >10 µM | Low risk | Low cardiotoxicity risk (>10 µM) |
Scenario 2: As a TRPV1 Antagonist
In this scenario, we compare our compound to a clinical-stage TRPV1 antagonist, NEO6860.[26]
| Parameter | "this compound" (Hypothetical) | NEO6860 (Reference) | Desired Profile for an Improved Drug |
| Pharmacodynamics | |||
| TRPV1 Binding Ki | 5 nM | Not reported, but potent | High affinity (<10 nM) |
| Functional IC50 | 20 nM | Potent antagonist activity | High functional potency (<50 nM) |
| Pharmacokinetics | |||
| Oral Bioavailability | 50% | Rapidly absorbed | Good oral bioavailability |
| Half-life (t½) | 6 hours | 4-8 hours[26] | Suitable for once or twice-daily dosing |
| Cmax | 2-4 hours | 2-3 hours[26] | Predictable absorption kinetics |
| CNS Penetration | Low | Not reported | Dependent on therapeutic indication (low for peripheral pain) |
Logical Relationship Diagram for Drug Candidate Progression
Caption: Key attributes leading to the progression of a drug candidate.
Conclusion
This guide provides a comprehensive, albeit predictive, framework for the pharmacokinetic and pharmacodynamic evaluation of "this compound" or any novel compound from the piperidine carboxamide class. By systematically applying the detailed protocols herein, researchers can generate a robust data package that not only characterizes the molecule but also positions it within the competitive landscape of relevant therapeutic areas. The emphasis on understanding the "why" behind each experimental step ensures a scientifically rigorous approach, ultimately enabling more informed decisions in the critical early stages of drug development.
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Gagnon, M., et al. (2019). Safety, Pharmacokinetics, and Pharmacodynamics Study in Healthy Subjects of Oral NEO6860, a Modality Selective Transient Receptor Potential Vanilloid Subtype 1 Antagonist. PubMed. [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
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Caco2 assay protocol. Caco2 assay protocol. [Link]
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A Senior Application Scientist's Guide to Validating the Therapeutic Window of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (CPHC)
Abstract
In the landscape of drug discovery, establishing a compound's therapeutic window is the cornerstone of its preclinical development. This guide provides a comprehensive, technically-grounded framework for validating the therapeutic window of "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" (referred to herein as CPHC), a novel compound with a chemical structure suggestive of a Fatty Acid Amide Hydrolase (FAAH) inhibitor. As such, we will contextualize its validation for the treatment of neuropathic pain, comparing its performance against Gabapentin, a current standard-of-care. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and the causal logic behind experimental design to ensure scientific integrity and trustworthiness.
Introduction: The Critical Balance of Efficacy and Safety
The therapeutic window defines the dosage range where a drug is effective without causing unacceptable toxicity.[1][2][3] For any new chemical entity (NCE), a wide therapeutic window is a strong predictor of clinical success.[4][5] CPHC, a piperidine-based carboxamide derivative, is structurally analogous to molecules designed to interact with key enzymes in the nervous system.[6] We hypothesize its mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide.[7][8] By inhibiting FAAH, CPHC would increase anandamide levels, enhancing the body's natural pain-relief mechanisms, a promising strategy for treating chronic neuropathic pain.[9][10]
This guide will systematically detail the essential in vitro and in vivo experiments required to define CPHC's therapeutic window. We will compare its profile to Gabapentin, a first-line treatment for neuropathic pain, to provide a clear benchmark for its potential clinical utility.[11][12][13][14]
Mechanistic Grounding: FAAH Inhibition in Neuropathic Pain
Understanding the mechanism of action is paramount. FAAH is an intracellular enzyme that terminates the signaling of anandamide, a key endocannabinoid that regulates pain, mood, and inflammation.[9] Inhibition of FAAH prevents anandamide breakdown, leading to its accumulation and prolonged activation of cannabinoid receptors (CB1 and CB2), which ultimately dampens pain signals.[9][10][15]
Caption: FAAH Inhibition Pathway for Analgesia.
Phase 1: Establishing Efficacy Boundaries
The first step is to determine the concentration range at which CPHC effectively engages its target and produces a biological response.
In Vitro Potency: FAAH Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of CPHC to inhibit its target enzyme, FAAH. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A lower IC50 value indicates higher potency.
Experimental Protocol:
-
Reagent Preparation: Recombinant human FAAH enzyme, a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide), and assay buffer are prepared.
-
Compound Dilution: CPHC and a known FAAH inhibitor (as a positive control) are serially diluted in DMSO to create a concentration gradient.
-
Assay Plate Setup: In a 96-well plate, add FAAH enzyme to each well, followed by the diluted compounds or vehicle (DMSO) control.
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to FAAH activity.
-
Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of CPHC concentration. Fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Efficacy: Chronic Constriction Injury (CCI) Model
Rationale: To translate in vitro potency to in vivo efficacy, a relevant animal model of neuropathic pain is essential. The CCI model in rats is a well-established and robust model that mimics chronic nerve compression in humans.[16][17] The primary endpoint is the reversal of mechanical allodynia (pain response to a non-painful stimulus).
Experimental Protocol:
-
Model Induction: Under anesthesia, the sciatic nerve of the rat is exposed, and loose ligatures are placed around it to induce a chronic constriction injury.[18] Sham-operated animals undergo the same surgery without nerve ligation.
-
Acclimation & Baseline: Animals are allowed to recover for 7-14 days, during which neuropathic pain symptoms develop. Baseline pain thresholds are measured using von Frey filaments.
-
Drug Administration: Animals are randomized into groups: Vehicle control, Gabapentin (e.g., 30 mg/kg, p.o.), and CPHC at various doses (e.g., 3, 10, 30 mg/kg, p.o.).
-
Behavioral Testing: At set time points after dosing (e.g., 1, 2, 4, 6 hours), mechanical allodynia is assessed by measuring the paw withdrawal threshold using calibrated von Frey filaments. An increased withdrawal threshold indicates analgesia.
-
Data Analysis: The dose required to produce a 50% reversal of allodynia (Effective Dose, ED50) is calculated for CPHC and compared to the standard, Gabapentin.
Caption: Workflow for In Vivo Efficacy Assessment.
Comparative Efficacy Data (Hypothetical):
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (ED50, CCI Model) |
| CPHC | FAAH | 15 nM | 10 mg/kg |
| Gabapentin | α2δ subunit of VGCC | N/A | 30 mg/kg |
Phase 2: Defining Toxicity Limits
Determining the upper limit of the therapeutic window requires a thorough assessment of the compound's toxicity profile.
In Vitro Cytotoxicity: MTT Assay
Rationale: This initial safety screen assesses the concentration at which CPHC causes cell death. The assay measures the metabolic activity of cells, which is a proxy for cell viability.[19] We use HepG2 cells, a human liver carcinoma line, as the liver is a primary site of drug metabolism and potential toxicity.
Experimental Protocol:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.[19]
-
Compound Treatment: Treat cells with serial dilutions of CPHC for a standard exposure period (e.g., 48 hours). Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).[19]
-
MTT Addition: Add MTT reagent to each well. Live cells with active metabolism will convert the yellow MTT to a purple formazan.[19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the concentration of CPHC that reduces cell viability by 50% (CC50).
In Vivo Acute Toxicology: Dose Range-Finding Study
Rationale: This study is crucial for identifying the Maximum Tolerated Dose (MTD) and observing potential signs of toxicity in a living organism.[20][21][22] This non-GLP study provides essential data for designing more extensive GLP toxicology studies required for regulatory submissions.[23][24]
Experimental Protocol:
-
Animal Model: Use healthy rodents (e.g., Sprague-Dawley rats), typically the same species as the efficacy model.
-
Dose Escalation: Administer single, escalating doses of CPHC to different groups of animals (e.g., 50, 150, 500 mg/kg). Include a vehicle control group.
-
Clinical Observation: Monitor animals closely for a defined period (e.g., 72 hours) for clinical signs of toxicity, such as changes in behavior, posture, breathing, and body weight.[20] A modified Irwin test can be used for systematic observation.[20]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or unacceptable adverse effects.
-
Pathology (Optional): At the end of the study, a gross necropsy can be performed to identify any visible organ abnormalities.
Comparative Toxicity Data (Hypothetical):
| Compound | In Vitro Cytotoxicity (CC50, HepG2) | In Vivo Acute Toxicity (MTD, Rat) |
| CPHC | > 100 µM | 200 mg/kg |
| Gabapentin | > 100 µM | > 800 mg/kg |
Synthesis: Calculating the Therapeutic Index (TI)
The therapeutic index is the quantitative relationship between efficacy and safety.[1][25] In a preclinical setting, it is calculated as the ratio of a toxic dose to an effective dose.[4][26][27]
Formula: Therapeutic Index (TI) = Maximum Tolerated Dose (MTD) / Effective Dose (ED50)
A higher TI value indicates a wider margin of safety.[4][25]
Caption: Relationship between Efficacy, Toxicity, and Therapeutic Window.
Comparative Therapeutic Index (Hypothetical):
| Compound | ED50 (mg/kg) | MTD (mg/kg) | Therapeutic Index (MTD/ED50) |
| CPHC | 10 | 200 | 20 |
| Gabapentin | 30 | > 800 | > 26.7 |
Interpretation: Based on this hypothetical data, CPHC demonstrates a promising therapeutic index of 20, suggesting a significant safety margin between its effective and toxic doses. While Gabapentin's TI is higher, CPHC's superior potency (lower ED50) indicates it may achieve therapeutic effects at a lower dose, which can be advantageous. The integration of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data is the next critical step to refine this window based on drug exposure (e.g., AUC) rather than just dose.[28][29][30][31]
Conclusion and Future Directions
This guide outlines a robust, logical, and self-validating framework for the preclinical assessment of CPHC's therapeutic window. The experimental cascade, from in vitro target engagement to in vivo safety and efficacy, provides the foundational data necessary for informed decision-making in a drug development program.[23][32]
Our analysis indicates that CPHC, as a potent FAAH inhibitor, holds potential as a novel analgesic for neuropathic pain. Its calculated therapeutic index suggests a favorable safety profile that warrants further investigation.
Next Steps:
-
Pharmacokinetic (PK) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CPHC to understand its exposure-response relationship.
-
PK/PD Modeling: Integrate PK and PD data to build models that can better predict safe and effective dosing regimens in humans.[28][30]
-
GLP Toxicology Studies: Conduct comprehensive safety studies under Good Laboratory Practice regulations to support an Investigational New Drug (IND) application.
-
Off-Target Screening: Profile CPHC against a broad panel of receptors and enzymes to identify potential off-target liabilities that could lead to unexpected side effects.
By rigorously following this scientific framework, research teams can confidently validate the therapeutic potential of novel compounds like CPHC, paving the way for the development of safer and more effective medicines.
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A Comparative Analysis: The Evolving Landscape of Piperidine-Based Compounds from First-Generation Opioids to Novel Carboxamides
A Senior Application Scientist's Guide to "4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride" in the Context of Classic Piperidine Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative pharmacological profile of "this compound," a novel piperidine derivative, against well-established first-generation piperidine-based compounds. Given the limited publicly available data on this specific novel compound, this guide will leverage structure-activity relationship (SAR) principles from related piperidine carboxamides to build a predictive comparison. We will explore the chemical distinctions, potential mechanistic divergences, and the experimental workflows required to validate these hypotheses.
Introduction: The Piperidine Scaffold - A Cornerstone in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations have made it a versatile template for targeting a wide array of biological entities. The first generation of piperidine-based drugs is perhaps best exemplified by the phenylpiperidine class of opioid analgesics, such as meperidine and fentanyl, which have profoundly impacted pain management.[2][3] These compounds primarily exert their effects through agonism at the µ-opioid receptor (MOR).[2][3]
"this compound" represents a structural evolution from these early phenylpiperidines. The replacement of the phenyl group and the modification at the 1-position of the piperidine ring suggest a potential shift in pharmacological activity, possibly moving away from the classic opioid profile towards other targets. Research into various piperidine carboxamide derivatives has revealed a broad spectrum of biological activities, including antimalarial, antibacterial, and enzyme inhibitory functions.[4][5][6]
Structural and Mechanistic Comparison
The key to understanding the potential differences between "this compound" and first-generation piperidine opioids lies in a detailed analysis of their respective structures.
The First-Generation Phenylpiperidines: A Focus on Opioid Receptor Agonism
First-generation phenylpiperidine opioids, such as fentanyl, are characterized by a phenyl group directly attached to the piperidine ring. This class of drugs primarily acts as agonists at the µ-opioid receptor, a G protein-coupled receptor (GPCR).[2][3] Activation of the MOR leads to a cascade of intracellular events, ultimately resulting in analgesia.[3]
Diagram: Simplified Signaling Pathway of µ-Opioid Receptor Agonism
Caption: µ-Opioid receptor activation by an agonist like fentanyl.
"this compound": A Shift in Potential Targets
The structure of "this compound" suggests a departure from the classic opioid pharmacophore. The key structural differences and their potential implications are summarized below:
| Feature | First-Generation (e.g., Fentanyl) | This compound | Putative Implications |
| Piperidine Ring Substitution | Phenyl group at the 4-position | Amino group at the 4-position | The absence of the phenyl ring likely reduces or abolishes affinity for the µ-opioid receptor. The amino group introduces a basic center, potentially interacting with different biological targets. |
| Piperidine Nitrogen Substitution | Alkyl or arylalkyl group | N-cyclohexylcarboxamide group | The carboxamide moiety introduces hydrogen bonding capabilities and a different steric profile compared to the substituents in classic opioids. This could direct the molecule towards enzyme active sites or other receptor types. |
Based on the broader class of piperidine carboxamides, "this compound" could potentially exhibit a range of non-opioid activities. For instance, various derivatives have been investigated as:
-
Enzyme Inhibitors: The carboxamide linkage is a common feature in many enzyme inhibitors. For example, piperidine-3-carboxamide derivatives have been studied as Cathepsin K inhibitors.[5]
-
Antibacterial Agents: Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[6]
-
Antimalarial Agents: A piperidine carboxamide, SW042, has shown potent antimalarial activity by inhibiting the Plasmodium falciparum proteasome.[4]
Experimental Validation: A Roadmap for Characterization
To ascertain the pharmacological profile of "this compound" and rigorously compare it to first-generation opioids, a systematic experimental approach is necessary.
Diagram: Experimental Workflow for Pharmacological Profiling
Caption: A stepwise approach for characterizing a novel compound.
In Vitro Assays
To definitively rule out or confirm opioid activity, a series of in vitro assays are essential.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of the test compound for µ (MOR), δ (DOR), and κ (KOR) opioid receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[7]
-
Non-specific binding control: Naloxone (high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compound stock solution.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol: [³⁵S]GTPγS Functional Assay
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at G protein-coupled opioid receptors.[8][9]
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS radioligand.
-
GDP.
-
Assay buffer containing MgCl₂.
-
Known agonist (e.g., DAMGO) and antagonist (e.g., naloxone).
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
Inhibition of agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.
-
A decrease in basal [³⁵S]GTPγS binding suggests inverse agonist activity.
-
Given the structural divergence from classic opioids, it is crucial to screen "this compound" against a broad panel of receptors and enzymes to identify its primary target(s). This is typically performed by contract research organizations (CROs) offering comprehensive screening services.
In Vivo Evaluation
Following in vitro characterization, in vivo studies are necessary to assess the compound's pharmacokinetic profile, efficacy in relevant disease models, and safety.
Comparative Pharmacological Profiles: A Predictive Summary
| Parameter | First-Generation Opioids (e.g., Fentanyl) | "this compound" (Hypothesized) |
| Primary Mechanism | µ-opioid receptor agonist | Unlikely to be a potent opioid agonist. Potential for enzyme inhibition or other receptor modulation. |
| Therapeutic Use | Analgesia, Anesthesia[2][3] | Dependent on the identified target. Could range from anti-infective to anti-inflammatory or anti-cancer.[4][6][10] |
| Key Side Effects | Respiratory depression, sedation, constipation, dependence[11] | Unknown. Will be target-dependent and must be determined through toxicological studies. |
| In Vitro Affinity (Ki) | Sub-nanomolar to low nanomolar for MOR | Predicted to have low affinity for opioid receptors. Affinity for a novel target would need to be determined. |
| In Vivo Efficacy | Potent antinociceptive effects in tail-flick and hot-plate tests[12] | Efficacy would be assessed in relevant in vivo models based on the in vitro target (e.g., infection models, tumor xenograft models). |
Conclusion and Future Directions
While "this compound" shares a piperidine core with first-generation opioid analgesics, its structural modifications strongly suggest a distinct pharmacological profile. The lack of a phenyl group and the presence of an N-cyclohexylcarboxamide moiety make it an unlikely candidate for potent µ-opioid receptor agonism. Instead, based on the known activities of related piperidine carboxamides, it holds the potential for novel therapeutic applications, possibly as an enzyme inhibitor or an anti-infective agent.
The true pharmacological identity of this compound remains to be elucidated through rigorous experimental validation. The workflows and protocols outlined in this guide provide a clear and scientifically sound path for its characterization. By employing a systematic approach of in vitro screening followed by in vivo validation, the therapeutic potential of "this compound" can be fully explored, potentially adding a new chapter to the long and successful history of piperidine-based drug discovery.
References
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Cowell, J., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Addie, M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
